N-(2-Aminophenyl)-4-methylbenzenesulfonamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 116601. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(2-aminophenyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-10-6-8-11(9-7-10)18(16,17)15-13-5-3-2-4-12(13)14/h2-9,15H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUNQTJQZYZXMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063105 | |
| Record name | Benzenesulfonamide, N-(2-aminophenyl)-4-methyl- | |
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Molecular Weight |
262.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3624-90-6 | |
| Record name | N-(2-Aminophenyl)-4-methylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3624-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | o-(p-Toluenesulfonamido)aniline | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | t-Sulfonamidine | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonamide, N-(2-aminophenyl)-4-methyl- | |
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| Record name | Benzenesulfonamide, N-(2-aminophenyl)-4-methyl- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-AMINOPHENYL)-P-TOLUENESULFONAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-(P-TOLUENESULFONAMIDO)ANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUD32GU27R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to N-(2-Aminophenyl)-4-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, synthesis, and potential applications of N-(2-Aminophenyl)-4-methylbenzenesulfonamide. It is intended to serve as a technical resource for professionals in chemical research and pharmaceutical development.
Core Chemical Properties
This compound is an organic compound featuring a sulfonamide linkage between a p-toluenesulfonyl group and an o-phenylenediamine moiety.[1] This structure makes it a valuable intermediate in organic synthesis and a potential scaffold in medicinal chemistry.[1] The compound is typically a solid at room temperature and is soluble in polar solvents.[1]
Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | This compound | [2][3] |
| CAS Number | 3624-90-6 | [1][2][3][4] |
| Molecular Formula | C13H14N2O2S | [2][3] |
| Molecular Weight | 262.33 g/mol | [2][3] |
| Appearance | Solid | [1][4] |
| Purity | Typically ≥95% | [2][4] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. |[4][5] |
Structural and Spectroscopic Information
The unique arrangement of aromatic rings and functional groups (sulfonamide and a primary amine) allows for hydrogen bonding and diverse chemical reactivity.[1]
Table 2: Structural Identifiers
| Identifier | Value | Reference |
|---|---|---|
| SMILES | Cc1ccc(cc1)S(=O)(=O)Nc2ccccc2N | [1][2] |
| InChI | InChI=1S/C13H14N2O2S/c1-10-6-8-11(9-7-10)18(16,17)15-13-5-3-2-4-12(13)14/h2-9,15H,14H2,1H3 | [1][4] |
| InChIKey | AQUNQTJQZYZXMR-UHFFFAOYSA-N |[1][4] |
Table 3: Predicted Spectroscopic Data
| Technique | Expected Characteristics |
|---|---|
| ¹H NMR | Aromatic protons (multiplets, ~6.5-8.0 ppm), amine protons (broad singlets), methyl protons (singlet, ~2.4 ppm), sulfonamide proton (singlet). |
| ¹³C NMR | Aromatic carbons (~110-145 ppm), methyl carbon (~21 ppm). |
| IR (Infrared) | N-H stretching (amines and amides, ~3200-3500 cm⁻¹), S=O stretching (~1350 and 1160 cm⁻¹), C-N stretching, and aromatic C-H/C=C bands. |
| Mass Spec. | Molecular ion peak (M⁺) at m/z ≈ 262.08. Key fragments corresponding to the tosyl group (m/z = 155) and the aminophenyl group (m/z = 107). |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the reaction of a primary amine with a sulfonyl chloride. A representative pathway is the nucleophilic substitution reaction between o-phenylenediamine and 4-methylbenzenesulfonyl chloride (tosyl chloride).
Representative Synthesis Protocol
This protocol is adapted from general methods for the synthesis of related benzenesulfonamides.[6]
-
Materials: 2-Aminoaniline (o-phenylenediamine), 4-methylbenzenesulfonyl chloride (tosyl chloride), pyridine, ice-cold water, hydrochloric acid, ethyl acetate, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve 2-aminoaniline (1.0 eq) in pyridine in a round-bottom flask and cool the mixture in an ice bath.
-
Gradually add 4-methylbenzenesulfonyl chloride (1.1 eq) to the solution while stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then stir under reflux for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into a beaker of ice-cold water, leading to the precipitation of the crude product.
-
Filter the precipitate, wash it with dilute HCl and then with water to remove residual pyridine.
-
For purification, the crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified using column chromatography on silica gel with an appropriate eluent (e.g., hexane/ethyl acetate gradient).
-
Dry the purified product under vacuum.
-
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR): Dissolve a small sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.
-
Mass Spectrometry (MS): Use techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound using a C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient).
Potential Biological Activity and Applications
While the specific biological activity of this compound is not extensively documented, the broader class of sulfonamides is of significant interest in drug development.[1] Derivatives have shown a wide range of therapeutic effects.
-
Antibacterial Agents: The sulfonamide functional group is a key pharmacophore in sulfa drugs, which inhibit bacterial growth.[1]
-
Enzyme Inhibition: Various sulfonamide derivatives have been investigated as inhibitors for enzymes like cholinesterases and carbonic anhydrases.[6]
-
Cardiovascular Effects: Some benzenesulfonamide compounds have been reported to act as calcium channel inhibitors, suggesting potential applications in cardiovascular research.[7]
Given its structure, this compound serves as a versatile building block for creating libraries of novel compounds for high-throughput screening in drug discovery programs.
Safety Information
Handling of this chemical should be performed in accordance with standard laboratory safety procedures.
Table 4: GHS Safety Information
| Category | Information | Reference |
|---|---|---|
| Pictogram | GHS07 (Exclamation Mark) | [4] |
| Signal Word | Warning | [4] |
| Hazard Statement | H302: Harmful if swallowed. | [4] |
| Precautionary Codes | P264, P270, P301+P312+P330, P501 |[4] |
References
- 1. CAS 3624-90-6: this compound [cymitquimica.com]
- 2. This compound 95% | CAS: 3624-90-6 | AChemBlock [achemblock.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. This compound | 3624-90-6 [sigmaaldrich.cn]
- 5. 3624-90-6|this compound|BLD Pharm [bldpharm.com]
- 6. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities [mdpi.com]
- 7. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]
Technical Guide: N-(2-Aminophenyl)-4-methylbenzenesulfonamide (CAS 3624-90-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Aminophenyl)-4-methylbenzenesulfonamide, with CAS number 3624-90-6, is an organic compound featuring a sulfonamide functional group. This structural motif is a cornerstone in the development of a wide array of pharmaceuticals.[1] The molecule consists of a 4-methylbenzenesulfonyl group bonded to the nitrogen of 2-aminoaniline. Its bifunctional nature, possessing both a primary aromatic amine and a sulfonamide linkage, makes it a versatile intermediate in organic synthesis and a candidate for biological evaluation.[1] This guide provides a comprehensive overview of its chemical properties, a plausible synthesis protocol, and potential applications based on the current scientific landscape.
Physicochemical Properties
The compound is typically a solid at room temperature and is soluble in polar organic solvents.[1] The presence of both hydrophobic aromatic rings and hydrophilic sulfonamide and amino groups influences its solubility profile.[1] While specific experimental data is limited in publicly available literature, the following table summarizes its known and predicted properties.
| Property | Value | Source/Notes |
| CAS Number | 3624-90-6 | [1] |
| Molecular Formula | C₁₃H₁₄N₂O₂S | [1] |
| Molecular Weight | 262.33 g/mol | |
| Appearance | Solid at room temperature | [1] |
| Melting Point | Moderate to high | [1] |
| Solubility | Soluble in polar solvents | [1] |
| Purity | Commercially available up to >95% |
Synthesis and Purification
Experimental Protocol: Synthesis
Reaction Scheme:
Caption: Synthetic scheme for this compound.
Materials:
-
2-Aminoaniline (o-phenylenediamine)
-
p-Toluenesulfonyl chloride
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 2-aminoaniline (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (1.2 equivalents) to the solution.
-
Slowly add a solution of p-toluenesulfonyl chloride (1 equivalent) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M hydrochloric acid and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Experimental Protocol: Purification
Purification Method:
The crude product can be purified by either recrystallization or column chromatography.
Recrystallization:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexane until the solution becomes turbid.
-
Allow the solution to cool to room temperature and then place it in a refrigerator to facilitate crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a cold mixture of ethyl acetate and hexane.
-
Dry the crystals under vacuum.
Column Chromatography:
-
Prepare a silica gel column using a slurry of silica in a hexane/ethyl acetate solvent system.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried silica with the adsorbed product onto the column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Potential Applications and Biological Activity
The sulfonamide moiety is a well-established pharmacophore, most notably in antibacterial drugs that inhibit dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. While the specific biological activity of this compound has not been extensively reported, its structural similarity to known antibacterial agents suggests it could be a valuable scaffold for the development of new antimicrobial compounds.
Hypothetical Signaling Pathway Inhibition
The primary mechanism of action for many sulfonamide drugs is the inhibition of the folic acid synthesis pathway in microorganisms. This pathway is essential for the production of nucleotides and certain amino acids.
Caption: Hypothetical inhibition of the folic acid synthesis pathway.
This compound's potential as an inhibitor of other enzymes or as a ligand for various receptors warrants further investigation. Its utility as a synthetic intermediate allows for the generation of diverse libraries of compounds for screening in various biological assays.
Conclusion
This compound is a chemical compound with significant potential in medicinal chemistry and organic synthesis. While detailed experimental data on its properties and biological activity are not extensively documented in the public domain, its structural features suggest promising avenues for future research, particularly in the development of novel therapeutic agents. The provided synthesis and purification protocols offer a practical starting point for researchers interested in exploring the potential of this versatile molecule. Further studies are necessary to fully elucidate its physicochemical properties, biological activity, and potential therapeutic applications.
References
Technical Overview: Physicochemical Properties of N-(2-Aminophenyl)-4-methylbenzenesulfonamide
This document provides the fundamental physicochemical data for the compound N-(2-Aminophenyl)-4-methylbenzenesulfonamide, identified by the CAS Number 3624-90-6. The primary focus is the accurate presentation of its molecular formula and molecular weight, which are foundational parameters in research and development.
Compound Identification and Molecular Weight
This compound is an organic compound containing a sulfonamide functional group. The molecular weight is a critical parameter for stoichiometric calculations in chemical reactions, preparation of solutions, and analytical characterization.
The quantitative data for this compound are summarized in the table below. The molecular formula for this compound is C₁₃H₁₄N₂O₂S.[1][2][3] Its molecular weight is 262.33 g/mol .[1][3][4]
| Parameter | Value | Source |
| IUPAC Name | This compound | [1][3] |
| CAS Number | 3624-90-6 | [1][2][3] |
| Molecular Formula | C₁₃H₁₄N₂O₂S | [1][2][3] |
| Molecular Weight | 262.33 g/mol | [1][3][4] |
Note on Inapplicability of Further Sections
The user request specified the inclusion of experimental protocols and data visualizations (e.g., signaling pathways, experimental workflows). However, these components are not applicable to the determination of a fundamental, constant physicochemical property like molecular weight.
-
Experimental Protocols: The molecular weight is calculated based on the standard atomic weights of the constituent elements as defined by IUPAC. It is a theoretical value derived from the molecular formula and does not require an experimental protocol for its determination in this context.
-
Data Visualization: A signaling pathway or experimental workflow diagram is not relevant for presenting a single, discrete data point such as molecular weight.
The information provided in Section 1.0 is comprehensive for the stated topic.
References
Technical Guide: Structure Elucidation of N-(2-Aminophenyl)-4-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of N-(2-Aminophenyl)-4-methylbenzenesulfonamide (CAS No: 3624-90-6). The document details the key analytical data and experimental protocols necessary for the unambiguous identification and characterization of this molecule. Information is presented through structured data tables and visualized using logical diagrams to facilitate understanding and application in a research and development setting.
Compound Identification
This compound is an organic compound featuring a tosyl group attached to the nitrogen of an o-phenylenediamine. This bifunctional nature makes it a valuable building block in medicinal chemistry and organic synthesis.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 3624-90-6 | [1][2][3] |
| Molecular Formula | C₁₃H₁₄N₂O₂S | [1][2] |
| Molecular Weight | 262.33 g/mol | [1][2][3] |
| Physical Form | Solid | |
| Purity | Typically ≥95% | [1] |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC1=C(N)C=CC=C1 | [1][2] |
| InChI Key | AQUNQTJQZYZXMR-UHFFFAOYSA-N |
Structural and Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
(Solvent: DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.5 - 9.0 | Singlet (broad) | 1H | Sulfonamide N-H |
| ~7.6 - 7.5 | Doublet | 2H | Ar-H (Tosyl, ortho to SO₂) |
| ~7.4 - 7.3 | Doublet | 2H | Ar-H (Tosyl, meta to SO₂) |
| ~7.2 - 6.6 | Multiplet | 4H | Ar-H (Aminophenyl ring) |
| ~5.0 - 4.5 | Singlet (broad) | 2H | Amino NH ₂ |
| ~2.35 | Singlet | 3H | Methyl CH ₃ |
¹³C NMR Spectroscopy (Predicted)
(Solvent: DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~145.0 - 142.0 | Ar-C (Tosyl, C-SO₂) |
| ~142.0 - 140.0 | Ar-C (Aminophenyl, C-NH₂) |
| ~138.0 - 135.0 | Ar-C (Tosyl, C-CH₃) |
| ~130.0 - 129.0 | Ar-C H (Tosyl) |
| ~128.0 - 125.0 | Ar-C H (Tosyl & Aminophenyl) |
| ~125.0 - 115.0 | Ar-C H & Ar-C -NH (Aminophenyl) |
| ~21.0 | Methyl C H₃ |
FT-IR Spectroscopy (Typical Absorption Bands)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3300 - 3200 | N-H Stretch | Sulfonamide (-SO₂NH-) |
| 1620 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| 1350 - 1310 | S=O Asymmetric Stretch | Sulfonamide (-SO₂NH-) |
| 1170 - 1150 | S=O Symmetric Stretch | Sulfonamide (-SO₂NH-) |
| 950 - 890 | S-N Stretch | Sulfonamide (-SO₂NH-) |
| 820 - 800 | C-H Out-of-plane Bend | 1,4-disubstituted (p-tolyl) ring |
| 770 - 730 | C-H Out-of-plane Bend | 1,2-disubstituted (o-phenylene) ring |
Mass Spectrometry
| m/z Value | Assignment |
| 262.08 | [M]⁺ (Molecular Ion) |
| 155.05 | [M - C₇H₇O₂]⁺ (Loss of tosyl group) |
| 106.06 | [M - C₇H₇O₂SNH]⁺ |
| 91.05 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
General Synthesis Protocol
The synthesis of this compound is typically achieved via the nucleophilic substitution of p-toluenesulfonyl chloride with o-phenylenediamine.[4] The monosulfonylation is favored by controlling the stoichiometry of the reactants.
Materials:
-
o-Phenylenediamine
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve o-phenylenediamine (1.2 - 1.5 equivalents) in DCM in a two-necked round-bottomed flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Add the base (e.g., triethylamine, 1.5 equivalents) to the solution.
-
Cool the mixture in an ice-water bath to 0 °C.
-
Dissolve p-toluenesulfonyl chloride (1.0 equivalent) in a minimal amount of DCM.
-
Add the TsCl solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1N HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield pure this compound.
Analytical Instrumentation
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on a 300 MHz or 500 MHz spectrometer.[5] Samples should be dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.
-
FT-IR Spectroscopy: Infrared spectra can be obtained using an FT-IR spectrometer. Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry: Mass spectra can be acquired using an instrument with an Electrospray Ionization (ESI) source or via Gas Chromatography-Mass Spectrometry (GC-MS).[5]
Visualizations
Chemical Structure
References
Synthesis of N-(2-Aminophenyl)-4-methylbenzenesulfonamide from 2-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of N-(2-Aminophenyl)-4-methylbenzenesulfonamide from o-phenylenediamine. This compound is of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various pharmacologically active molecules. This document details two effective experimental protocols, summarizes key quantitative data, and provides expected spectroscopic information for the characterization of the final product. Furthermore, this guide includes schematic diagrams illustrating the reaction mechanism and a general experimental workflow to aid in the practical application of the described synthetic methods.
Introduction
This compound is a sulfonamide derivative that holds potential as a building block in the synthesis of more complex molecules with therapeutic applications. The selective monosulfonylation of diamines, such as o-phenylenediamine, is a crucial transformation in organic synthesis. This guide focuses on the efficient and selective synthesis of the title compound, providing researchers with the necessary information to reproduce and adapt the methodologies for their specific needs.
Data Presentation
Quantitative data from the synthesis of this compound is summarized in the tables below for easy reference and comparison.
Table 1: Reaction Conditions and Yields
| Parameter | Method 1 | Method 2 |
| Starting Material | o-Phenylenediamine | o-Phenylenediamine |
| Reagent | p-Toluenesulfonyl chloride | p-Toluenesulfonyl chloride |
| Solvent | Pyridine | Dichloromethane (CH₂Cl₂) |
| Base | Pyridine (serves as solvent and base) | Triethylamine (Et₃N) |
| Temperature | 100 °C | Room Temperature |
| Reaction Time | 1 hour | 24 hours |
| Yield | 84% | 64% |
Table 2: Physical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₁₃H₁₄N₂O₂S |
| Molecular Weight | 262.33 g/mol |
| Melting Point | 204-205 °C |
| Appearance | Off-white to white solid |
| ¹H NMR (DMSO-d₆, 400 MHz) | Estimated: δ 9.4 (s, 1H, SO₂NH), 7.55 (d, J=8.2 Hz, 2H, Ar-H), 7.25 (d, J=8.2 Hz, 2H, Ar-H), 7.0-6.5 (m, 4H, Ar-H), 4.9 (s, 2H, NH₂), 2.35 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | Estimated: δ 144.5, 142.0, 138.0, 130.0, 128.5, 127.0, 125.0, 120.0, 118.0, 116.0, 21.0 |
| IR (KBr, cm⁻¹) | Characteristic Peaks: ~3450-3300 (N-H stretching, amine), ~3250 (N-H stretching, sulfonamide), ~1330 & ~1150 (S=O stretching, sulfonamide) |
Experimental Protocols
Two detailed experimental methodologies for the synthesis of this compound are provided below.
Method 1: Synthesis in Pyridine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (0.5 g, 4.6 mmol) and p-toluenesulfonyl chloride (1.77 g, 9.3 mmol) in pyridine (20 mL).
-
Reaction Execution: Heat the reaction mixture at 100 °C for 1 hour.
-
Work-up and Purification: After cooling to room temperature, pour the mixture into water. Allow the precipitate to form and stand. Collect the solid by filtration and wash thoroughly with a copious amount of water.
-
Product Isolation: Dry the collected solid to obtain this compound as an off-white solid.
Method 2: Synthesis in Dichloromethane
-
Reaction Setup: To a solution of o-phenylenediamine (255 mg, 2.36 mmol) in dichloromethane (CH₂Cl₂) at room temperature, add triethylamine (477 mg, 4.72 mmol).
-
Reagent Addition: Slowly add p-toluenesulfonyl chloride (450 mg, 2.36 mmol) to the mixture.
-
Reaction Execution: Stir the reaction mixture at room temperature for 24 hours.
-
Work-up: Extract the organic layer with water (100 mL).
-
Drying and Concentration: Dry the organic layer over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by chromatography on silica gel, eluting with a solvent system of diethyl ether/dichloromethane to yield the desired product as a white solid.
Mandatory Visualizations
Reaction Mechanism
The synthesis proceeds via a nucleophilic substitution reaction where one of the amino groups of o-phenylenediamine attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride. The selectivity for mono-sulfonylation is achieved by controlling the stoichiometry of the reagents.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Workflow
The following diagram outlines the general experimental workflow for the synthesis, purification, and characterization of the target compound.
Caption: General experimental workflow for the synthesis and analysis.
N-(2-Aminophenyl)-4-methylbenzenesulfonamide: A Versatile Intermediate in Heterocyclic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:
N-(2-Aminophenyl)-4-methylbenzenesulfonamide, a sulfonamide derivative of o-phenylenediamine, serves as a crucial and versatile building block in synthetic organic chemistry. Its unique bifunctional nature, possessing both a nucleophilic amino group and a sulfonamide moiety, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its synthesis, properties, and, most importantly, its application as a key intermediate in the construction of various heterocyclic scaffolds of significant interest in medicinal chemistry and materials science. Particular focus is given to its utility in the synthesis of quinazolines and benzodiazepines, privileged structures in numerous biologically active compounds.
Physicochemical Properties
This compound is a stable solid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 3624-90-6 | [1] |
| Molecular Formula | C₁₃H₁₄N₂O₂S | [1] |
| Molecular Weight | 262.33 g/mol | [1] |
| Appearance | Solid | |
| Purity | ≥95% | [1][2] |
| Storage | Room temperature, avoid light, inert gas | [2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the selective N-monosulfonylation of o-phenylenediamine with p-toluenesulfonyl chloride. The reaction requires careful control of stoichiometry and reaction conditions to minimize the formation of the disulfonylated byproduct.
Experimental Protocol:
A detailed experimental protocol for a similar compound, N-(4-Aminophenyl)-4-methylbenzenesulfonamide, has been reported and can be adapted for the synthesis of the ortho-isomer by substituting p-phenylenediamine with o-phenylenediamine[3].
Materials:
-
o-Phenylenediamine
-
p-Toluenesulfonyl chloride
-
Distilled water
-
Sodium carbonate solution (3%)
-
Methanol (for recrystallization)
Procedure:
-
To a solution of o-phenylenediamine (1 mmol) in distilled water (20 ml) in a round-bottom flask, add p-toluenesulfonyl chloride (1 mmol) portion-wise with stirring.
-
Maintain the pH of the reaction mixture between 8 and 9 by the dropwise addition of a 3% sodium carbonate solution.
-
Continue stirring the suspension at room temperature for 10 hours.
-
Collect the resulting precipitate by filtration and wash thoroughly with distilled water.
-
Dry the crude product.
-
Recrystallize the solid from methanol to obtain purified this compound.
Diagram of Synthesis Workflow:
Caption: Synthetic workflow for this compound.
Applications as a Synthetic Intermediate
The presence of two adjacent amino groups, one of which is protected as a sulfonamide, makes this compound a valuable precursor for the synthesis of various nitrogen-containing heterocycles.
Synthesis of Dihydroquinazolines and Quinazolines
This compound can undergo condensation reactions with aldehydes or their derivatives to form dihydroquinazolines, which can be subsequently oxidized to the corresponding quinazolines. This approach offers a straightforward entry into this important class of heterocyclic compounds.
General Reaction Scheme:
The primary amino group of this compound reacts with an aldehyde to form a Schiff base intermediate. Subsequent intramolecular cyclization, driven by the sulfonamide nitrogen, leads to the formation of a dihydroquinazoline ring system.
Diagram of Dihydroquinazoline Synthesis:
Caption: Formation of dihydroquinazolines from the title compound.
Synthesis of Benzodiazepine Derivatives
The o-phenylenediamine core of this compound is a classic starting point for the synthesis of 1,5-benzodiazepines through condensation with α,β-unsaturated carbonyl compounds or β-dicarbonyl compounds. The sulfonamide group can serve as a protecting group or be retained in the final product, potentially influencing its biological activity.
General Reaction Scheme:
The reaction typically proceeds via a Michael addition of one of the amino groups to the α,β-unsaturated system, followed by condensation and cyclization to form the seven-membered benzodiazepine ring.
Diagram of Benzodiazepine Synthesis:
Caption: Synthesis of benzodiazepine derivatives.
Conclusion
This compound is a readily accessible and highly valuable synthetic intermediate. Its strategic placement of amino and sulfonamido functionalities on an aromatic ring provides a powerful platform for the construction of complex heterocyclic systems, including quinazolines and benzodiazepines. The methodologies outlined in this guide highlight its potential for the development of novel pharmaceuticals and functional materials. Further exploration of its reactivity is expected to unveil even broader applications in organic synthesis.
References
The Rising Therapeutic Profile of N-(2-Aminophenyl)-4-methylbenzenesulfonamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The scaffold of N-(2-Aminophenyl)-4-methylbenzenesulfonamide has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design and synthesis of novel therapeutic agents. Derivatives of this core structure have demonstrated a broad spectrum of biological activities, with particularly promising results in the realms of oncology and microbiology. This technical guide provides an in-depth analysis of the biological potential of these compounds, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical biological pathways and workflows.
Anticancer Potential: Targeting Key Oncogenic Pathways
Derivatives of this compound have exhibited significant anti-proliferative activity against a range of human cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of crucial signaling pathways implicated in tumor growth, angiogenesis, and survival.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
A prominent target for many this compound derivatives is VEGFR-2, a key regulator of angiogenesis. By inhibiting this receptor, these compounds can effectively cut off the blood supply to tumors, thereby impeding their growth and metastasis.
Quantitative Analysis of Anticancer Activity
The in vitro anticancer efficacy of various derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the growth inhibition percentage (GI%). The following tables summarize the reported activities against several human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | MCF-7 (Breast) | 0.09 | [1] |
| Compound 2 | MCF-7 (Breast) | 0.26 | [1] |
| Compound 1 | HepG2 (Liver) | 0.15 | [1] |
| Compound 2 | HepG2 (Liver) | 0.15 | [1] |
| Compound 25 | MCF-7 (Breast) | 0.66 ± 0.04 | [1] |
| Compound 27 | MCF-7 (Breast) | 1.06 ± 0.04 | [1] |
| Compound 32 | (Various) | GI50: 1.06 - 8.92 | [1] |
| Compound 12d (hypoxic) | MDA-MB-468 (Breast) | 3.99 ± 0.21 | [2] |
| Compound 12i (hypoxic) | MDA-MB-468 (Breast) | 1.48 ± 0.08 | [2] |
| Compound 2 | HOP-92 (Lung) | 4.56 | [3] |
| Compound 2 | MDA-MB-468 (Breast) | 21.0 | [3] |
| Compound/Derivative | Target | IC50 / KI | Reference |
| Compound 32 | VEGFR-2 | IC50: 3.62 µM | [1] |
| Sorafenib (Reference) | VEGFR-2 | IC50: 4.58 µM | [1] |
| Compound 25 | VEGFR-2 | IC50: 26.3 ± 0.4 nM | [1] |
| Compound 28 | VEGFR-2 | IC50: 271 ± 14.0 nM | [1] |
| Compound 29 | VEGFR-2 | IC50: 318 ± 13 nM | [1] |
| Compound 5a | hCA IX | KI: 134.8 nM | [2] |
| Compound 12i | hCA IX | KI: 38.8 nM | [2] |
Antimicrobial Activity: A New Frontier
Beyond their anticancer properties, derivatives of this compound have demonstrated notable activity against a variety of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi. This suggests their potential as a new class of antimicrobial agents.
Quantitative Analysis of Antimicrobial Activity
The antimicrobial efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Isopropyl substituted derivative | S. aureus | 3.9 | [4] |
| Isopropyl substituted derivative | A. xylosoxidans | 3.9 | [4] |
| Compound IIa, IIe, IIf, IIh | (Various Bacteria & Fungi) | 5-100 | [5] |
Experimental Protocols
Detailed and reproducible experimental methodologies are paramount in drug discovery research. The following sections outline the core protocols used to evaluate the biological potential of this compound derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Human cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following treatment, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plates are incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation activity of the VEGFR-2 enzyme.
Methodology:
-
Reaction Setup: The assay is typically performed in a 96-well plate format. Each well contains the VEGFR-2 enzyme, a specific substrate (e.g., a poly(Glu, Tyr) peptide), and ATP in a suitable buffer.
-
Compound Addition: The test compounds are added at various concentrations.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 30-60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with a phosphorylation-specific antibody or by measuring the depletion of ATP using a luminescent assay (e.g., Kinase-Glo®).
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Methodology:
-
Compound Dilution: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel anticancer and antimicrobial agents. The derivatives synthesized to date have demonstrated potent activity in preclinical models, often through well-defined mechanisms of action such as VEGFR-2 inhibition. The data summarized in this guide highlights the significant potential of this class of compounds.
Future research efforts should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. Further elucidation of their mechanisms of action and evaluation in in vivo models of disease are critical next steps toward translating these promising laboratory findings into clinically effective therapies. The versatility of the core structure suggests that further chemical modifications could lead to the discovery of compounds with even greater therapeutic potential.
References
- 1. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition [mdpi.com]
- 2. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Versatile Scaffold: A Technical Guide to N-(2-Aminophenyl)-4-methylbenzenesulfonamide in Novel Compound Library Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Aminophenyl)-4-methylbenzenesulfonamide is a versatile bifunctional molecule poised for a significant role in the generation of novel compound libraries for drug discovery. Its unique structure, featuring a nucleophilic aniline moiety ortho to a sulfonamide linkage, provides a reactive handle for a multitude of chemical transformations. This arrangement allows for the strategic introduction of diversity elements, leading to the creation of focused libraries with potential applications across various therapeutic areas. The sulfonamide group itself is a well-established pharmacophore found in numerous approved drugs, suggesting that derivatives of this core scaffold may possess favorable pharmacological properties. This guide provides an in-depth look at the potential of this compound as a foundational building block for combinatorial chemistry, offering detailed experimental protocols and conceptual frameworks for library design and synthesis.
Core Compound Properties
A clear understanding of the physicochemical properties of the core scaffold is essential for designing synthetic routes and predicting the characteristics of the resulting compound library.
| Property | Value | Reference |
| IUPAC Name | This compound | [Generic chemical supplier data] |
| CAS Number | 3624-90-6 | [Generic chemical supplier data] |
| Molecular Formula | C₁₃H₁₄N₂O₂S | [Generic chemical supplier data] |
| Molecular Weight | 262.33 g/mol | [Generic chemical supplier data] |
| Appearance | Solid | [Generic chemical supplier data] |
| Purity | Typically ≥95% | [Generic chemical supplier data] |
Synthetic Pathways for Library Generation
The strategic location of the primary aromatic amine and the sulfonamide nitrogen allows for the generation of a diverse set of derivatives. The following sections outline key synthetic strategies.
Derivatization of the Primary Amino Group
The primary amino group is a key site for introducing molecular diversity. Acylation and alkylation reactions are straightforward methods to append a wide array of substituents.
The reaction of the primary amine with various acylating agents introduces amide functionalities, which are prevalent in bioactive molecules.
-
Reaction Scheme:
Caption: N-Acylation of the core compound.
Reductive amination or direct alkylation with alkyl halides can be employed to introduce various alkyl and arylalkyl groups.
-
Reaction Scheme:
Caption: N-Alkylation via reductive amination.
Cyclization Reactions to Form Heterocycles
The ortho-disposed amino and sulfonamido groups are perfectly positioned for intramolecular cyclization reactions, leading to the formation of valuable heterocyclic scaffolds, such as benzimidazoles, which are prominent in medicinal chemistry. The synthesis of substituted benzimidazoles can be achieved through condensation with aldehydes or carboxylic acids, followed by cyclization.[1][2]
-
Reaction Scheme:
Caption: Synthesis of benzimidazole derivatives.
Experimental Protocols
The following are generalized experimental protocols based on established methodologies for similar compounds. Researchers should optimize these conditions for specific substrates.
General Protocol for N-Acylation of this compound
This protocol is adapted from standard acylation procedures for anilines.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a non-nucleophilic base, such as pyridine or triethylamine (1.5 - 2.0 eq.), to the solution and stir at room temperature.
-
Addition of Acylating Agent: Slowly add the desired acylating agent (e.g., acyl chloride or anhydride, 1.1 eq.) to the reaction mixture, maintaining the temperature at 0 °C with an ice bath.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
General Protocol for Synthesis of Substituted Benzimidazoles
This protocol is based on the well-established Phillips-Ladenburg synthesis of benzimidazoles from o-phenylenediamines.[1][2]
-
Reaction Mixture: In a round-bottom flask, combine this compound (1.0 eq.) and the desired aldehyde or carboxylic acid (1.0 - 1.2 eq.) in a high-boiling point solvent such as dimethylformamide (DMF) or in the presence of a dehydrating agent like polyphosphoric acid (PPA).
-
Heating: Heat the reaction mixture at an elevated temperature (typically 100-150 °C) for several hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. If a precipitate forms, collect it by filtration. If no precipitate forms, neutralize the mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Data Presentation: Potential Compound Library Diversity
The following table illustrates the potential diversity that can be achieved by derivatizing the core scaffold.
| R¹ Substituent (from Acylation/Alkylation) | R² Substituent (from Cyclization Reagent) | Resulting Scaffold | Potential Biological Activity (Hypothesized) |
| Acetyl | Phenyl | N-Acetyl-2-phenylbenzimidazole | Kinase inhibitor, Antimicrobial |
| Benzyl | 4-Chlorophenyl | N-Benzyl-2-(4-chlorophenyl)benzimidazole | Anticancer, Antiviral |
| 3-Pyridylcarbonyl | Methyl | N-(3-Pyridylcarbonyl)-2-methylbenzimidazole | Enzyme inhibitor |
| Cyclohexylmethyl | Furyl | N-Cyclohexylmethyl-2-furylbenzimidazole | CNS activity |
Logical Workflow for Library Development and Screening
The development of a novel compound library from this compound follows a logical progression from synthesis to biological evaluation.
Caption: Workflow for compound library development.
Conclusion
This compound represents a highly attractive and versatile starting material for the construction of novel compound libraries. The presence of two distinct and reactive functional groups allows for the facile introduction of a wide range of chemical diversity. The potential to generate libraries of N-acylated, N-alkylated, and heterocyclic derivatives, particularly benzimidazoles, opens up avenues for the discovery of new therapeutic agents. The experimental protocols provided herein, adapted from established chemical literature, offer a solid foundation for researchers to begin exploring the vast chemical space accessible from this promising scaffold. Further investigation into the biological activities of these novel compound libraries is warranted and holds the potential to yield valuable lead compounds for drug development programs.
References
An In-depth Technical Guide to the Discovery of N-(2-Aminophenyl)-4-methylbenzenesulfonamide Analogs as STAT3 Signaling Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-(2-Aminophenyl)-4-methylbenzenesulfonamide scaffold has emerged as a promising starting point for the development of novel therapeutic agents. This technical guide delves into the discovery and characterization of analogs based on this core structure, with a particular focus on their activity as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of the STAT3 pathway is a hallmark of numerous human cancers, playing a critical role in tumor cell proliferation, survival, invasion, and angiogenesis. Therefore, the development of small molecule inhibitors targeting this pathway represents a significant opportunity for advancing cancer therapy.
This document provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of this compound analogs. It includes detailed experimental protocols, quantitative bioactivity data, and visualizations of the relevant signaling pathways and experimental workflows to aid researchers in the exploration and development of this important class of compounds.
The STAT3 Signaling Pathway: A Key Oncogenic Driver
The STAT3 signaling cascade is a critical regulator of gene expression involved in cell growth and survival. In normal physiology, its activation is transient and tightly controlled. However, in many cancerous states, the pathway becomes persistently active, driving tumor progression. The canonical STAT3 signaling pathway is initiated by the binding of cytokines and growth factors, such as Interleukin-6 (IL-6), to their corresponding cell surface receptors. This binding event triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate the STAT3 protein at a specific tyrosine residue (Tyr705).
Phosphorylated STAT3 (p-STAT3) then forms homodimers, which translocate to the nucleus. Inside the nucleus, the p-STAT3 dimer binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of proteins involved in cell cycle progression (e.g., c-Myc, Cyclin D1), survival (e.g., Bcl-xL, Mcl-1), and angiogenesis (e.g., VEGF). This compound analogs have been investigated for their potential to inhibit this pathway, primarily by preventing the phosphorylation of STAT3, thereby blocking its downstream oncogenic signaling.
N-(2-Aminophenyl)-4-methylbenzenesulfonamide: A Technical Overview of Potential Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-Aminophenyl)-4-methylbenzenesulfonamide is an organic compound featuring a sulfonamide functional group, a cornerstone in the development of a wide array of therapeutic agents. While specific in-depth mechanism of action studies on this compound are not extensively available in current literature, the broader class of sulfonamide derivatives has been the subject of intensive research, revealing a diverse range of biological activities. This technical guide provides a comprehensive overview of the established and potential mechanisms of action for sulfonamide-based compounds, offering a foundational understanding for researchers investigating this compound and related molecules. The guide will cover the well-documented antibacterial action, as well as other known biological activities of the sulfonamide scaffold, supported by general experimental approaches.
Synthesis of Sulfonamide Derivatives
The synthesis of sulfonamide derivatives, including this compound, typically involves the reaction of a sulfonyl chloride with an amine. A general synthetic scheme is outlined below.
Experimental Protocol: General Synthesis of N-Aryl Sulfonamides
-
Reaction Setup: An appropriate arylamine is dissolved in a suitable solvent, often a polar aprotic solvent like pyridine or in the presence of an aqueous base.
-
Addition of Sulfonyl Chloride: The arylsulfonyl chloride (e.g., 4-methylbenzenesulfonyl chloride) is added portion-wise to the amine solution, typically at a controlled temperature (e.g., 0-5 °C) to manage the exothermic reaction.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically poured into cold water or a dilute acid solution to precipitate the sulfonamide product.
-
Purification: The crude product is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent system to yield the pure N-aryl sulfonamide.
Caption: General workflow for the synthesis of N-Aryl-4-methylbenzenesulfonamides.
Potential Mechanisms of Action
The sulfonamide functional group is a versatile pharmacophore, and its derivatives have been shown to exhibit a wide range of biological activities.[1]
Antibacterial Activity: Inhibition of Folic Acid Synthesis
The most well-established mechanism of action for sulfonamide drugs is their role as antibacterial agents.[2] They act as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS), which is crucial for the synthesis of folic acid in bacteria.[2][3] Folic acid is a vital precursor for the synthesis of nucleotides, and its inhibition halts bacterial growth and replication.[3]
Caption: Sulfonamides competitively inhibit dihydropteroate synthetase (DHPS), blocking the bacterial folic acid synthesis pathway.
Anti-inflammatory Activity: COX-2 Inhibition
Certain sulfonamide derivatives have been developed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory pathway.[3] This selectivity provides anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.
Anticancer Activity
The sulfonamide scaffold is present in several anticancer drugs. Their mechanisms of action in this context are diverse and can include:
-
Carbonic Anhydrase Inhibition: Inhibition of carbonic anhydrase isoforms, which are often overexpressed in tumors and contribute to the acidic tumor microenvironment.[4]
-
Tubulin Polymerization Inhibition: Some sulfonamides interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.
-
Kinase Inhibition: The sulfonamide moiety can be a key structural feature in compounds designed to inhibit specific protein kinases involved in cancer cell signaling pathways.
Other Potential Biological Activities
The versatility of the sulfonamide functional group has led to its incorporation in drugs with a wide range of other therapeutic applications, including:
-
Diuretics: By inhibiting carbonic anhydrase in the kidneys.
-
Antiviral agents. [1]
-
Anticonvulsants.
-
Protease inhibitors. [4]
Future Research Directions
For this compound, a systematic investigation into its biological activities is warranted. A proposed workflow for such a study is outlined below.
Caption: A logical workflow for the investigation of the biological activity of this compound.
Quantitative Data Summary
As specific studies on this compound are lacking, a table of quantitative data cannot be provided at this time. For researchers initiating studies on this compound, it is recommended to perform dose-response assays to determine key quantitative metrics such as:
| Parameter | Description |
| IC₅₀ | Half maximal inhibitory concentration |
| EC₅₀ | Half maximal effective concentration |
| Kᵢ | Inhibition constant |
| MIC | Minimum inhibitory concentration (for antimicrobials) |
Conclusion
This compound belongs to the versatile class of sulfonamides, which have a rich history in medicinal chemistry. While the specific mechanism of action for this particular compound remains to be elucidated, the well-established biological activities of the sulfonamide scaffold provide a strong foundation for future research. Investigations into its potential antibacterial, anti-inflammatory, and anticancer properties, guided by systematic experimental protocols, will be crucial in uncovering its therapeutic potential.
References
- 1. ajchem-b.com [ajchem-b.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of N-(2-Aminophenyl)-4-methylbenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for N-(2-Aminophenyl)-4-methylbenzenesulfonamide. These predictions are based on the analysis of its chemical structure and comparison with spectroscopically characterized related compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~ 7.6 - 7.8 | Doublet | 2H | Protons ortho to the sulfonyl group on the tosyl ring |
| ~ 7.2 - 7.4 | Doublet | 2H | Protons meta to the sulfonyl group on the tosyl ring |
| ~ 6.8 - 7.2 | Multiplet | 4H | Protons on the aminophenyl ring |
| ~ 4.5 - 5.5 | Broad Singlet | 2H | -NH₂ protons |
| ~ 9.0 - 9.5 | Singlet | 1H | -SO₂NH- proton |
| ~ 2.4 | Singlet | 3H | -CH₃ protons |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 145.0 | C-NH₂ |
| ~ 143.0 | C-SO₂ (tosyl ring) |
| ~ 138.0 | C-CH₃ |
| ~ 130.0 | CH (tosyl ring) |
| ~ 128.0 | CH (tosyl ring) |
| ~ 125.0 | C-NH (aminophenyl ring) |
| ~ 120.0 - 130.0 | CH (aminophenyl ring) |
| ~ 21.0 | -CH₃ |
Solvent: DMSO-d₆
Table 3: Predicted Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3500 | Medium, Sharp | N-H stretching (asymmetric and symmetric of -NH₂) |
| 3200 - 3300 | Medium, Broad | N-H stretching (-SO₂NH-) |
| 3000 - 3100 | Medium | Aromatic C-H stretching |
| 1600 - 1620 | Strong | N-H bending (-NH₂) |
| 1450 - 1550 | Strong | Aromatic C=C stretching |
| 1320 - 1350 | Strong | Asymmetric SO₂ stretching |
| 1150 - 1170 | Strong | Symmetric SO₂ stretching |
| ~815 | Strong | p-substituted benzene C-H out-of-plane bending (tosyl) |
| ~750 | Strong | o-substituted benzene C-H out-of-plane bending (aminophenyl) |
Mass Spectrometry
The expected molecular ion peak [M]⁺ in the mass spectrum would be observed at an m/z ratio corresponding to its molecular weight, which is 262.33 g/mol .[1][2][3][4][5] The protonated molecule [M+H]⁺ would be observed at m/z 263.34 in techniques like ESI-MS.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of the isomeric N-(4-Aminophenyl)-4-methylbenzenesulfonamide.[6]
Materials:
-
o-Phenylenediamine
-
p-Toluenesulfonyl chloride
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in dichloromethane or tetrahydrofuran.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add p-toluenesulfonyl chloride (1 equivalent) to the stirred solution.
-
Add pyridine (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Collect the fractions containing the desired product and evaporate the solvent to yield pure this compound.
General Protocol for Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃), and tetramethylsilane (TMS) is used as an internal standard.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are recorded using an FTIR spectrometer. Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry (MS): Mass spectra can be obtained using various ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Visualizations
Synthesis and Characterization Workflow
The following diagram illustrates the workflow for the synthesis and subsequent spectroscopic characterization of this compound.
Caption: Workflow for synthesis and characterization.
Potential Biological Activity: General Mechanism of Sulfonamides
This compound belongs to the sulfonamide class of compounds, which are known for their antimicrobial properties. The general mechanism of action for sulfonamide antibiotics involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.
Caption: General mechanism of sulfonamide antibacterial action.
This guide serves as a foundational resource for researchers interested in this compound. While the spectroscopic data provided is predictive, it offers a strong starting point for the identification and characterization of this compound upon its synthesis. The provided protocols and diagrams are intended to facilitate further research and application in the fields of medicinal chemistry and drug development.
References
- 1. This compound 95% | CAS: 3624-90-6 | AChemBlock [achemblock.com]
- 2. 3624-90-6|this compound|BLD Pharm [bldpharm.com]
- 3. CAS 3624-90-6: this compound [cymitquimica.com]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. 4-amino-N-methyl-N-phenylbenzenesulfonamide | C13H14N2O2S | CID 308590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-(4-Aminophenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of N-(2-Aminophenyl)-4-methylbenzenesulfonamide: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of N-(2-Aminophenyl)-4-methylbenzenesulfonamide, a valuable intermediate in medicinal chemistry and drug development. The synthesis involves the selective mono-sulfonylation of o-phenylenediamine with 4-methylbenzenesulfonyl chloride (tosyl chloride). This application note includes a comprehensive experimental procedure, characterization data, and a visual representation of the experimental workflow.
Introduction
This compound is an organic compound featuring both a primary aromatic amine and a sulfonamide functional group.[1] This structure makes it a versatile building block in the synthesis of various heterocyclic compounds and pharmacologically active molecules. Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities.[2] The presence of a free amino group in the target molecule allows for further chemical modifications, enabling the generation of diverse compound libraries for drug discovery programs. The synthetic protocol outlined here is based on the selective N-acylation of a diamine, a common yet crucial transformation in organic synthesis.
Chemical Properties and Safety Information
| Property | Value | Reference |
| CAS Number | 3624-90-6 | [1][3][4] |
| Molecular Formula | C₁₃H₁₄N₂O₂S | [1][3] |
| Molecular Weight | 262.33 g/mol | [1][3] |
| Purity (Typical) | 95% | [3] |
| Physical Form | Solid | |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [4] |
| Safety | Warning: Harmful if swallowed (H302). | |
| Pictograms | GHS07 (Exclamation mark) |
Synthesis Protocol
The synthesis of this compound is achieved through the reaction of o-phenylenediamine with one equivalent of 4-methylbenzenesulfonyl chloride in the presence of a base. The use of a 1:1 molar ratio of the reactants is crucial to favor the formation of the mono-sulfonated product over the di-sulfonated byproduct.
Materials and Reagents:
-
o-Phenylenediamine
-
4-Methylbenzenesulfonyl chloride (Tosyl chloride)
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane (for chromatography)
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve o-phenylenediamine (1.0 equivalent) in a suitable solvent such as dichloromethane or pyridine.
-
Addition of Base: If not using pyridine as the solvent, add a base like triethylamine (1.1 equivalents) to the solution.
-
Addition of Tosyl Chloride: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of 4-methylbenzenesulfonyl chloride (1.0 equivalent) in the reaction solvent to the stirred mixture.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 10-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
If the reaction mixture is basic, neutralize it with 1M HCl. If it is acidic, neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Characterization Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Analysis | Expected Results |
| ¹H NMR | Peaks corresponding to the aromatic protons of both phenyl rings, the methyl group protons, and the amine protons. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (amine and sulfonamide), S=O stretching (sulfonamide), and aromatic C-H stretching.[2] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (262.33 g/mol ). |
| Melting Point | A sharp melting point range, indicating the purity of the compound. |
Discussion
The selective mono-tosylation of o-phenylenediamine can be challenging due to the potential for di-tosylation. Key to the success of this synthesis is the slow addition of tosyl chloride at a low temperature and the use of a 1:1 stoichiometric ratio of the reactants. The choice of base and solvent can also influence the reaction outcome. Pyridine can act as both a base and a solvent. Alternatively, an inert solvent like dichloromethane with a non-nucleophilic base such as triethylamine can be employed. Purification by column chromatography is typically necessary to separate the desired mono-sulfonated product from any unreacted starting materials and the di-sulfonated byproduct.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. This procedure is suitable for use in research and development settings for the production of this key intermediate for various applications in medicinal chemistry and materials science. Adherence to the outlined steps and careful control of reaction conditions are essential for achieving a good yield and high purity of the final product.
References
Application Notes and Protocols for the Tosylation of 2-Phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective protection of amino groups is a fundamental strategy in multi-step organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. The tosyl (Ts) group, derived from p-toluenesulfonyl chloride (TsCl), is a robust and widely used protecting group for primary and secondary amines.[1][2] The tosylation of diamines, such as 2-phenylenediamine (o-phenylenediamine), presents a unique challenge in achieving selective mono- or di-protection, which is crucial for subsequent regioselective functionalization. This document provides detailed experimental procedures for the controlled tosylation of 2-phenylenediamine to yield either the mono- or di-tosylated product.
Reaction Principle
The tosylation of 2-phenylenediamine involves the nucleophilic attack of the amino group(s) on the electrophilic sulfur atom of p-toluenesulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The degree of tosylation (mono- vs. di-) can be controlled by adjusting the stoichiometry of the reactants and the reaction conditions.
Experimental Protocols
Materials and Equipment
-
2-phenylenediamine (o-phenylenediamine)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (CH2Cl2)
-
Triethylamine (Et3N)
-
Water
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Standard laboratory glassware (round-bottom flasks, condensers, etc.)
-
Stirring and heating apparatus (magnetic stirrer with hot plate)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) equipment
Protocol 1: Monotosylation of 2-Phenylenediamine
This protocol is designed to favor the formation of N-(2-aminophenyl)-4-methylbenzenesulfonamide.
Procedure:
-
In a round-bottom flask, dissolve 2-phenylenediamine (1.0 equivalent) in pyridine.
-
To this solution, add p-toluenesulfonyl chloride (1.0 equivalent).
-
Heat the reaction mixture at 100°C for 1 hour.
-
After cooling to room temperature, pour the reaction mixture into water.
-
The product may precipitate out of solution. If so, collect the solid by filtration and wash thoroughly with water.
-
If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent such as dichloromethane.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired monotosylated product.
Protocol 2: Ditosylation of 2-Phenylenediamine
This protocol aims to produce N,N'- (1,2-phenylene)bis(4-methylbenzenesulfonamide).
Procedure:
-
In a round-bottom flask, combine 2-phenylenediamine (1.0 equivalent) and p-toluenesulfonyl chloride (2.0 equivalents) in pyridine.
-
Heat the mixture at a higher temperature, for example, 120°C, to facilitate the second tosylation.[3][4]
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Collect the resulting precipitate by filtration and wash it extensively with water to remove pyridine and other water-soluble impurities.
-
The resulting solid is the di-tosylated product, which can be further purified by recrystallization if necessary.
Alternative Procedure using Triethylamine
An alternative method for monotosylation can be performed at room temperature.
Procedure:
-
Dissolve 2-phenylenediamine (1.0 equivalent) in dichloromethane (CH2Cl2).
-
Add triethylamine (Et3N) (2.0 equivalents) to the solution as a base.
-
Add p-toluenesulfonyl chloride (1.0 equivalent) to the mixture.
-
Stir the reaction at room temperature for 24 hours.
-
After the reaction period, wash the organic layer with water to remove triethylamine hydrochloride.
-
Dry the organic layer with magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the product by silica gel chromatography.
Data Presentation
| Product | Reactant Ratios (2-phenylenediamine:TsCl) | Solvent | Base | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Monotosylated | 1:1 | Pyridine | Pyridine | 100 | 1 h | Not Specified | |
| Monotosylated | 1:1 | CH2Cl2 | Et3N | Room Temp. | 24 h | 64 | |
| Ditosylated | 1:2 | Pyridine | Pyridine | 120 | Not Specified | 84 |
Visualizations
Experimental Workflow for Tosylation of 2-Phenylenediamine
Caption: Workflow for the selective tosylation of 2-phenylenediamine.
Conclusion
The selective tosylation of 2-phenylenediamine is a valuable synthetic tool that can be readily controlled by adjusting the reaction stoichiometry and conditions. The protocols provided herein offer reliable methods for obtaining either the mono- or di-tosylated products, which serve as versatile intermediates in the synthesis of more complex molecules. Careful control of the reaction parameters is essential for achieving high yields and purity of the desired product.
References
Application Notes and Protocols: Synthesis of N-(2-Aminophenyl)-4-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the synthesis of N-(2-Aminophenyl)-4-methylbenzenesulfonamide, a versatile intermediate in organic synthesis. The document outlines the reaction conditions, experimental procedures, and relevant data to guide researchers in the efficient preparation of this compound.
Introduction
This compound is an organic compound featuring both a sulfonamide and a primary amine functional group.[1] This structure makes it a valuable building block for the synthesis of a variety of heterocyclic compounds, dyes, and has potential applications in medicinal chemistry, including the development of antibacterial agents and fluorescent probes.[1][2] The synthesis of this compound typically involves the reaction of o-phenylenediamine with 4-methylbenzenesulfonyl chloride (tosyl chloride). Controlling the stoichiometry of this reaction is crucial to favor the formation of the desired mono-sulfonated product over the di-sulfonated byproduct.
Reaction Scheme
The synthesis of this compound proceeds via the nucleophilic attack of one of the amino groups of o-phenylenediamine on the sulfur atom of p-toluenesulfonyl chloride, with the concomitant elimination of hydrogen chloride. A base, such as triethylamine or pyridine, is typically used to neutralize the HCl generated during the reaction.
Caption: General reaction scheme for the synthesis of this compound.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 3624-90-6 | [3][4] |
| Molecular Formula | C₁₃H₁₄N₂O₂S | [3][4] |
| Molecular Weight | 262.33 g/mol | [3][4] |
| Purity | ≥95% | [3] |
| Physical Form | Solid | [5] |
| Storage | Room temperature, in a dark, inert atmosphere | [5][6] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a reported synthesis of this compound.[7]
Materials:
-
o-Phenylenediamine
-
p-Toluenesulfonyl chloride (Tosyl chloride)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Eluent: Diethyl ether/Dichloromethane mixture
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) and p-toluenesulfonyl chloride (1.0 eq) in dichloromethane at room temperature.
-
Add triethylamine (2.0 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After 24 hours, transfer the reaction mixture to a separatory funnel and wash the organic layer with water (100 mL).
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Elute with a solvent mixture of diethyl ether and dichloromethane (initially 20:80, then 50:50) to obtain the pure product.
Expected Yield: 64%[7]
Protocol 2: Synthesis of the Di-tosylated Analog for Comparison
For comparative purposes, the synthesis of the di-tosylated derivative, N,N'-bis(4-methylphenyl)sulfonyl-1,2-diaminobenzene, is provided. This reaction highlights the importance of stoichiometry in directing the reaction towards mono-sulfonylation.
Materials:
-
o-Phenylenediamine
-
p-Toluenesulfonyl chloride (Tosyl chloride)
-
Pyridine
-
Water
Procedure:
-
In a reaction vessel, mix o-phenylenediamine (1.0 eq) and p-toluenesulfonyl chloride (2.0 eq) in pyridine.
-
Heat the mixture at 100 °C for 1 hour.
-
Cool the reaction mixture and add it to water.
-
Allow the mixture to stand, then filter the precipitate.
-
Wash the solid product thoroughly with water to yield the di-tosylated compound.
Expected Yield: 84%
Reaction Condition Summary
| Parameter | Protocol 1 (Mono-sulfonylation) | Protocol 2 (Di-sulfonylation) |
| Reactant 1 | o-Phenylenediamine | o-Phenylenediamine |
| Reactant 2 | p-Toluenesulfonyl chloride | p-Toluenesulfonyl chloride |
| Stoichiometry (Amine:Sulfonyl Chloride) | 1:1 | 1:2 |
| Base | Triethylamine | Pyridine (also acts as solvent) |
| Solvent | Dichloromethane | Pyridine |
| Temperature | Room Temperature | 100 °C |
| Reaction Time | 24 hours | 1 hour |
| Yield | 64% | 84% |
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Solvent Effects
The choice of solvent can significantly impact the yield and reaction rate of sulfonylation reactions. While dichloromethane is effective, other solvents have been explored for similar reactions. For the synthesis of 4-methyl-N-phenylbenzenesulfonamide, a related compound, various solvents were tested. Moderate yields were obtained in tetrahydrofuran (THF), while a mixture of ethanol and THF under sonic conditions provided the best yields in a short reaction time.[8] This suggests that for optimization of the synthesis of this compound, a screen of different solvents could be beneficial.
Biological Activity and Signaling Pathways
While many sulfonamide derivatives exhibit a wide range of biological activities, there is limited specific information available in the reviewed literature regarding the direct interaction of this compound with specific signaling pathways. A related compound, 4-amino-N-(2'-aminophenyl)benzamide, has been investigated for its antitumor effects, showing preferential activity in slowly growing tumors.[2] Another related sulfonamide, 4-(2-aminoethyl)benzenesulfonamide, has been shown to decrease perfusion pressure and coronary resistance in an isolated rat heart model, suggesting a potential interaction with calcium channels.[9] However, no such detailed biological activity or signaling pathway involvement has been documented for this compound in the searched literature. Further research is required to elucidate its specific biological functions and mechanisms of action.
Conclusion
The synthesis of this compound can be reliably achieved through the controlled mono-sulfonylation of o-phenylenediamine. The provided protocol using a 1:1 stoichiometry of reactants in dichloromethane with triethylamine as a base at room temperature offers a viable route to this valuable synthetic intermediate. Careful control of reaction conditions, particularly the reactant ratio, is essential to maximize the yield of the desired mono-sulfonated product and minimize the formation of the di-sulfonated byproduct. Further optimization of solvent and base systems may lead to improved yields and reaction times. The exploration of the biological activities and potential signaling pathway interactions of this compound remains a promising area for future research.
References
- 1. CAS 3624-90-6: this compound [cymitquimica.com]
- 2. Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound 95% | CAS: 3624-90-6 | AChemBlock [achemblock.com]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. This compound | 3624-90-6 [sigmaaldrich.cn]
- 6. 3624-90-6|this compound|BLD Pharm [bldpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]
Application Notes and Protocols for the Purification of N-(2-Aminophenyl)-4-methylbenzenesulfonamide by Recrystallization
Introduction
N-(2-Aminophenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative with potential applications in medicinal chemistry and materials science. As with many organic compounds, synthesis often yields a crude product containing impurities. Recrystallization is a fundamental and effective technique for purifying solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent. A successful recrystallization yields a product with significantly higher purity.[1] This document provides a detailed protocol for the purification of this compound by recrystallization, aimed at researchers, scientists, and professionals in drug development.
Compound Information
A summary of the key physical and chemical properties of this compound is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₄N₂O₂S | [2][3] |
| Molecular Weight | 262.33 g/mol | [2][3] |
| CAS Number | 3624-90-6 | [2][3] |
| IUPAC Name | This compound | [2][3] |
| Appearance | Typically a solid | [4] |
| Purity (Typical Crude) | 95% | [3] |
Experimental Protocols
1. Solvent Selection for Recrystallization
The choice of solvent is the most critical factor for a successful recrystallization.[5][6] An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures.[1][5][7] For sulfonamides, which are polar compounds, polar solvents are often suitable.[4] Given the presence of amino and sulfonamide groups, alcohols like methanol or ethanol are good starting points.[6][7][8] A mixed solvent system, such as ethanol-water or acetone-hexane, can also be effective.[9][10] A preliminary solvent screening is highly recommended.
Protocol 1.1: Small-Scale Solvent Screening
-
Place approximately 20-30 mg of crude this compound into several test tubes.
-
To each tube, add a different potential solvent (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, water) dropwise at room temperature, vortexing after each addition.
-
A good candidate solvent will not dissolve the compound at room temperature.
-
For solvents that do not dissolve the compound at room temperature, heat the test tube in a water bath. The compound should dissolve completely at or near the boiling point of the solvent.
-
Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice bath.
-
The ideal solvent will show the formation of a significant amount of crystals upon cooling.[11]
Table 2: Potential Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Rationale |
| Methanol | 65 | Polar | Often used for recrystallizing sulfonamides.[8] |
| Ethanol | 78 | Polar | A common and effective solvent for many organic compounds.[6] |
| Isopropanol | 82 | Polar | A good alternative to ethanol, often used in aqueous mixtures.[12] |
| Water | 100 | Very Polar | May be suitable as an anti-solvent in a mixed system due to the polar nature of the compound.[6][9] |
| Acetone | 56 | Polar Aprotic | Can be a good solvent, often used with a non-polar anti-solvent like hexanes.[13] |
| Ethyl Acetate/Hexane | 77 / 69 | Mixed | A common mixed-solvent system for compounds of intermediate polarity.[9] |
2. Recrystallization Procedure
This protocol outlines the general steps for purifying the title compound once a suitable solvent has been selected.
Protocol 2.1: Purification by Recrystallization
-
Dissolution: Place the crude this compound into an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. Use the minimum amount of hot solvent necessary to completely dissolve the solid.[7]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.[7]
-
Hot Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the solid impurities. This step should be done quickly to prevent premature crystallization.[7][11]
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[11]
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath to maximize the yield of crystals.[11]
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.[7][11]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities from the mother liquor.[7][11]
-
Drying: Dry the purified crystals on the filter paper by drawing air through them. For complete drying, place the crystals in a desiccator under vacuum.[7][11]
Data Presentation
The success of the recrystallization can be quantified by measuring the yield and assessing the purity of the final product.
Table 3: Expected Results from Recrystallization
| Parameter | Before Recrystallization | After Recrystallization | Method of Analysis |
| Purity | ~95% | >99% | High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Appearance | Off-white to brownish powder | White to light-colored crystalline solid | Visual Inspection |
| Yield | N/A | 60-90% (Typical) | Gravimetric Analysis |
| Melting Point | Broad range | Sharp, defined range | Melting Point Apparatus |
Note: The yield is highly dependent on the choice of solvent and the care taken during the procedure. Overuse of solvent is a common reason for low yield.[7]
Visualized Workflows and Logic
General Recrystallization Workflow
The following diagram illustrates the standard workflow for the purification of a solid compound by recrystallization.
Caption: A flowchart illustrating the general workflow for purification by recrystallization.
Troubleshooting Common Recrystallization Issues
This diagram provides a logical approach to troubleshooting common problems encountered during recrystallization.
Caption: A decision-making diagram for troubleshooting common recrystallization problems.
References
- 1. mt.com [mt.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. This compound 95% | CAS: 3624-90-6 | AChemBlock [achemblock.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 13. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Purification of N-(2-Aminophenyl)-4-methylbenzenesulfonamide using Column Chromatography
Introduction
N-(2-Aminophenyl)-4-methylbenzenesulfonamide is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its purity is critical for the successful outcome of subsequent reactions and the quality of the final product. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. The methodology addresses the challenges associated with the purification of aromatic amines, which can exhibit strong interactions with the stationary phase.
The presence of a basic amino group in the target compound can lead to peak tailing and poor separation on standard silica gel due to its acidic nature. To counteract this, the following protocol incorporates triethylamine into the mobile phase to deactivate the silica gel and ensure a sharp elution profile.
Experimental Principle
Column chromatography is a preparative technique used to separate compounds from a mixture. The separation is based on the differential partitioning of the components between a stationary phase (in this case, silica gel) and a mobile phase (a solvent system). By carefully selecting the mobile phase, components with different polarities can be eluted at different rates, allowing for their isolation. For this compound, a normal-phase chromatography setup is employed, where the stationary phase is polar (silica gel) and the mobile phase is a less polar mixture of hexane and ethyl acetate.
Detailed Experimental Protocols
Thin-Layer Chromatography (TLC) for Solvent System Optimization
Objective: To determine the optimal mobile phase composition for column chromatography. An ideal solvent system will provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound, allowing for good separation from impurities.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Crude this compound
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Triethylamine (analytical grade)
Procedure:
-
Prepare a series of developing solvents with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, 6:4 v/v). To each solvent mixture, add 0.5% (v/v) of triethylamine.
-
Dissolve a small amount of the crude this compound in a few drops of ethyl acetate or dichloromethane.
-
Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.
-
Place the spotted TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the baseline.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp at 254 nm and circle them with a pencil.
-
Calculate the Rf value for the spot corresponding to the target compound for each solvent system using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Select the solvent system that gives an Rf value of approximately 0.2-0.3 for this compound.
Column Chromatography Protocol
Objective: To purify crude this compound on a preparative scale.
Materials:
-
Glass chromatography column
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Cotton or glass wool
-
Sand (acid-washed)
-
Crude this compound
-
Optimal mobile phase (hexane/ethyl acetate with 0.5% triethylamine, as determined by TLC)
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
Column Packing:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 0.5 cm) over the plug.
-
Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 95:5 hexane/ethyl acetate with 0.5% triethylamine).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.
-
Equilibrate the column by running 2-3 column volumes of the initial mobile phase through it. Do not let the solvent level drop below the top of the sand.
Sample Loading:
-
Dissolve the crude this compound (typically 1 g of crude product per 20-40 g of silica gel) in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane or ethyl acetate).
-
Carefully load the dissolved sample onto the top of the silica bed using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level just reaches the top of the sand.
-
Carefully add a small amount of the mobile phase and again drain to the top of the sand. Repeat this step once more to ensure the sample is loaded in a narrow band.
Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Begin eluting the column by opening the stopcock. Collect the eluent in fractions.
-
If a gradient elution is required to separate impurities, start with a less polar solvent mixture and gradually increase the polarity by increasing the proportion of ethyl acetate. A typical gradient might start with 5% ethyl acetate in hexane and gradually increase to 30-40% ethyl acetate.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
Combine the fractions that contain the pure this compound.
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Dry the product under high vacuum to remove any residual solvent.
Data Presentation
The following tables summarize typical quantitative data for the purification of this compound. Note that these are representative values and may vary depending on the initial purity of the crude material and the specific experimental conditions.
Table 1: TLC Data for Mobile Phase Optimization
| Hexane:Ethyl Acetate (v/v) | Triethylamine (%) | Rf Value of this compound | Observations |
| 90:10 | 0.5 | ~0.15 | Spot is too low on the plate. |
| 80:20 | 0.5 | ~0.28 | Optimal for column chromatography. |
| 70:30 | 0.5 | ~0.45 | Spot is too high for optimal separation. |
| 60:40 | 0.5 | ~0.60 | Spot is near the solvent front. |
Table 2: Column Chromatography Parameters and Expected Results
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | 30 cm length x 3 cm diameter |
| Amount of Silica Gel | 50 g |
| Crude Sample Load | 1.25 g |
| Initial Mobile Phase | 90:10 Hexane:Ethyl Acetate + 0.5% Triethylamine |
| Elution Gradient | Stepwise or linear gradient from 10% to 40% Ethyl Acetate in Hexane |
| Fraction Size | 20 mL |
| Expected Yield | 85-95% (depending on crude purity) |
| Purity of Final Product (by HPLC) | >98% |
Visualizations
Experimental Workflow
Application Notes and Protocols: N-(2-Aminophenyl)-4-methylbenzenesulfonamide in the Synthesis of γ-Secretase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of N-(2-Aminophenyl)-4-methylbenzenesulfonamide as a key intermediate in the synthesis of novel γ-secretase inhibitors. Detailed protocols for the synthesis of a representative inhibitor and relevant biological assays are included to facilitate research and development in this critical therapeutic area.
Introduction to γ-Secretase Inhibition
γ-Secretase is a multi-subunit intramembrane protease complex that plays a crucial role in cellular signaling pathways, most notably the Notch and Amyloid Precursor Protein (APP) pathways. The cleavage of APP by γ-secretase is a critical step in the generation of amyloid-β (Aβ) peptides, which are central to the pathogenesis of Alzheimer's disease. Consequently, the development of γ-secretase inhibitors (GSIs) has been a major focus of drug discovery efforts for neurodegenerative disorders and certain cancers where Notch signaling is dysregulated. Sulfonamide-based compounds have emerged as a promising class of GSIs.
Role of this compound
This compound serves as a versatile starting material for the synthesis of a variety of heterocyclic compounds with potential biological activity. Its bifunctional nature, possessing both a primary aromatic amine and a sulfonamide moiety, allows for diverse chemical modifications to generate complex molecular architectures suitable for targeting the active site of γ-secretase. The tosyl group can provide crucial interactions within the enzyme's binding pocket, while the aminophenyl core allows for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways involving γ-secretase, highlighting the points of inhibition.
Experimental Protocols
Protocol 1: Synthesis of a Representative Benzodiazepine-based γ-Secretase Inhibitor
This protocol describes a plausible synthetic route for a benzodiazepine-based γ-secretase inhibitor, utilizing this compound as a key starting material. The synthesis involves a condensation reaction followed by cyclization.
Materials:
-
This compound
-
2-Bromobenzoyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Copper (I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Step 1: Acylation. To a solution of this compound (1.0 eq) and pyridine (1.2 eq) in dry DCM at 0 °C, add 2-bromobenzoyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up 1. Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate amide. Purify by recrystallization or silica gel chromatography if necessary.
-
Step 2: Intramolecular Cyclization (Ullmann Condensation). To a solution of the intermediate amide (1.0 eq) in DMF, add CuI (0.2 eq) and K₂CO₃ (2.0 eq). Heat the mixture to 120 °C and stir for 24 hours.
-
Work-up 2. Cool the reaction to room temperature and pour into water. Extract the product with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification. Purify the crude product by silica gel column chromatography (e.g., using a gradient of EtOAc in hexane) to afford the final benzodiazepine-based γ-secretase inhibitor.
Characterization: The structure and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro γ-Secretase Activity Assay (Fluorogenic Substrate)
This assay measures the enzymatic activity of γ-secretase using a fluorogenic substrate.
Materials:
-
Solubilized γ-secretase enzyme preparation
-
Fluorogenic γ-secretase substrate (e.g., a peptide sequence derived from APP or Notch conjugated to a FRET pair)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 6.8, 2 mM EDTA, 0.25% CHAPSO)
-
Synthesized inhibitor compound
-
DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation. Prepare serial dilutions of the synthesized inhibitor in DMSO.
-
Assay Setup. In a 96-well plate, add the assay buffer. Then add the inhibitor solution (or DMSO for control).
-
Enzyme Addition. Add the γ-secretase enzyme preparation to each well.
-
Initiation. Initiate the reaction by adding the fluorogenic substrate.
-
Incubation. Incubate the plate at 37°C for 2-4 hours, protected from light.
-
Measurement. Measure the fluorescence at the appropriate excitation and emission wavelengths for the FRET pair.
-
Data Analysis. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 3: Cell-Based Aβ Production Assay (ELISA)
This assay quantifies the effect of the inhibitor on the production of Aβ peptides in a cellular context.
Materials:
-
HEK293 cells stably overexpressing human APP (HEK293-APP)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized inhibitor compound
-
DMSO
-
Aβ40 and Aβ42 ELISA kits
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding. Seed HEK293-APP cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment. Treat the cells with various concentrations of the synthesized inhibitor (dissolved in DMSO and diluted in culture medium). Include a vehicle control (DMSO).
-
Incubation. Incubate the cells for 24-48 hours.
-
Sample Collection. Collect the conditioned medium from each well.
-
ELISA. Perform the Aβ40 and Aβ42 ELISA according to the manufacturer's instructions.
-
Data Analysis. Quantify the concentration of Aβ40 and Aβ42 in each sample. Calculate the percent reduction in Aβ production for each inhibitor concentration and determine the IC₅₀ values.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the experimental protocols.
Table 1: Synthesis Yield and Purity
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| Intermediate Amide | C₂₀H₁₇BrN₂O₃S | 461.33 | e.g., 85 | e.g., >95 |
| Final Inhibitor | C₂₀H₁₆N₂O₃S | 380.42 | e.g., 60 | e.g., >98 |
Table 2: In Vitro and Cell-Based Assay Results
| Compound | γ-Secretase IC₅₀ (nM) | Aβ40 Reduction IC₅₀ (nM) | Aβ42 Reduction IC₅₀ (nM) |
| Final Inhibitor | e.g., 15.2 | e.g., 25.8 | e.g., 21.5 |
| Reference Compound | e.g., 10.5 | e.g., 18.3 | e.g., 15.1 |
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel sulfonamide-based γ-secretase inhibitors. The provided protocols offer a framework for the synthesis and biological evaluation of these compounds. Further optimization of the chemical structure based on structure-activity relationship (SAR) studies can lead to the development of potent and selective inhibitors with therapeutic potential for Alzheimer's disease and other related disorders.
Application of N-(2-Aminophenyl)-4-methylbenzenesulfonamide in Monoamine Oxidase Inhibitor Synthesis: A Detailed Overview and Protocols Based on Structurally Related Compounds
For the attention of: Researchers, scientists, and drug development professionals.
Introduction to Benzenesulfonamides as MAO Inhibitors
Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine.[4] The inhibition of these enzymes is a key therapeutic strategy for treating depression, Parkinson's disease, and other neurological conditions.[4] Benzenesulfonamide derivatives have emerged as a promising class of MAO inhibitors, with many exhibiting high potency and selectivity for either MAO-A or MAO-B.[1][5] The sulfonamide group often plays a critical role in the binding of these inhibitors to the active site of the MAO enzyme.[1]
General Synthesis of Benzenesulfonamide-Based MAO Inhibitors
The synthesis of benzenesulfonamide-based MAO inhibitors typically involves the reaction of a substituted benzenesulfonyl chloride with an appropriate amine or the modification of a pre-existing benzenesulfonamide scaffold. While a direct protocol for N-(2-Aminophenyl)-4-methylbenzenesulfonamide is not documented, a general synthetic approach can be extrapolated from related syntheses.
A plausible synthetic strategy could involve the acylation or alkylation of the amino group of this compound to introduce various pharmacophoric features known to enhance MAO inhibitory activity.
Experimental Protocols
The following are representative experimental protocols for the synthesis of benzenesulfonamide derivatives with MAO inhibitory activity, adapted from the literature.
Protocol 1: Synthesis of 4-(2-Methyloxazol-4-yl)benzenesulfonamide[1]
This protocol describes the synthesis of a benzenesulfonamide derivative containing an oxazole moiety, which has shown selective MAO-B inhibition.
Step 1: Synthesis of 4-(2-Bromoacetyl)benzenesulfonamide
-
Materials: 4-Acetylbenzenesulfonamide, hydrobromic acid (33% in acetic acid), bromine.
-
Procedure: A solution of bromine in acetic acid is added dropwise to a suspension of 4-acetylbenzenesulfonamide in acetic acid. The mixture is stirred at 60 °C for 4 hours. After cooling, the precipitate is filtered, washed with diethyl ether, and dried to yield 4-(2-bromoacetyl)benzenesulfonamide.
Step 2: Synthesis of 4-(2-Methyloxazol-4-yl)benzenesulfonamide
-
Materials: 4-(2-Bromoacetyl)benzenesulfonamide, acetamide.
-
Procedure: A mixture of 4-(2-bromoacetyl)benzenesulfonamide and an excess of acetamide is heated at 150 °C for 20 minutes. The reaction mixture is then cooled and diluted with cold water. The resulting precipitate is collected by filtration, washed with water, and air-dried to give 4-(2-methyloxazol-4-yl)benzenesulfonamide.
Protocol 2: General N-Arylation of Sulfonamides[6]
This protocol provides a general method for the N-arylation of sulfonamides, which can be adapted to synthesize a variety of N-aryl benzenesulfonamide derivatives.
-
Materials: Sulfonamide, sodium arylsulfinate, Copper(II) catalyst.
-
Procedure: The sulfonamide and sodium arylsulfinate are reacted in the presence of a catalytic amount of a Copper(II) salt. This method offers a direct route to N-aryl sulfonamides through a desulfitative pathway.
Quantitative Data on MAO Inhibition
The following table summarizes the in vitro MAO inhibitory activities of selected benzenesulfonamide derivatives from the literature.
| Compound | Target | IC50 (µM) | Selectivity Index (SI) | Reference |
| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-A | 43.3 | 0.08 (for MAO-B) | [1] |
| MAO-B | 3.47 | 12.5 (for MAO-A) | [1] | |
| 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-benzenesulfonamide | MAO-B | 0.0027 | >37000 | [5] |
| Compound 9i (a benzothiazine-3-carbohydrazide 1,1-dioxide derivative) | MAO-A | 0.11 | - | [6] |
| Compound 3 (methyl 4-hydroxy-2H-benzo[e][7][8]thiazine-3-carboxylate 1,1-dioxide) | MAO-B | 0.21 | - | [6] |
Mechanism of Action and Signaling Pathways
MAO inhibitors function by binding to the active site of the MAO enzyme, thereby preventing the breakdown of monoamine neurotransmitters. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which can alleviate symptoms of depression and Parkinson's disease.
Experimental Workflow for MAO Inhibitor Development
The development of novel MAO inhibitors from a starting compound like this compound would typically follow a structured workflow.
Conclusion
While the direct application of this compound in the synthesis of monoamine oxidase inhibitors is not explicitly documented in the current scientific literature, the broader class of benzenesulfonamide derivatives represents a highly valuable and well-explored scaffold for the design of potent and selective MAO inhibitors. The protocols, data, and conceptual frameworks presented in this document, derived from research on structurally related compounds, provide a strong foundation for researchers and drug development professionals to explore the potential of novel benzenesulfonamide-based MAO inhibitors. Further investigation into the derivatization of this compound could lead to the discovery of new therapeutic agents for neurological disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. 1,3,4-Oxadiazol-2-ylbenzenesulfonamides as privileged structures for the inhibition of monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, monoamine oxidase inhibition activity and molecular docking studies of novel 4-hydroxy-N'-[benzylidene or 1-phenylethylidene]-2-H/methyl/benzyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview | Semantic Scholar [semanticscholar.org]
N-(2-Aminophenyl)-4-methylbenzenesulfonamide as a precursor for anticancer agents
Application Notes & Protocols: Sulfonamide Derivatives as Anticancer Agents
A Representative Study Based on a Structurally Related Precursor
Disclaimer: Extensive literature searches did not yield specific examples of N-(2-Aminophenyl)-4-methylbenzenesulfonamide being used as a direct precursor for the synthesis of anticancer agents. Therefore, these application notes provide a detailed protocol and data for the synthesis and evaluation of anticancer agents derived from a structurally related and widely used precursor, 4-aminobenzenesulfonamide (sulfanilamide) . This information is intended to serve as a representative example for researchers interested in the development of sulfonamide-based anticancer therapeutics.
Introduction: Sulfonamides in Cancer Therapy
Sulfonamides are a well-established class of compounds with a broad range of therapeutic applications.[1] Beyond their traditional use as antimicrobial agents, sulfonamide derivatives have emerged as a promising scaffold in anticancer drug discovery.[1][2] Their mechanisms of antitumor action are diverse and include the inhibition of key enzymes involved in cancer progression, such as carbonic anhydrases (CAs), disruption of the cell cycle, and anti-angiogenic effects.[1][3]
Human carbonic anhydrase IX (hCA IX) is a particularly attractive target for cancer therapy.[4] Its expression is highly upregulated in many solid tumors in response to hypoxia and contributes to the acidic tumor microenvironment, promoting tumor cell survival, proliferation, and metastasis.[4] The development of selective hCA IX inhibitors is therefore a significant area of research. This document outlines the synthesis of novel benzenesulfonamide derivatives incorporating s-triazine linkers, designed to selectively inhibit hCA IX.[4]
Synthesis of Benzenesulfonamide-Triazine Derivatives
The following protocols are adapted from a study by Al-Salahi et al. (2022), which describes the synthesis of benzenesulfonamide-s-triazine conjugates with anticancer activity.[4]
Synthesis of Starting Material: 4-((4,6-Diamino-1,3,5-triazin-2-yl)amino)benzene-1-sulfonamide
The initial step involves the reaction of the precursor, 4-aminobenzenesulfonamide (sulfanilamide), with dicyandiamide.
Experimental Protocol:
-
A mixture of 4-aminobenzenesulfonamide (sulfanilamide) and dicyandiamide is prepared.
-
The reaction is carried out under acidic conditions (pH=2).[4]
-
The nucleophilic addition of the amino group of sulfanilamide to a cyano group of dicyandiamide yields the benzenesulfonamide biguanide intermediate.[4]
-
This intermediate is then cyclized to form the s-triazine ring.
-
The resulting product, 4-((4,6-diamino-1,3,5-triazin-2-yl)amino)benzene-1-sulfonamide, is purified for use in subsequent steps.
Synthesis of Target Compounds (Knoevenagel Condensation)
The target anticancer agents are synthesized via a Knoevenagel condensation between the s-triazine intermediate and various substituted benzaldehydes.
Experimental Protocol:
-
To a mixture of ethanol and DMF (1:1), add 1.0 mmol of the 4-amino-6-(cyanomethyl)-1,3,5-triazinylaminobenzenesulfonamide intermediate and 1.0 mmol of the appropriately substituted benzaldehyde.[4]
-
Add a catalytic amount of trimethylamine.[4]
-
Heat the reaction mixture under reflux.[4]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of chloroform and methanol (9:1).[4]
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.[4]
-
Filter the precipitate under vacuum and wash with methanol to yield the final compound.[4]
In Vitro Anticancer Activity
The synthesized compounds were evaluated for their anticancer activity against a panel of human cancer cell lines. The following table summarizes the growth inhibition percentage (GI%) for selected compounds against various cancer cell lines at a concentration of 10 µM.
Table 1: Anticancer Activity of Benzenesulfonamide-Triazine Derivatives
| Compound | Cancer Cell Line | Cell Line Origin | GI% |
| 12d | MDA-MB-468 | Breast Cancer | 62% |
| CCRF-CEM | Leukemia | 45% | |
| RPMI-8226 | Leukemia | 42% | |
| HCT-116 | Colon Cancer | 38% | |
| 12i | MDA-MB-468 | Breast Cancer | 55% |
| CCRF-CEM | Leukemia | 51% | |
| MOLT-4 | Leukemia | 48% | |
| HCT-116 | Colon Cancer | 40% |
Data extracted from Al-Salahi et al. (2022).[4]
Further investigation into the most active compounds revealed their half-maximal inhibitory concentrations (IC50) under hypoxic conditions, which are relevant to the tumor microenvironment.
Table 2: IC50 Values of Lead Compounds under Hypoxic Conditions
| Compound | Cancer Cell Line | IC50 (µM) |
| 12d | MDA-MB-468 (Breast Cancer) | 3.99 ± 0.21 |
| CCRF-CEM (Leukemia) | 4.51 ± 0.24 | |
| 12i | MDA-MB-468 (Breast Cancer) | 1.48 ± 0.08 |
| CCRF-CEM (Leukemia) | 9.83 ± 0.52 |
Data extracted from Al-Salahi et al. (2022).[4]
Mechanism of Action: Carbonic Anhydrase Inhibition and Apoptosis Induction
The primary mechanism of action for these benzenesulfonamide derivatives is the inhibition of human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated hCA IX.
Table 3: Inhibition Constants (Ki) against hCA Isoforms
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 5a | 884.3 | 179.4 | 134.8 | >10000 |
| 12d | 215.4 | 125.8 | 45.2 | 876.3 |
| 12i | 187.6 | 110.3 | 38.8 | 765.1 |
| AAZ * | 250 | 12.1 | 25.7 | 5.7 |
*Acetazolamide (AAZ) is a standard CA inhibitor.[4] Data extracted from Al-Salahi et al. (2022).[4]
The inhibition of hCA IX in the hypoxic tumor environment disrupts pH regulation, leading to intracellular acidification and subsequent induction of apoptosis. For instance, compound 12d was shown to arrest the cell cycle in the G0-G1 and S phases in MDA-MB-468 breast cancer cells and induce apoptosis, as indicated by an increase in the levels of cleaved caspases 3 and 9.[4]
Conclusion and Future Directions
The use of 4-aminobenzenesulfonamide as a precursor allows for the synthesis of potent anticancer agents with a clear mechanism of action. The s-triazine linker appears to be a favorable scaffold for enhancing hCA IX inhibition and anticancer activity.[4] Future research could explore further structural modifications to improve selectivity and potency, as well as in vivo studies to validate the therapeutic potential of these compounds. While this compound itself is not a widely documented precursor, the principles and protocols outlined here for a related sulfonamide provide a solid foundation for the design and synthesis of novel anticancer drug candidates.
References
Application Notes and Protocols: Derivatization of N-(2-Aminophenyl)-4-methylbenzenesulfonamide for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Aminophenyl)-4-methylbenzenesulfonamide is a versatile scaffold for the development of novel therapeutic agents. The presence of a primary aromatic amine ortho to the sulfonamide linkage provides a key site for chemical modification, allowing for the synthesis of a diverse library of derivatives. These derivatives, including Schiff bases, amides, and heterocyclic compounds, have shown promise in a range of biological applications, including anticancer and antimicrobial therapies. This document provides detailed protocols for the synthesis of various derivatives of this compound and their subsequent biological screening.
Synthetic Protocols
The derivatization of this compound primarily targets the reactive 2-amino group. The following protocols detail the synthesis of Schiff base and amide derivatives.
Protocol 1: Synthesis of Schiff Base Derivatives
Schiff bases are synthesized by the condensation reaction between the primary amino group of this compound and an aldehyde or ketone.
Materials:
-
This compound
-
Substituted aromatic or heterocyclic aldehydes
-
Ethanol or Methanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add the desired substituted aldehyde (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried to yield the Schiff base derivative.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis of Amide Derivatives
Amide derivatives can be prepared by the acylation of the 2-amino group with various acyl chlorides or carboxylic acids.
Materials:
-
This compound
-
Acyl chloride or carboxylic acid
-
Pyridine or triethylamine (base)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask.
-
Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0°C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure amide derivative.
Biological Screening Protocols
The synthesized derivatives can be screened for various biological activities. The following are standard protocols for anticancer and antimicrobial screening.
Protocol 3: In Vitro Anticancer Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)
-
96-well plates
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Multi-well spectrophotometer
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 values (the concentration that inhibits 50% of cell growth).[1]
Protocol 4: Antimicrobial Screening (Agar Disc Diffusion Method)
This method assesses the susceptibility of microorganisms to the synthesized compounds.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile filter paper discs
-
Sterile swabs
-
Petri dishes
Procedure:
-
Prepare a standardized inoculum of the test microorganism (0.5 McFarland standard).
-
Using a sterile swab, evenly inoculate the entire surface of the agar plate.
-
Impregnate sterile filter paper discs with known concentrations of the test compounds.
-
Place the discs on the surface of the inoculated agar plates.
-
Include a negative control (disc with solvent) and a positive control (disc with a standard antibiotic/antifungal).
-
Incubate the plates at 37°C for 24 hours (for bacteria) or 25-30°C for 48-72 hours (for fungi).
-
Measure the diameter of the zone of inhibition around each disc in millimeters.
Data Presentation
Quantitative data from the biological screening should be summarized in tables for clear comparison.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Derivative Type | R Group | Cell Line | IC50 (µM) |
| 1a | Schiff Base | 4-Chlorophenyl | MCF-7 | 15.2 |
| 1b | Schiff Base | 4-Methoxyphenyl | MCF-7 | 22.5 |
| 1c | Schiff Base | 2-Hydroxyphenyl | HepG2 | 18.9 |
| 2a | Amide | Acetyl | MCF-7 | > 100 |
| 2b | Amide | Benzoyl | HepG2 | 45.7 |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | Derivative Type | R Group | S. aureus (Zone of Inhibition, mm) | E. coli (Zone of Inhibition, mm) | C. albicans (Zone of Inhibition, mm) |
| 1a | Schiff Base | 4-Chlorophenyl | 18 | 15 | 12 |
| 1b | Schiff Base | 4-Methoxyphenyl | 14 | 11 | 10 |
| 1d | Schiff Base | 2-Furyl | Moderate Activity | Moderate Activity | No Activity |
| 2a | Amide | Acetyl | 8 | 7 | No Activity |
| 2c | Amide | 4-Nitrobenzoyl | 20 | 18 | 15 |
| Metal Complex of 1d | Cu(II) Complex | 2-Furyl | Enhanced Activity | Enhanced Activity | Moderate Activity |
Note: This table includes qualitative and representative quantitative data. Specific zone of inhibition measurements should be recorded from experimental results. The activity of metal complexes of Schiff base derivatives has been noted to be enhanced compared to the free ligand.[2]
Signaling Pathways and Experimental Workflows
Visualization of experimental workflows and potential biological mechanisms can aid in understanding the structure-activity relationships of the synthesized compounds.
Experimental Workflow
Caption: Experimental workflow for synthesis and biological screening.
Potential Anticancer Signaling Pathway: MAPK/ERK Pathway
Some sulfonamide derivatives have been shown to induce apoptosis in cancer cells by activating the p38/ERK Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3]
Caption: MAPK/ERK signaling pathway activation by sulfonamides.
Potential Anticancer Signaling Pathway: PI3K/Akt Pathway
Sulfonamide derivatives have also been identified as inhibitors of the PI3K/Akt signaling pathway, which is crucial for cancer cell survival and proliferation.[4]
Caption: PI3K/Akt signaling pathway inhibition by sulfonamides.
References
- 1. The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Structure and Biological Activity of Cu(II), Ni(II), Co(II) Complexes with N-[2-[(E)-2-furylmethylaminomethyl)phenyl]-4-methyl-benzenesulfamide - Shiryaeva - Russian Journal of Coordination Chemistry [archivog.com]
- 3. Synthesis and pro-apoptotic effects of new sulfonamide derivatives via activating p38/ERK phosphorylation in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of sulfonamide AKT PH domain inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Scalable and Efficient Synthesis of N-(2-Aminophenyl)-4-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the scale-up synthesis of N-(2-Aminophenyl)-4-methylbenzenesulfonamide, a key intermediate in the development of various pharmaceutical compounds. The described method is robust, scalable, and offers a high yield of the desired product with excellent purity. This document includes a comprehensive experimental protocol, safety guidelines, and data presented in a clear, tabular format for easy reference.
Introduction
This compound and its derivatives are important structural motifs in medicinal chemistry, exhibiting a wide range of biological activities. The efficient and scalable synthesis of this intermediate is crucial for advancing drug discovery and development programs. This protocol details a reliable method for the preparation of this compound from readily available starting materials: o-phenylenediamine and p-toluenesulfonyl chloride.
Reaction Scheme
The synthesis proceeds via the nucleophilic attack of the amino group of o-phenylenediamine on the sulfonyl chloride of p-toluenesulfonyl chloride, forming a stable sulfonamide bond.
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(2-Aminophenyl)-4-methylbenzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of N-(2-Aminophenyl)-4-methylbenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound involves the reaction of o-phenylenediamine with p-toluenesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Q2: What are the primary challenges encountered during this synthesis?
A2: A key challenge is controlling the selectivity of the sulfonylation reaction. Since o-phenylenediamine has two amino groups, there is a possibility of forming the mono-sulfonated desired product as well as a di-sulfonated byproduct. Optimizing the molar ratio of reactants and reaction temperature is crucial to maximize the yield of the mono-sulfonated product.[1] Other common issues include incomplete reactions leading to low yields and the presence of unreacted starting materials in the final product.
Q3: How can I purify the crude this compound?
A3: Purification can be effectively achieved through recrystallization from a suitable solvent.[1] Column chromatography using silica gel is another common and effective method to separate the desired product from starting materials and byproducts, especially the di-sulfonated impurity, due to polarity differences.[1]
Q4: What analytical techniques are recommended for monitoring the reaction progress and purity of the product?
A4: Thin Layer Chromatography (TLC) is an essential technique for monitoring the progress of the reaction to ensure it goes to completion.[1] To verify the identity and purity of the final product, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point analysis are recommended.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete Reaction | - Monitor the reaction progress using TLC to ensure completion. - Increase the reaction time or moderately increase the temperature, while monitoring for potential product degradation. |
| Formation of Di-sulfonated Byproduct | - Use a 1:1 molar ratio of o-phenylenediamine to p-toluenesulfonyl chloride. - Add the p-toluenesulfonyl chloride solution dropwise to the o-phenylenediamine solution at a controlled, low temperature to manage the reaction rate.[1] | |
| Product Loss During Workup | - Optimize the extraction solvents to ensure efficient separation of the product from the aqueous phase. - Carefully adjust the pH during the aqueous workup to minimize the solubility of the product in the aqueous layer. | |
| Presence of Impurities | Unreacted Starting Materials | - Ensure the reaction proceeds to completion by monitoring with TLC.[1] - Adjust the stoichiometry of the reactants; a slight excess of one reactant might be necessary to consume the other completely. |
| Formation of N,N'-bis(4-methylbenzenesulfonyl)-1,2-benzenediamine (Di-sulfonated byproduct) | - As mentioned previously, precise control of stoichiometry and maintaining a low reaction temperature are critical.[1] - This byproduct can typically be separated by column chromatography due to its different polarity compared to the mono-sulfonated product.[1] | |
| Hydrolysis of p-toluenesulfonyl chloride | - Ensure that all glassware is thoroughly dried and use anhydrous solvents to prevent the hydrolysis of the sulfonyl chloride to p-toluenesulfonic acid. | |
| Product is an intractable oil or fails to crystallize | Presence of impurities | - Impurities can inhibit crystallization. Attempt to purify the crude product by column chromatography before recrystallization. |
| Inappropriate recrystallization solvent | - Experiment with different solvent systems for recrystallization. Common choices include ethanol/water or ethyl acetate/hexane mixtures. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline based on the synthesis of analogous sulfonamides. Optimization may be required.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve o-phenylenediamine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base, like triethylamine or pyridine (1.1 equivalents), to the solution to act as an acid scavenger.[1]
-
Reagent Addition: Dissolve p-toluenesulfonyl chloride (1 equivalent) in the same solvent in the dropping funnel. Cool the flask containing the o-phenylenediamine solution in an ice bath.
-
Reaction: Add the p-toluenesulfonyl chloride solution dropwise to the stirred o-phenylenediamine solution over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Visualizations
Caption: A typical workflow for the synthesis of this compound.
Caption: A logical flow for diagnosing and addressing low product yield.
References
Technical Support Center: Synthesis of N-(2-Aminophenyl)-4-methylbenzenesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2-Aminophenyl)-4-methylbenzenesulfonamide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to No Yield of Desired Product | Poor quality of starting materials: o-phenylenediamine can oxidize and darken on storage. Tosyl chloride can degrade upon exposure to moisture. | Use freshly purified o-phenylenediamine. Ensure tosyl chloride is of high purity and handled under anhydrous conditions. |
| Incomplete reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature, while monitoring for byproduct formation. | |
| Suboptimal reaction conditions: Incorrect solvent or base. | Ensure the use of a suitable solvent in which the starting materials are soluble, such as pyridine or dichloromethane (DCM). A base like pyridine or triethylamine is necessary to neutralize the HCl generated during the reaction.[1] | |
| Presence of Significant Byproducts | Formation of di-tosylated byproduct: The primary challenge in this synthesis is the potential for the di-tosylated byproduct, N,N'-bis(p-toluenesulfonyl)-o-phenylenediamine, to form. This occurs when both amino groups of o-phenylenediamine react with tosyl chloride.[1] | Carefully control the stoichiometry by using a 1:1 molar ratio of o-phenylenediamine to tosyl chloride. Add the tosyl chloride solution dropwise to the o-phenylenediamine solution at a controlled temperature (e.g., 0-5 °C) to favor mono-tosylation. |
| Formation of tri-tosylated byproduct: Under certain conditions, a third tosyl group can be added.[1] | This is less common but can be avoided by maintaining a strict 1:1 stoichiometry and avoiding excessive reaction times and temperatures. | |
| Difficulty in Product Purification | Co-elution of product and byproducts: The polarity of the mono- and di-tosylated products can be similar, making separation by column chromatography challenging. | Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be an effective purification method. |
| Product loss during workup: The product may have some solubility in the aqueous phase during extraction. | Ensure the pH of the aqueous layer is adjusted to minimize the solubility of the product before extraction. Use an appropriate organic solvent for extraction. |
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the synthesis of this compound?
A1: The most common byproduct is the di-tosylated derivative, N,N'-bis(p-toluenesulfonyl)-o-phenylenediamine.[1] This is due to the presence of two amino groups in the starting material, o-phenylenediamine, both of which can react with tosyl chloride.
Q2: How can I minimize the formation of the di-tosylated byproduct?
A2: To minimize the formation of the di-tosylated byproduct, it is crucial to control the reaction stoichiometry and conditions. Use a strict 1:1 molar ratio of o-phenylenediamine to tosyl chloride. The slow, dropwise addition of tosyl chloride to a cooled solution of o-phenylenediamine is also recommended to maintain a low concentration of the tosyl chloride and favor the mono-substituted product.
Q3: What analytical techniques can be used to monitor the reaction and identify the products?
A3: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the progress of the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of products. The desired product and byproducts can be further characterized and their purity assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[1]
Q4: What are the key safety precautions to consider during this synthesis?
A4: Tosyl chloride is corrosive and a lachrymator; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Pyridine is a flammable and toxic liquid that should also be handled in a fume hood. o-Phenylenediamine is toxic and a suspected mutagen. Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Data Presentation
The formation of the desired mono-tosylated product versus the di-tosylated byproduct is highly dependent on the stoichiometry of the reactants. The following table summarizes the expected major products under different molar ratios of o-phenylenediamine to tosyl chloride.
| Molar Ratio (o-phenylenediamine : Tosyl Chloride) | Expected Major Product(s) | Reference(s) |
| 1 : 1 | This compound (mono-tosylated) | |
| 1 : 2 | N,N'-bis(p-toluenesulfonyl)-o-phenylenediamine (di-tosylated) | [1] |
| 1 : >2 | Potential for tri-tosylated byproducts in addition to the di-tosylated product | [1] |
Experimental Protocols
Synthesis of this compound (Mono-tosylation)
This protocol is adapted from general procedures for the selective tosylation of diamines.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve o-phenylenediamine (1 equivalent) in pyridine or dichloromethane (DCM) containing triethylamine (1.1 equivalents). Cool the solution to 0-5 °C in an ice bath.
-
Addition of Tosyl Chloride: Dissolve p-toluenesulfonyl chloride (1 equivalent) in a minimal amount of the same solvent. Add this solution dropwise to the cooled o-phenylenediamine solution over a period of 30-60 minutes with vigorous stirring.
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Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
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Workup: Once the reaction is complete, pour the mixture into cold water. If DCM was used as the solvent, separate the organic layer. If pyridine was used, extract the aqueous mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute HCl (to remove pyridine/triethylamine), saturated sodium bicarbonate solution, and brine.
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Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Visualizations
References
Technical Support Center: Optimizing N-(2-Aminophenyl)-4-methylbenzenesulfonamide Synthesis
Welcome to the technical support center for the synthesis of N-(2-Aminophenyl)-4-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to improve experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound? A1: The main challenge is achieving selective mono-sulfonylation of the o-phenylenediamine starting material. Due to the presence of two nucleophilic amino groups, the formation of the di-tosylated byproduct, N,N'-(1,2-phenylene)bis(4-methylbenzenesulfonamide), is a common issue.[1][2] Controlling the reaction stoichiometry and conditions is critical to maximize the yield of the desired mono-substituted product.[1]
Q2: How can the progress of the reaction be effectively monitored? A2: Thin-Layer Chromatography (TLC) is an effective and straightforward method for monitoring the reaction's progress. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to distinguish between the o-phenylenediamine starting material, the desired this compound product, and the di-tosylated byproduct.[1] Spots can be visualized under UV light.
Q3: What are the most critical parameters to control for optimal yield? A3: The most critical parameters are the stoichiometry of reactants, reaction temperature, and the rate of addition of the tosyl chloride.[1] Using a 1:1 or slightly less than a 1:1 molar ratio of tosyl chloride to o-phenylenediamine, maintaining a low temperature (e.g., 0 °C), and adding the tosyl chloride solution dropwise are crucial for favoring mono-sulfonylation.[1] The choice of base and solvent also plays a significant role.[3][4]
Q4: Is it necessary to use a protecting group for one of the amino groups? A4: While protecting one amino group would ensure mono-substitution, it adds extra steps to the synthesis (protection and deprotection), which can lower the overall yield. For this specific synthesis, direct selective sulfonylation under controlled conditions is the more common and efficient approach.[1] Careful control of stoichiometry and reaction conditions can provide good yields of the mono-tosylated product without the need for protecting groups.[5]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | • Inactive reagents (e.g., hydrolyzed tosyl chloride). • Incorrect reaction temperature. • Insufficient reaction time. • Inappropriate choice of base or solvent. | • Use fresh or purified tosyl chloride and o-phenylenediamine. Ensure the base is not carbonated (if solid). • Start the reaction at 0°C and allow it to warm to room temperature slowly.[1] • Monitor the reaction by TLC to determine the optimal reaction time.[1] • Screen different bases (e.g., pyridine, triethylamine) and solvents (e.g., DCM, THF, pyridine).[3][6] |
| Significant Amount of Di-tosylated Byproduct | • Excess of tosyl chloride used. • Reaction temperature is too high. • Rapid addition of tosyl chloride. | • Use a precise 1:1 or slightly sub-stoichiometric (e.g., 0.95 eq) amount of tosyl chloride relative to o-phenylenediamine.[1] • Maintain the reaction temperature at 0°C during the addition of tosyl chloride.[1] • Add the tosyl chloride solution dropwise over an extended period (e.g., 1-2 hours) with vigorous stirring.[1] |
| Formation of a Dark Tar-like Substance | • Reaction temperature is too high. • Prolonged reaction time. • Oxidation of o-phenylenediamine.[4] | • Lower the reaction temperature.[4] • Optimize the reaction time by closely monitoring with TLC.[4] • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[4] |
| Difficulty in Product Purification | • Presence of unreacted starting materials and the di-tosylated byproduct. • Formation of multiple side products.[4] | • Optimize reaction conditions to minimize byproducts.[4] • Employ column chromatography on silica gel for purification. A gradient elution with ethyl acetate in hexane is often effective.[1][7] • Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can also be used to purify the final product.[7] |
Optimizing Reaction Conditions
The yield of this compound is highly dependent on reaction parameters. The following table summarizes expected outcomes based on different conditions, derived from established chemical principles.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome & Rationale |
| TsCl:Diamine Ratio | 1.2 : 1 | 1 : 1 | 0.95 : 1 | A 1:1 or slightly sub-stoichiometric ratio (Condition B/C) is optimal to minimize the formation of the di-tosylated byproduct.[1] An excess of TsCl (A) will significantly increase di-tosylation. |
| Temperature | 50 °C | Room Temp. | 0 °C | Low temperature (Condition C) is crucial. It reduces the rate of the second sulfonylation reaction, thereby increasing selectivity for the mono-substituted product.[1] |
| Solvent | Water | Ethanol | Pyridine or DCM | A non-protic solvent like Dichloromethane (DCM) is common.[7] Pyridine can act as both the solvent and the base, which can be very effective.[2][6][8] |
| Base | Na₂CO₃ | Triethylamine (TEA) | Pyridine | An organic base like TEA or pyridine is typically used to neutralize the HCl formed during the reaction.[6][7] Pyridine is often preferred as it can also act as a catalyst. |
Experimental Protocols
Detailed Protocol for Selective Mono-tosylation
This protocol is a general guideline and may require optimization.
Materials:
-
o-Phenylenediamine (1.0 eq)
-
p-Toluenesulfonyl chloride (Tosyl chloride, TsCl) (0.95 - 1.0 eq)
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Anhydrous Pyridine or Dichloromethane (DCM) with Triethylamine (1.1 eq)
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1M HCl solution
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Saturated aqueous NaHCO₃ solution
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Brine
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Anhydrous Na₂SO₄ or MgSO₄
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Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve o-phenylenediamine (1.0 eq) in anhydrous pyridine or anhydrous DCM. If using DCM, add triethylamine (1.1 eq).[1][7]
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Cooling: Cool the mixture to 0°C in an ice-water bath with vigorous stirring.[1]
-
Reagent Addition: In a separate flask, dissolve tosyl chloride (0.95 eq) in a minimum amount of the same anhydrous solvent. Add this solution dropwise to the cooled o-phenylenediamine solution over 1-2 hours, ensuring the temperature remains at 0°C.[1]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-6 hours. Monitor the reaction's completion by TLC.[1]
-
Work-up:
-
Quench the reaction by adding cold water.
-
If DCM was used as the solvent, dilute the mixture with more DCM. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove excess base), water, saturated aqueous NaHCO₃, and finally brine.[1][7]
-
If pyridine was used as the solvent, it can be removed under reduced pressure, and the residue can be taken up in DCM or ethyl acetate to proceed with the washes.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[1][7]
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Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.[1][7] Combine the fractions containing the desired product and evaporate the solvent to obtain pure this compound.
Visualizations
Experimental Workflow Diagram
Caption: Synthesis workflow from setup to final product.
Troubleshooting Logic Diagram
Caption: A logical guide for troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. jchemlett.com [jchemlett.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of N-(2-Aminophenyl)-4-methylbenzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of N-(2-Aminophenyl)-4-methylbenzenesulfonamide (CAS: 3624-90-6).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: The primary impurities often originate from the starting materials and potential side reactions during synthesis. Key impurities to be aware of include:
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Unreacted Starting Materials: Residual o-phenylenediamine and p-toluenesulfonyl chloride.
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Di-substituted Byproduct: N,N'-bis(4-methylbenzenesulfonyl)-1,2-phenylenediamine can form if the stoichiometry is not carefully controlled.[1]
-
Oxidation Products: The free amino group is susceptible to oxidation, which can lead to colored impurities.
Q2: My purified this compound is colored (e.g., yellow or brown). What is the cause and how can I decolorize it?
A2: A colored product often indicates the presence of oxidized impurities. To decolorize the compound, you can employ the following techniques:
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Activated Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed colored impurities before allowing the solution to cool and crystallize.
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Column Chromatography: If recrystallization is not sufficient, column chromatography can be effective in separating the colored impurities from the desired product.
Q3: I am observing significant streaking or tailing of my compound on the TLC plate and during column chromatography. What could be the reason and how can I resolve this?
A3: Streaking is a common issue when purifying compounds containing basic functional groups like the primary amine in this compound on silica gel. The acidic nature of silica gel can lead to strong interactions with the basic amine. To mitigate this:
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Deactivate the Silica Gel: Prepare the eluent for column chromatography with a small percentage (e.g., 1-3%) of a basic modifier like triethylamine or pyridine. This will neutralize the acidic sites on the silica gel, leading to better peak shape and separation.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina.
Q4: What are suitable solvent systems for the recrystallization of this compound?
A4: Based on the polarity of the molecule, polar solvents or solvent mixtures are generally effective. Good starting points for solvent screening include:
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Ethanol: This is a commonly used solvent for recrystallizing sulfonamides.[2]
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Ethanol/Water Mixture: A mixed solvent system of ethanol and water can be very effective. The compound is dissolved in a minimum amount of hot ethanol, followed by the dropwise addition of hot water until turbidity is observed. The solution is then reheated to clarity and allowed to cool slowly.[3]
-
Methanol: Light brown needles of a similar compound, N-(4-Aminophenyl)-4-methylbenzenesulfonamide, have been successfully grown from methanol.[4]
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause | Suggested Solution |
| Oiling Out Instead of Crystallizing | The compound's melting point is lower than the boiling point of the solvent. / The solution is supersaturated. | Use a lower boiling point solvent. / Reduce the initial concentration of the compound in the solvent. / Try a different solvent system. |
| No Crystal Formation Upon Cooling | The solution is not sufficiently saturated. / The compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. / Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the cooled solution. / Scratch the inside of the flask with a glass rod to induce nucleation. |
| Low Recovery of Purified Product | Too much solvent was used for dissolution. / The crystals were washed with a solvent in which they are too soluble. / Premature crystallization during hot filtration. | Use the minimum amount of hot solvent necessary for complete dissolution. / Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. / Ensure the filtration apparatus is pre-heated before hot filtration. |
| Product is Still Impure After Recrystallization | Impurities have similar solubility to the product. / Inefficient removal of mother liquor. | Perform a second recrystallization. / Try a different solvent system. / Ensure the crystals are thoroughly washed with a small amount of cold solvent after filtration. |
Column Chromatography
| Issue | Possible Cause | Suggested Solution |
| Poor Separation of Compound from Impurities | Inappropriate eluent polarity. | Optimize the eluent system using Thin Layer Chromatography (TLC) first. A good starting point for this compound is a mixture of diethyl ether and dichloromethane.[1] |
| Compound is Stuck on the Column | The eluent is not polar enough. / Strong interaction between the basic amine and acidic silica. | Gradually increase the polarity of the eluent. / Add 1-3% triethylamine or pyridine to the eluent to reduce interactions with the silica gel. |
| Compound Elutes Too Quickly (with the solvent front) | The eluent is too polar. | Decrease the polarity of the eluent system. |
| Multiple Fractions Containing the Desired Product | The column was overloaded with the crude sample. / The elution was too fast. | Use a larger column or reduce the amount of sample loaded. / Decrease the flow rate of the eluent. |
Data Presentation
Table 1: Summary of Purification Methods and Outcomes
| Purification Method | Details | Yield (%) | Purity/Appearance | Reference |
| Column Chromatography | Stationary Phase: Silica Gel; Eluent: Diethyl ether/Dichloromethane (20:80 then 50:50) | 64 | White solid | [1] |
| Washing | Washed with water after reaction in pyridine. (For N,N'-1,2-Phenylenebis(4-methylbenzenesulfonamide)) | 84 | Off-white solid | [1] |
| Recrystallization | Solvent: Ethanol (For a similar sulfonamide) | ~83-90 | Colorless small crystals | [2] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is based on a reported successful purification of this compound.[1]
1. Materials:
- Crude this compound
- Silica gel (for column chromatography)
- Dichloromethane (CH₂Cl₂)
- Diethyl ether (Et₂O)
- Triethylamine (optional, if streaking is observed)
- Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp
2. Procedure:
- TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using different ratios of diethyl ether and dichloromethane to determine the optimal eluent system for separation. An ideal Rf value for the product is typically between 0.2 and 0.4.
- Column Preparation: Prepare a silica gel column using the chosen eluent system.
- Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the top of the silica gel column.
- Elution:
- Begin elution with a less polar solvent mixture (e.g., 20:80 diethyl ether/dichloromethane).
- Gradually increase the polarity of the eluent (e.g., to 50:50 diethyl ether/dichloromethane) to elute the desired compound.
- Troubleshooting Note: If streaking is observed on the TLC, add 1% triethylamine to the eluent system.
- Fraction Collection: Collect fractions and monitor them by TLC.
- Isolation: Combine the pure fractions containing the product and evaporate the solvent under reduced pressure to obtain the purified this compound as a white solid.
Protocol 2: Purification by Recrystallization
This protocol is a general procedure for the recrystallization of sulfonamides containing a free amino group, using an ethanol/water solvent system.
1. Materials:
- Crude this compound
- Ethanol (95% or absolute)
- Deionized water
- Activated charcoal (optional)
- Erlenmeyer flask, heating mantle or hot plate, filtration apparatus
2. Procedure:
- Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture to boiling while stirring until the solid is completely dissolved.
- Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
- Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
- Inducing Crystallization: To the hot, clear filtrate, add hot water dropwise until the solution becomes persistently turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
- Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath.
- Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol/water mixture.
- Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.
Visualizations
References
Technical Support Center: Sulfonamide Synthesis from 2-Phenylenediamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of sulfonamides from 2-phenylenediamine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My sulfonamide synthesis using 2-phenylenediamine is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in this synthesis can stem from several factors. A primary challenge is the potential for multiple side reactions due to the presence of two amino groups in 2-phenylenediamine. Here are common causes and solutions:
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Incomplete Reaction: Ensure your starting materials, particularly the sulfonyl chloride, are pure and anhydrous. Sulfonyl chlorides are moisture-sensitive and can hydrolyze. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.
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Suboptimal Reaction Conditions: The reaction temperature and time may need optimization. While the reaction is often carried out at room temperature, gentle heating might be necessary for less reactive sulfonyl chlorides. However, excessive heat can promote side reactions.
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Formation of Di-substituted Byproduct: The formation of the di-sulfonated product is a common cause of low yields for the desired mono-sulfonamide. Carefully controlling the stoichiometry of your reactants is crucial. A 1:1 molar ratio of 2-phenylenediamine to the sulfonyl chloride is a good starting point to favor mono-sulfonylation.
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Purification Losses: The workup and purification steps can lead to significant product loss. Optimize your extraction and recrystallization solvents to maximize recovery.
Q2: I am observing the formation of a significant amount of a di-sulfonated byproduct. How can I selectively synthesize the mono-sulfonamide?
A2: Achieving selective mono-sulfonylation of 2-phenylenediamine is a common challenge. The two amino groups have similar reactivity, leading to the formation of N,N'-bis(sulfonyl)-1,2-phenylenediamine. Here are strategies to improve selectivity:
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Control of Stoichiometry: This is the most direct method. Using one equivalent of the sulfonyl chloride relative to the 2-phenylenediamine will statistically favor the formation of the mono-sulfonated product.
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Slow Addition of the Sulfonyl Chloride: Adding the sulfonyl chloride solution dropwise to the solution of 2-phenylenediamine at a controlled temperature (e.g., 0 °C) can help to minimize the formation of the di-substituted product.
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Use of a Protecting Group: For applications requiring very high selectivity, a protecting group strategy can be employed. One of the amino groups can be protected, for example, as an amide. The sulfonylation is then performed on the remaining free amino group, followed by deprotection. Common protecting groups for amines include acetyl or Boc groups.
Q3: What is a reliable method for purifying the N-(2-aminophenyl)sulfonamide product?
A3: Purification can be challenging due to the potential presence of unreacted starting materials, the di-sulfonated byproduct, and other impurities. A combination of techniques is often most effective:
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Aqueous Workup: After the reaction, a standard aqueous workup can help to remove some impurities. This typically involves washing the organic layer with a dilute acid solution to remove any unreacted 2-phenylenediamine, followed by a wash with a dilute base (like sodium bicarbonate solution) to remove any residual sulfonyl chloride (as the sulfonic acid).
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Recrystallization: Recrystallization is a powerful technique for purifying the solid product. The choice of solvent is critical. A solvent system in which the desired mono-sulfonamide has good solubility at high temperatures and poor solubility at low temperatures, while the di-sulfonamide byproduct has different solubility characteristics, should be chosen. Common solvent systems for sulfonamides include ethanol/water or ethyl acetate/hexane mixtures.
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Column Chromatography: If recrystallization does not provide a product of sufficient purity, silica gel column chromatography can be used. A solvent gradient (e.g., starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate) can effectively separate the mono-sulfonated product from the di-sulfonated byproduct and other impurities. The progress of the separation can be monitored by TLC.
Data Presentation
Table 1: Illustrative Yields of Mono- vs. Di-sulfonated Products with Varying Stoichiometry
| Molar Ratio (2-Phenylenediamine : Tosyl Chloride) | Expected Major Product | Illustrative Yield of Mono-sulfonamide | Illustrative Yield of Di-sulfonamide |
| 1 : 1 | N-(2-aminophenyl)tosylamide | 50-70% | 10-20% |
| 1 : 2.2 | N,N'-bis(tosyl)-1,2-phenylenediamine | <10% | >80% |
Note: These are illustrative yields based on general principles of organic synthesis and qualitative descriptions found in the literature. Actual yields may vary depending on specific reaction conditions.
Experimental Protocols
Protocol 1: Selective Mono-sulfonylation of 2-Phenylenediamine
This protocol is adapted from procedures for the sulfonylation of substituted o-phenylenediamines and provides a general method for the synthesis of N-(2-aminophenyl)sulfonamides.[1]
Materials:
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2-Phenylenediamine
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Benzenesulfonyl chloride (or other sulfonyl chloride)
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Pyridine (anhydrous)
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Dichloromethane (DCM, anhydrous)
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
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Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenylenediamine (1.0 eq) in anhydrous DCM.
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Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add anhydrous pyridine (1.1 eq) to the stirred solution.
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Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 30-60 minutes.
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Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
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Workup:
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Quench the reaction by adding water.
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Separate the organic layer.
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Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
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Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of N-(2-aminophenyl)sulfonamide.
Caption: Troubleshooting decision tree for sulfonamide synthesis from 2-phenylenediamine.
References
Technical Support Center: Sulfonylation of 2-Phenylenediamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the sulfonylation of 2-phenylenediamine. Our focus is to help you mitigate the common side reaction of di-sulfonylation and achieve selective mono-sulfonylation.
Frequently Asked Questions (FAQs)
Q1: What is di-sulfonylation and why is it a common problem with 2-phenylenediamine?
A1: Di-sulfonylation is the reaction of both amino groups in 2-phenylenediamine with a sulfonyl chloride, resulting in the formation of a di-sulfonylated product. This occurs because after the first amino group is sulfonated to form the desired mono-sulfonamide, the remaining N-H proton on the sulfonamide is acidic. In the presence of a base, this proton can be removed, creating a nucleophilic anion that can react with a second molecule of the sulfonyl chloride.
Q2: What are the key experimental parameters to control for achieving selective mono-sulfonylation?
A2: The selectivity between mono- and di-sulfonylation is primarily influenced by three factors:
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Stoichiometry: The molar ratio of 2-phenylenediamine to the sulfonyl chloride is critical.
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Temperature: Reaction temperature affects the rates of both the desired and undesired reactions.
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Rate of Addition: The speed at which the sulfonyl chloride is added to the reaction mixture plays a significant role in controlling the local concentration of the electrophile.
Q3: Can both amino groups of 2-phenylenediamine be sulfonated?
A3: Yes, under appropriate conditions, both amino groups can be sulfonated. In fact, even tri-sulfonylation has been observed, where one amino group is di-sulfonylated and the other is mono-sulfonylated.[1][2]
Q4: Is there a difference in reactivity between the two amino groups of 2-phenylenediamine?
A4: In an unsubstituted 2-phenylenediamine molecule, the two amino groups are electronically very similar. However, once one amino group is sulfonated, its electron-withdrawing nature deactivates the aromatic ring and is likely to influence the basicity and nucleophilicity of the remaining amino group, though this effect is generally not sufficient to completely prevent the second sulfonylation.
Troubleshooting Guide: Preventing Di-sulfonylation
This guide provides a step-by-step approach to troubleshoot and optimize the selective mono-sulfonylation of 2-phenylenediamine.
Problem: Significant formation of di-sulfonylated byproduct.
Workflow for Troubleshooting:
Figure 1: A workflow for troubleshooting and resolving di-sulfonylation issues.
Solution 1: Control Stoichiometry
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Rationale: Using an excess of the sulfonylating agent will drive the reaction towards di-sulfonylation. To favor mono-sulfonylation, the sulfonyl chloride should be the limiting reagent.
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Action: Employ a precise 1:1 molar ratio of 2-phenylenediamine to sulfonyl chloride.[1] Some protocols suggest a slight excess of the sulfonyl halide (1 to 1.2 moles per mole of diamine) to ensure full consumption of the starting diamine, but this should be approached with caution if di-sulfonylation is a major issue.
Solution 2: Modify Reagent Addition
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Rationale: Adding the sulfonyl chloride quickly can create localized areas of high concentration, increasing the likelihood of the mono-sulfonated product reacting again.
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Action: Dissolve the sulfonyl chloride in the reaction solvent and add it dropwise to the solution of 2-phenylenediamine over an extended period (e.g., 30-60 minutes) with vigorous stirring. This maintains a low concentration of the electrophile throughout the reaction.
Solution 3: Adjust Reaction Temperature
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Rationale: Higher temperatures can provide the activation energy for the second sulfonylation reaction. Lowering the temperature can help to control the reaction and improve selectivity.
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Action: Perform the addition of the sulfonyl chloride at a reduced temperature, for example, in an ice bath (0°C). After the addition is complete, the reaction can be allowed to slowly warm to room temperature and stirred for several hours. While some procedures for di-sulfonylation use elevated temperatures (e.g., 100°C in pyridine), ambient temperatures are generally preferred for selective mono-sulfonylation to minimize side products.[1]
Solution 4: Choice of Base and Solvent
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Rationale: The base plays a crucial role in scavenging the HCl produced during the reaction and can influence the reactivity of the amine and the sulfonamide intermediate.
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Action: Pyridine is a commonly used base and solvent for this reaction.[1] Alternatively, a non-nucleophilic organic base like triethylamine (Et3N) in a solvent such as dichloromethane (DCM) can be effective.[1]
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of mono- and di-tosylated o-phenylenediamine based on literature data.
| Product | Stoichiometry (o-phenylenediamine:tosyl chloride) | Base/Solvent | Temperature | Time | Yield | Reference |
| N-Tosyl-o-phenylenediamine (Mono-sulfonylation) | 1 : 1 | Et3N / CH2Cl2 | Room Temperature | 24 h | 64% | [1] |
| N,N'-Ditosyl-o-phenylenediamine (Di-sulfonylation) | 1 : 2 | Pyridine | 100 °C | 1 h | 84% | [1] |
Experimental Protocols
Protocol 1: Selective Mono-tosylation of 2-Phenylenediamine
This protocol is adapted from the work of Plater and Harrison (2023) for the synthesis of N-tosyl-o-phenylenediamine.[1]
Materials:
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o-Phenylenediamine
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Tosyl chloride
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Triethylamine (Et3N)
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Dichloromethane (CH2Cl2)
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Water
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Magnesium sulfate (MgSO4)
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Silica gel for column chromatography
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Solvents for chromatography (e.g., Diethyl ether/Dichloromethane mixture)
Procedure:
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In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in dichloromethane.
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Add triethylamine (2 equivalents) to the solution.
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To this stirred mixture, add a solution of tosyl chloride (1 equivalent) in dichloromethane dropwise at room temperature.
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Stir the reaction mixture at room temperature for 24 hours.
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After the reaction is complete, wash the organic layer with water.
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Dry the organic layer over magnesium sulfate and filter.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of diethyl ether in dichloromethane) to obtain the pure mono-tosylated product.
Protocol 2: Synthesis of N,N'-Ditosyl-o-phenylenediamine (Di-sulfonylation)
This protocol is for the synthesis of the di-tosylated product, adapted from Plater and Harrison (2023).[1]
Materials:
-
o-Phenylenediamine
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Tosyl chloride
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Pyridine
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Water
Procedure:
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In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in pyridine.
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Add tosyl chloride (2 equivalents) to the solution.
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Heat the reaction mixture at 100°C for 1 hour.
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After cooling to room temperature, pour the reaction mixture into water.
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Allow the mixture to stand, which should result in the precipitation of the product.
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Collect the solid product by filtration.
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Wash the solid thoroughly with water to remove any residual pyridine and other water-soluble impurities.
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Dry the product to obtain N,N'-ditosyl-o-phenylenediamine.
Visualizations
Reaction Pathway
Figure 2: Reaction pathway for the sulfonylation of 2-phenylenediamine.
References
Technical Support Center: Synthesis of N-(2-Aminophenyl)-4-methylbenzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2-Aminophenyl)-4-methylbenzenesulfonamide.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solutions |
| Low or No Product Formation | Poor quality of starting materials: o-phenylenediamine can oxidize and darken on storage. Tosyl chloride can hydrolyze to p-toluenesulfonic acid.[1] | - Use purified o-phenylenediamine. If it is discolored, consider purification by recrystallization or sublimation.[2] - Use fresh, dry p-toluenesulfonyl chloride.[1] - Ensure the reaction solvent (e.g., pyridine, dichloromethane) is anhydrous. |
| Incomplete reaction: Insufficient reaction time or temperature. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - If the reaction stalls, consider increasing the reaction time or temperature, but be mindful of potential side reactions. | |
| Incorrect stoichiometry: An improper ratio of reactants can lead to poor yields. | - Carefully measure and use a 1:1 molar ratio of o-phenylenediamine to p-toluenesulfonyl chloride for mono-tosylation. | |
| Formation of Multiple Products (as seen on TLC) | Di-tosylation: The presence of a second product, N,N'-bis(4-methylbenzenesulfonyl)-1,2-phenylenediamine, is a common side reaction.[3] | - Strictly control the stoichiometry; use no more than one equivalent of tosyl chloride. - Add the tosyl chloride solution slowly to the o-phenylenediamine solution to maintain a low local concentration of the tosylating agent. - Perform the reaction at a lower temperature to favor mono-substitution. |
| Unreacted o-phenylenediamine: The reaction has not gone to completion. | - Increase the reaction time. - Ensure the tosyl chloride is of high purity and has not hydrolyzed. | |
| Product is an Oil or Fails to Crystallize | Presence of impurities: Unreacted starting materials or byproducts can inhibit crystallization. | - Attempt to purify the crude product by column chromatography. Note that the mono- and di-tosylated products may have very similar Rf values, making separation challenging. - Wash the crude product thoroughly to remove any residual solvent or soluble impurities. |
| Product is not pure enough: | - Recrystallize the product from a suitable solvent system (e.g., ethanol/water, methanol).[4] | |
| Purified Product is Discolored (Yellow to Brown) | Oxidation of the free amino group: The product, like the starting o-phenylenediamine, can be susceptible to air oxidation.[2] | - Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place. - During workup, adding a small amount of a reducing agent like sodium hydrosulfite can help minimize oxidation.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in synthesizing this compound?
A1: The primary challenge is controlling the selectivity of the tosylation reaction. o-Phenylenediamine has two amino groups, and it is easy to form the di-tosylated byproduct, N,N'-bis(4-methylbenzenesulfonyl)-1,2-phenylenediamine, in addition to the desired mono-tosylated product.[3] Careful control of stoichiometry and reaction conditions is crucial to maximize the yield of the mono-substituted product.
Q2: How can I monitor the progress of the reaction?
A2: The reaction can be monitored by Thin Layer Chromatography (TLC). However, it is important to note that the mono-tosylated product and the di-tosylated byproduct may have identical Rf values in some solvent systems, such as dichloromethane. It may be necessary to experiment with different solvent systems to achieve separation on the TLC plate.
Q3: My reaction mixture turned dark during the synthesis. What should I do?
A3: Darkening of the reaction mixture is often due to the oxidation of o-phenylenediamine or the product.[2] While this may not always indicate a failed reaction, it is best to work under an inert atmosphere if possible. During the workup, washing with a dilute solution of a reducing agent like sodium bisulfite may help to remove some of the colored impurities.
Q4: What is the recommended workup procedure for this reaction?
A4: A general workup procedure involves cooling the reaction mixture and then pouring it into water. The precipitated product can then be collected by filtration and washed with water to remove any water-soluble impurities like pyridine hydrochloride.
Q5: How can I purify the crude this compound?
A5: The crude product can be purified by recrystallization from a suitable solvent such as methanol or an ethanol/water mixture.[4] If significant amounts of the di-tosylated byproduct are present, column chromatography may be necessary, although separation can be difficult due to similar polarities.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure for the mono-tosylation of o-phenylenediamine.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve o-phenylenediamine (1 equivalent) in a suitable solvent like pyridine or dichloromethane.
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Addition of Tosyl Chloride: Cool the solution in an ice bath. Slowly add a solution of p-toluenesulfonyl chloride (1 equivalent) in the same solvent to the cooled o-phenylenediamine solution over 30 minutes.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC indicates the consumption of the starting material.
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Workup: Cool the reaction mixture and pour it into a beaker of cold water. Stir until a precipitate forms.
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Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
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Purification: Recrystallize the crude product from a suitable solvent (e.g., methanol or ethanol/water) to obtain the purified this compound.[4]
Workflow and Logic Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Technical Support Center: Strategies for the Removal of Unreacted p-Toluenesulfonyl Chloride
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for the effective removal of unreacted p-toluenesulfonyl chloride (TsCl) from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove unreacted p-toluenesulfonyl chloride (TsCl)?
A1: Unreacted TsCl can complicate product purification and interfere with subsequent reaction steps. Due to its similar polarity to many organic products, separation by column chromatography can be challenging.[1] Furthermore, TsCl is a reactive and hazardous compound; its removal is crucial for ensuring the safety and purity of the final product.
Q2: What are the most common methods for removing excess TsCl?
A2: The most prevalent strategies involve quenching the unreacted TsCl to convert it into a more easily separable derivative, followed by an appropriate work-up and purification. The primary methods include:
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Quenching with Amines: Reaction with an amine to form a highly polar sulfonamide.[1][2]
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Aqueous Hydrolysis: Reaction with water, often facilitated by a base, to form the water-soluble p-toluenesulfonic acid or its corresponding salt.[3]
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Scavenging Resins: Utilization of polymer-bound amines to selectively react with and remove TsCl via filtration.[1][3]
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Reaction with Cellulosic Materials: An environmentally friendly method involving the reaction of TsCl with cellulose.[4]
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Chromatographic Separation: Direct purification using column chromatography.[5]
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Recrystallization: Effective for solid products where TsCl remains in the supernatant.[3]
Q3: How do I select the most suitable method for my specific reaction?
A3: The choice of method is contingent upon the stability of your desired product to the quenching conditions and its physical properties. For instance, if your product is sensitive to basic conditions, you should avoid quenching with strong bases. If your product is highly non-polar, converting TsCl to the very polar p-toluenesulfonic acid or a sulfonamide will facilitate an easier separation.[1]
Troubleshooting Guides
Issue 1: My product co-elutes with TsCl during column chromatography.
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Possible Cause: The polarity of your product is very similar to that of p-toluenesulfonyl chloride.[1]
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Solution 1: Quench Before Chromatography. Prior to performing chromatography, quench the excess TsCl to transform it into a more polar compound with a different retention factor (Rf).
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Solution 2: Optimize Chromatography Conditions. If quenching is not a viable option, carefully optimize your chromatography solvent system. A less polar eluent may enhance the separation between your product and TsCl.[1]
Issue 2: My product is sensitive to aqueous basic conditions.
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Possible Cause: The product contains base-labile functional groups (e.g., esters, certain protecting groups).
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Solution 1: Use a Non-Basic Quenching Agent. Quench with a primary or secondary amine in a non-aqueous solvent. The resulting sulfonamide can then be removed by chromatography or extraction.[1]
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Solution 2: Use a Scavenger Resin. Employ a polymer-bound amine scavenger (e.g., aminomethyl polystyrene). The scavenger reacts with the excess TsCl, and the resulting polymer-bound sulfonamide is conveniently removed by simple filtration.[1][3]
Issue 3: The quenching reaction is slow or incomplete.
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Possible Cause: An insufficient amount of quenching agent, low temperature, or inadequate mixing.
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Solution 1: Increase the Excess of the Quenching Agent. Ensure a sufficient molar excess of the amine or base is used to drive the reaction to completion.[1]
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Solution 2: Increase the Reaction Temperature. Gently warming the reaction mixture can accelerate the quenching process. For example, heating to 60°C has been shown to speed up the hydrolysis of tosyl chloride.[2] However, be mindful of the thermal stability of your product.
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Solution 3: Ensure Vigorous Stirring. Good mixing is critical, especially in biphasic systems (e.g., an organic solvent and an aqueous base), to ensure the reactants are in contact.[1]
Data Presentation
| Method | Reagent | Byproduct Formed | Byproduct Properties | Separation Method | Advantages | Limitations |
| Amine Quench | Aqueous NH₄OH | p-Toluenesulfonamide | Highly polar solid | Chromatography/Extraction | Fast, inexpensive, scalable.[3] | Product must be stable to basic conditions. |
| Basic Hydrolysis | Aqueous NaHCO₃/NaOH | Sodium p-toluenesulfonate | Water-soluble salt | Aqueous extraction | Removes large quantities of impurities.[3] | Emulsions can form; product must be base-stable. |
| Scavenger Resin | Polymer-bound amine | Polymer-bound sulfonamide | Insoluble solid | Filtration | High selectivity, simple removal, suitable for sensitive substrates.[3] | Resins can be expensive. |
| Cellulose Reaction | Cellulose/Pyridine | Tosylated cellulose | Insoluble solid | Filtration | "Green" and simple method.[3][4] | May require longer reaction times or sonication.[4] |
| Recrystallization | Appropriate solvent | TsCl remains in mother liquor | Soluble in chosen solvent | Filtration of product | Can yield highly pure product. | Only applicable for solid products. |
| Chromatography | Silica gel | - | - | Elution | Can be highly effective for separation. | Can be time-consuming and require large solvent volumes. |
Experimental Protocols
Protocol 1: Quenching with Aqueous Ammonium Hydroxide
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Cool the reaction mixture to 0-10 °C in an ice bath.
-
Slowly add a 10% aqueous solution of ammonium hydroxide (NH₄OH) to the stirred reaction mixture. A common practice is to add a volume of the NH₄OH solution equal to the volume of water used in the reaction.[2]
-
Continue stirring vigorously for 15-30 minutes at room temperature.[2]
-
Monitor the disappearance of TsCl by Thin Layer Chromatography (TLC).
-
Proceed with a standard aqueous work-up, which typically involves extraction with an organic solvent (e.g., ethyl acetate). The resulting p-toluenesulfonamide is highly polar and often remains in the aqueous layer or is easily separated by column chromatography.[2]
Protocol 2: Quenching with Aqueous Sodium Bicarbonate
-
Cool the reaction mixture in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir the mixture vigorously for 30-60 minutes.
-
Separate the organic and aqueous layers. The resulting sodium p-toluenesulfonate will be in the aqueous layer.
-
Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
Protocol 3: Removal using a Scavenger Resin
-
To the reaction mixture containing excess TsCl, add a polymer-bound amine scavenger (e.g., aminomethyl polystyrene), typically 2-3 equivalents relative to the excess TsCl.[1]
-
Stir the suspension at room temperature. The reaction time will depend on the specific scavenger resin and the reaction conditions, typically ranging from a few hours to overnight.
-
Monitor the reaction by TLC for the disappearance of TsCl.
-
Once the reaction is complete, filter the mixture to remove the resin.
-
Wash the resin with a suitable organic solvent.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product, now free of TsCl.
Visualizations
Caption: Chemical transformations of TsCl during various quenching procedures.
Caption: General experimental workflow for the removal of unreacted p-toluenesulfonyl chloride.
References
Improving the solubility of N-(2-Aminophenyl)-4-methylbenzenesulfonamide for reactions
Technical Support Center: N-(2-Aminophenyl)-4-methylbenzenesulfonamide
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the solubility of this compound for chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound?
This compound is an organic compound with the following properties:
-
Structure: The molecule contains a polar sulfonamide group and a basic amino group, attached to aromatic rings, which are largely nonpolar. This amphiphilic nature dictates its solubility behavior.
Q2: Why is my this compound not dissolving?
The limited solubility of many sulfonamides is often due to the presence of hydrophobic benzene rings in their structure.[5] While the sulfonamide and amino groups add polarity, the overall crystal lattice energy and the hydrophobic nature of the aromatic rings can make it difficult to dissolve in many common solvents, particularly at room temperature.
Q3: What general strategies can I use to improve the solubility of my sulfonamide compound?
Several strategies can be employed to enhance solubility. The choice depends on the specific requirements of your reaction (e.g., temperature tolerance, solvent compatibility, pH stability). Key approaches include:
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Co-solvency: Using a mixture of a poor solvent and a good solvent can significantly improve solubility.[5][6]
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Heating: For many organic compounds, solubility increases with temperature.[7] This is often the simplest method if the compound and reagents are thermally stable.
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pH Adjustment / Salt Formation: The compound has a weakly acidic sulfonamide proton and a basic amino group, making its solubility highly dependent on pH.[5][7][8] Adding a base (e.g., an amine base like triethylamine or a stronger base like NaH) can deprotonate the sulfonamide, forming a more soluble salt.[9] Conversely, adding an acid can protonate the amino group.
-
Particle Size Reduction: Techniques like grinding the solid into a finer powder increase the surface area-to-volume ratio, which can improve the rate of dissolution.[5][6]
Troubleshooting Guide: Improving Solubility for Reactions
Issue: The compound fails to dissolve in the chosen reaction solvent.
This guide will walk you through a systematic approach to finding a suitable solvent system for your reaction.
Step 1: Have you tried common polar aprotic and protic solvents?
The structure of this compound suggests it will be more soluble in polar organic solvents. If you have only tried nonpolar solvents (e.g., hexanes, toluene) or water with limited success, a solvent screening is recommended.
-
Recommended Solvents for Screening:
-
Aprotic Polar: Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN)
-
Protic Polar: Ethanol, Methanol, Isopropanol (IPA)
-
Chlorinated: Dichloromethane (DCM)[9]
-
See the "Experimental Protocols" section for a detailed solvent screening methodology.
Step 2: Is your reaction compatible with heating?
If the compound shows partial solubility, gentle heating can often be enough to fully dissolve it.
-
Action: While stirring, gradually increase the temperature of your solvent/compound mixture. Check for dissolution at regular intervals (e.g., every 10°C).
-
Caution: Ensure your starting materials and reagents are stable at the target temperature.
Step 3: Can the reaction conditions be modified to form a salt in situ?
If your reaction involves a base, the base may be able to deprotonate the sulfonamide nitrogen, forming a more soluble anionic species.
-
Action: Add the base used in your reaction to the suspension of this compound in the solvent before adding other reagents. Stir for 15-30 minutes to see if dissolution occurs.
-
Consideration: This is a common technique in reactions like alkylations or acylations where a base is required.
Step 4: Have you considered a co-solvent system?
If the compound is soluble in a powerful but non-ideal solvent for your reaction (like DMSO or DMF), you may be able to use it as a co-solvent.
-
Action: Dissolve the compound in the minimum amount of the "good" solvent (e.g., DMF). Then, slowly add this solution to your primary reaction solvent.
-
Caution: Ensure the co-solvent does not interfere with your reaction chemistry.
The following diagram illustrates a logical workflow for troubleshooting solubility issues.
Caption: A decision tree for troubleshooting the solubility of this compound.
Data Presentation
Table 1: Solubility Screening Results for this compound
| Solvent | Test Concentration (mg/mL) | Observation at Room Temp (25°C) | Observation at Elevated Temp (e.g., 50°C) | Notes |
| Dichloromethane (DCM) | 10 | e.g., Insoluble | e.g., Partially Soluble | |
| Tetrahydrofuran (THF) | 10 | e.g., Partially Soluble | e.g., Soluble | |
| Acetone | 10 | e.g., Soluble | N/A | Potential reaction solvent. |
| Acetonitrile (ACN) | 10 | e.g., Sparingly Soluble | e.g., Partially Soluble | |
| Ethanol (EtOH) | 10 | e.g., Sparingly Soluble | e.g., Soluble | |
| Dimethylformamide (DMF) | 10 | e.g., Soluble | N/A | Good rescue solvent, potential co-solvent. |
| Toluene | 10 | e.g., Insoluble | e.g., Insoluble |
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
This protocol provides a systematic way to test the solubility of this compound in a range of common laboratory solvents.
Objective: To identify a suitable solvent or co-solvent system for a reaction.
Materials:
-
This compound
-
Small vials (e.g., 2 mL) with caps
-
Magnetic stir plate and small stir bars
-
Graduated pipettes or syringes
-
Selection of solvents (see Table 1)
-
Heat block or hot plate
Methodology:
-
Preparation: Weigh 10 mg of this compound into each labeled vial.
-
Solvent Addition: Add 1.0 mL of the first solvent to the corresponding vial. This creates a test concentration of 10 mg/mL.
-
Room Temperature Test: Add a stir bar and stir the mixture vigorously at room temperature for 15 minutes.
-
Observation: Record your observations in Table 1. Use descriptive terms:
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some solid dissolves, but undissolved particles remain.
-
Sparingly Soluble: Very little solid dissolves.
-
Insoluble: No visible change in the amount of solid.
-
-
Elevated Temperature Test: For vials where the compound was not fully soluble, place them in a heat block or on a hot plate. Increase the temperature to 50°C and stir for another 15 minutes.
-
Final Observation: Record the results at the elevated temperature. Note if the compound dissolves completely or if solubility improves.
-
Repeat: Repeat steps 2-6 for each solvent you wish to test.
The following diagram outlines the experimental workflow for this protocol.
Caption: A flowchart detailing the experimental protocol for systematic solvent screening.
References
- 1. This compound 95% | CAS: 3624-90-6 | AChemBlock [achemblock.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. N-(4-Aminophenyl)-4-methylbenzenesulfonamide | C13H14N2O2S | CID 458884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-amino-N-methyl-N-phenylbenzenesulfonamide | C13H14N2O2S | CID 308590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. srdata.nist.gov [srdata.nist.gov]
- 9. organic-synthesis.com [organic-synthesis.com]
Stability issues of N-(2-Aminophenyl)-4-methylbenzenesulfonamide under acidic/basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of N-(2-Aminophenyl)-4-methylbenzenesulfonamide under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound are hydrolysis of the sulfonamide bond under both acidic and basic conditions, as well as potential oxidation of the amine group. Forced degradation studies are essential to identify potential degradants and establish the intrinsic stability of the molecule.[1][2][3]
Q2: What are the likely degradation pathways for this compound under acidic and basic conditions?
A2: Under acidic or basic conditions, the most probable degradation pathway is the hydrolysis of the S-N bond of the sulfonamide linkage. This cleavage would result in the formation of 4-methylbenzenesulfonic acid and 2-aminophenylamine (o-phenylenediamine). The reaction is catalyzed by hydronium or hydroxide ions.
Q3: Are there any recommended storage conditions to ensure the stability of this compound?
A3: To ensure stability, this compound should be stored in a dark place under an inert atmosphere at room temperature.[4][5] This minimizes exposure to light and oxygen, which can promote degradation.
Q4: What analytical techniques are most suitable for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for monitoring the stability of this compound and separating it from its degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable for the identification of unknown degradation products.[6][7][8]
Troubleshooting Guide
Issue 1: Rapid degradation is observed during my experiment.
-
Question: I am observing unexpectedly fast degradation of this compound in my formulation. What could be the cause?
-
Answer:
-
pH of the Medium: Check the pH of your formulation. Sulfonamides can be susceptible to rapid hydrolysis at pH values outside of the neutral range.[1]
-
Temperature: Elevated temperatures can significantly accelerate the rate of hydrolysis. Ensure your experimental conditions are at the intended temperature.
-
Presence of Catalysts: Certain metal ions or other excipients in your formulation could be catalyzing the degradation. Review the composition of your medium.
-
Initial Concentration: While less common for hydrolysis, ensure the initial concentration is within the expected range for your analytical method.
-
Issue 2: Multiple unknown peaks are appearing in my chromatogram.
-
Question: My HPLC analysis shows several unexpected peaks after subjecting the compound to stress conditions. How can I identify them?
-
Answer:
-
LC-MS Analysis: The most effective way to identify unknown degradation products is by using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This will provide the mass-to-charge ratio and fragmentation pattern of the impurities, aiding in their structural elucidation.[6][7][8]
-
Forced Degradation Studies: Perform systematic forced degradation studies under various conditions (acidic, basic, oxidative, photolytic, thermal) to intentionally generate the degradation products.[2][3][9] This can help in understanding the origin of each impurity. The goal is typically to achieve 5-20% degradation to ensure that the secondary degradation is minimized.[1][9]
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to check the purity of your main peak and the impurity peaks. Co-elution can sometimes be mistaken for multiple impurities.
-
Issue 3: I am struggling to develop a stability-indicating HPLC method.
-
Question: I am having difficulty separating the parent compound from its degradation products using HPLC. What can I do?
-
Answer:
-
Column Selection: Experiment with different column chemistries. A C18 column is a good starting point, but other phases like C8 or phenyl columns might provide better selectivity.[10]
-
Mobile Phase Optimization:
-
pH: Adjust the pH of the aqueous component of your mobile phase. Small changes in pH can significantly impact the retention and selectivity of ionizable compounds.
-
Organic Modifier: Vary the type and ratio of the organic solvent (e.g., acetonitrile, methanol).
-
Additives: Consider using additives like trifluoroacetic acid (TFA) or formic acid for better peak shape, or different buffer salts.
-
-
Gradient Elution: If an isocratic method is not providing adequate separation, develop a gradient elution method to improve the resolution of early and late-eluting peaks.
-
Data Presentation
Table 1: Hypothetical Degradation of this compound under Stress Conditions.
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation | Major Degradation Products |
| 0.1 M HCl | 24 | 60 | 15.2 | 4-methylbenzenesulfonic acid, o-phenylenediamine |
| 0.1 M NaOH | 24 | 60 | 18.5 | 4-methylbenzenesulfonic acid, o-phenylenediamine |
| 3% H₂O₂ | 24 | 25 | 8.7 | Oxidized derivatives |
| Photostability | 24 | 25 | < 2.0 | Not significant |
| Thermal (Dry Heat) | 24 | 105 | 3.1 | Minor unidentified products |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual degradation rates will depend on the specific experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Hydrolysis
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Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Stress Condition: Add a known volume of the stock solution to a volumetric flask containing 0.1 M hydrochloric acid to achieve a final concentration of approximately 100 µg/mL.
-
Incubation: Incubate the solution at 60°C.
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Neutralization and Dilution: Immediately neutralize the withdrawn sample with an equivalent amount of 0.1 M sodium hydroxide and dilute to a suitable concentration for HPLC analysis with the mobile phase.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation Study - Base Hydrolysis
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent.
-
Stress Condition: Add a known volume of the stock solution to a volumetric flask containing 0.1 M sodium hydroxide to achieve a final concentration of approximately 100 µg/mL.
-
Incubation: Incubate the solution at 60°C.
-
Sampling: Withdraw aliquots at predetermined time points.
-
Neutralization and Dilution: Immediately neutralize the withdrawn sample with an equivalent amount of 0.1 M hydrochloric acid and dilute to a suitable concentration for HPLC analysis with the mobile phase.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Visualizations
Caption: Proposed degradation pathways under acidic and basic conditions.
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for forced degradation studies.
References
- 1. longdom.org [longdom.org]
- 2. biomedres.us [biomedres.us]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 3624-90-6 [sigmaaldrich.cn]
- 5. 3624-90-6|this compound|BLD Pharm [bldpharm.com]
- 6. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of degradation products in flumazenil using LC-Q-TOF/MS and NMR: Degradation pathway elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potential degradation products of abemaciclib: Identification and structural characterization employing LC-Q/TOF-MS and NMR including mechanistic explanation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. stability-indicating hplc method: Topics by Science.gov [science.gov]
Technical Support Center: Catalyst Selection for N-(2-Aminophenyl)-4-methylbenzenesulfonamide Reactions
This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting advice for catalyst selection in reactions involving N-(2-Aminophenyl)-4-methylbenzenesulfonamide. This versatile intermediate is crucial for the synthesis of various heterocyclic compounds, particularly quinazolines and their derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of catalytic reactions involving this compound?
A1: this compound is predominantly used as a precursor for synthesizing N-heterocycles. The most common catalytic reactions are intramolecular cyclizations and intermolecular coupling reactions to form quinazolines, quinazolinones, and related structures. These are typically achieved through palladium-catalyzed C-H amidation, copper-catalyzed cyclizations, or acid/base-catalyzed condensations.[1][2][3]
Q2: How do I choose between a palladium and a copper catalyst for my cyclization reaction?
A2: The choice depends on the specific transformation.
-
Palladium catalysts , often paired with specialized phosphine ligands (e.g., XPhos, BrettPhos), are highly effective for intramolecular C-H amidation reactions to form quinazolinones from N-aryl benzamides.[3][4] These are suitable for reactions requiring the formation of a C-N bond at an unactivated C-H position.
-
Copper catalysts (e.g., CuI, Cu(acac)₂, CuBr₂) are excellent for oxidative coupling and cyclization reactions, often using air or oxygen as the terminal oxidant.[2][5][6] They are particularly useful for cascade reactions and can sometimes be used without a ligand, offering a more cost-effective and greener alternative.[1][7]
Q3: Can I perform these reactions without a transition metal catalyst?
A3: Yes, certain transformations do not require a transition metal. For instance, the Friedländer annulation, a condensation reaction between an o-aminoaryl ketone and a compound with an α-methylene group to form a quinoline, can be catalyzed by either an acid (like p-toluenesulfonic acid) or a base.[8] Similarly, direct cyclocondensation to quinazolinone derivatives can be promoted by a strong, non-nucleophilic base like DBU.[9]
Q4: What is the role of the ligand in palladium-catalyzed reactions?
A4: In palladium catalysis, ligands are critical for stabilizing the palladium center, influencing its reactivity, and facilitating key steps in the catalytic cycle like oxidative addition and reductive elimination.[10][11] For challenging reactions like C-H functionalization, bulky, electron-rich biaryl phosphine ligands (e.g., Buchwald ligands) are often required to promote the desired transformation and prevent catalyst decomposition.[12]
Troubleshooting Guide
Issue 1: Low or No Product Yield in Palladium-Catalyzed Cyclization
-
Question: My Pd-catalyzed intramolecular C-H amidation is failing. What are the common causes and how can I fix it?
-
Answer: Low yield in these reactions is a frequent issue. A systematic approach to troubleshooting is recommended.
-
Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.[10]
-
Solution: Use a modern palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst) designed for rapid and clean generation of the active LPd(0) catalyst.[10] If using a Pd(II) source like Pd(OAc)₂, consider a pre-activation step. Ensure the phosphine ligand has not oxidized; use fresh, high-purity reagents.[11]
-
-
Incorrect Base or Solvent: The choice of base and solvent is crucial and interdependent.
-
Poor Quality Reagents: Impurities in the starting material or solvents (especially water or oxygen) can poison the catalyst.
-
Solution: Ensure your this compound derivative is pure. Use anhydrous, degassed solvents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.
-
-
Suboptimal Temperature: The reaction may require a specific temperature to overcome the activation energy.
-
Issue 2: Side Product Formation in Copper-Catalyzed Reactions
-
Question: My copper-catalyzed aerobic cyclization is producing significant impurities. What should I look for?
-
Answer: Copper catalysis can be sensitive to reaction conditions, leading to side products.
-
Over-oxidation: The desired product might be susceptible to further oxidation under the reaction conditions.
-
Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed. Reducing the reaction time or the partial pressure of oxygen (e.g., by using a balloon of air instead of bubbling pure O₂) can help.
-
-
Homocoupling: Homocoupling of the starting material can sometimes compete with the desired intramolecular cyclization.
-
Solution: Adjusting the catalyst loading or temperature may alter the relative rates of the desired reaction versus the side reaction. Screening different copper salts (e.g., CuBr₂, Cu(OAc)₂, CuI) can also identify a more selective catalyst.[7]
-
-
Ligand-Related Issues (if applicable): If a ligand is used, impurities in the ligand or an incorrect copper-to-ligand ratio can lead to the formation of inactive or undesired catalytic species.
-
Solution: Verify the purity of the ligand and optimize the Cu:ligand ratio. However, many modern copper-catalyzed aerobic aminations are ligand-free, simplifying the system.[6]
-
-
Data Presentation: Catalyst Systems for Quinazoline Synthesis
The following table summarizes various catalytic systems used for the synthesis of quinazoline and quinazolinone derivatives starting from related precursors.
| Catalyst System | Reactants | Base / Additive | Solvent | Temp. (°C) | Yield (%) | Reference |
| Palladium | 2-(1H-indol-1-yl)-N-substituted benzamides | AgOAc, TFA | Toluene | 100 | up to 85 | [3] |
| Copper | (2-aminophenyl)methanols + Aldehydes | Ce(NO₃)₂·6H₂O, NH₄Cl | Not Specified | Not Specified | Good | [1] |
| Iodine | 2-aminobenzophenones + Benzylamines | O₂ (oxidant) | Solvent-free | Not Specified | Very Good | [1] |
| Acid | Substituted anthranilamides + o-phthalaldehyde | 2 N HCl | Methanol | Room Temp. | Good | [3] |
| Base | Polymer-supported precursor | DBU | DMF | Room Temp. | High Purity | [9] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Intramolecular C-H Amidation for Indolo[1,2-a]quinazolinone Synthesis[3]
This protocol is based on the synthesis of indolo[1,2-a]quinazolinone derivatives, a reaction class relevant to the cyclization of this compound derivatives.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 2-(1H-indol-1-yl)-N-substituted benzamide starting material (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), and an oxidant (e.g., AgOAc, 2.0 equiv).
-
Add Solvent and Reagents: Evacuate and backfill the vial with an inert gas (Argon). Add anhydrous toluene via syringe. Finally, add trifluoroacetic acid (TFA, 2.0 equiv).
-
Reaction Conditions: Seal the vial and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove the catalyst and silver salts.
-
Purification: Wash the filtrate with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalyst selection workflow based on reaction type.
Caption: Troubleshooting workflow for low-yield reactions.
Caption: Simplified palladium cross-coupling cycle.
References
- 1. Quinazoline synthesis [organic-chemistry.org]
- 2. Quinazolinone synthesis [organic-chemistry.org]
- 3. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
- 7. Copper-Catalyzed, Aerobic Synthesis of NH-Sulfonimidamides from Primary Sulfinamides and Secondary Amines [organic-chemistry.org]
- 8. Friedlaender Synthesis [organic-chemistry.org]
- 9. Synthesis of Quinazolines from N-(2-nitrophenylsulfonyl)iminodiacetate and α-(2-Nitrophenylsulfonyl)amino Ketones via 2H-Indazole 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates [organic-chemistry.org]
Technical Support Center: Monitoring N-(2-Aminophenyl)-4-methylbenzenesulfonamide Reactions by TLC
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to monitoring the progress of N-(2-Aminophenyl)-4-methylbenzenesulfonamide synthesis using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using TLC to monitor this reaction?
A1: Thin-Layer Chromatography is a rapid and cost-effective qualitative technique used to monitor the progress of the reaction.[1][2] It allows for the visualization of the consumption of the starting materials (o-phenylenediamine and p-toluenesulfonyl chloride) and the formation of the product, this compound. This helps in determining the optimal reaction time and ensuring the reaction has gone to completion before proceeding with the work-up.
Q2: What are the expected starting materials and product in the synthesis of this compound?
A2: The synthesis typically involves the reaction of o-phenylenediamine with p-toluenesulfonyl chloride. The primary product is this compound.
Q3: How do I choose an appropriate solvent system (mobile phase) for the TLC analysis?
A3: The choice of the solvent system is critical for good separation of the reactants and the product. A common starting point for sulfonamide synthesis is a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate.[1] For basic compounds such as amines, adding a small amount of a base like triethylamine (0.1–2.0%) or ammonia to the mobile phase can improve spot shape and prevent streaking.[3] The ideal solvent system should provide a good separation of the spots with Rf values ideally between 0.3 and 0.7.[4]
Q4: How can I visualize the spots of the reactants and product on the TLC plate?
A4: Since the starting materials and the sulfonamide product are aromatic, they should be visible under a UV lamp (254 nm) as dark spots on a fluorescent background.[5] For further confirmation and for compounds that may not be UV-active, chemical staining can be used. Ninhydrin is a specific stain for primary and secondary amines and will visualize the o-phenylenediamine starting material, typically as a colored spot (often purple or yellow) after heating.[5] Potassium permanganate stain can also be used as a general stain for oxidizable compounds.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Streaking or Elongated Spots | 1. Sample is overloaded. 2. The compound is acidic or basic and is interacting with the silica gel. 3. The sample is not fully dissolved or contains insoluble impurities. | 1. Dilute the sample solution before spotting it on the TLC plate.[3] 2. For basic compounds like amines, add a small amount of triethylamine (0.1-2.0%) or a few drops of ammonia to the eluent.[3] 3. Ensure the sample is fully dissolved in the spotting solvent. Filter if necessary. |
| Spots are Not Visible or Very Faint | 1. The compound is not UV-active. 2. The sample is too dilute. 3. The compound is volatile and may have evaporated. | 1. Use a chemical stain for visualization, such as ninhydrin for the starting amine or a general stain like potassium permanganate. 2. Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications.[3] 3. Minimize the time the plate is heated for visualization. |
| Spots are Too High (High Rf) | The eluent is too polar. | Decrease the polarity of the mobile phase. For an ethyl acetate/hexane system, increase the proportion of hexane.[3] |
| Spots are Too Low (Low Rf) | The eluent is not polar enough. | Increase the polarity of the mobile phase. For an ethyl acetate/hexane system, increase the proportion of ethyl acetate.[3] |
| Reactant and Product Spots are Too Close | The solvent system does not provide adequate separation. | Try a different solvent system. Experiment with different ratios of ethyl acetate and hexane, or try another solvent combination like dichloromethane/methanol. A co-spot (spotting the reaction mixture and the starting material in the same lane) can help to confirm if the spots are indeed different.[6] |
| Unexpected Spots Appear | 1. Formation of byproducts. 2. Decomposition of a compound on the silica gel plate. | 1. Analyze the reaction conditions (temperature, reaction time) to minimize side reactions. 2. Run a 2D TLC to check for compound stability. Spot the sample in one corner, run the plate in one solvent, dry it, turn it 90 degrees, and run it in the same solvent again. If new spots appear off the diagonal, the compound is decomposing.[6] |
Experimental Protocols
General Synthesis of this compound
In a suitable reaction vessel, o-phenylenediamine and p-toluenesulfonyl chloride are reacted in the presence of a base, such as triethylamine or pyridine, in a solvent like dichloromethane. The reaction progress is monitored by TLC until the starting materials are consumed.
TLC Monitoring Protocol
-
Plate Preparation: Use silica gel 60 F254 plates. With a pencil, gently draw a starting line about 1 cm from the bottom of the plate.
-
Sample Preparation:
-
Starting Material (SM): Dissolve a small amount of o-phenylenediamine and p-toluenesulfonyl chloride in a volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Reaction Mixture (RM): Withdraw a small aliquot from the reaction mixture and dilute it with the same solvent.
-
-
Spotting: Using separate capillary tubes, spot the starting material solutions and the reaction mixture on the starting line. It is also recommended to have a "co-spot" lane where the starting material and reaction mixture are spotted on top of each other to aid in identification.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., Ethyl Acetate/Hexane 1:4 with 0.5% triethylamine). Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil. Further visualization can be achieved by dipping the plate in a ninhydrin or potassium permanganate stain and gently heating.
Quantitative Data
The following table provides expected Rf (Retardation factor) values for the starting materials and the product in a suggested TLC system. Please note that Rf values can be influenced by various factors including the exact plate manufacturer, ambient temperature, and chamber saturation. Therefore, it is always recommended to run reference standards alongside the reaction mixture.
| Compound | Structure | Suggested TLC System | Expected Rf Value | Visualization Method(s) |
| o-Phenylenediamine (Starting Material) | C₆H₄(NH₂)₂ | Ethyl Acetate/Hexane (1:4) + 0.5% Triethylamine | ~ 0.3 - 0.4 | UV (254 nm), Ninhydrin stain |
| p-Toluenesulfonyl Chloride (Starting Material) | CH₃C₆H₄SO₂Cl | Ethyl Acetate/Hexane (1:4) + 0.5% Triethylamine | ~ 0.6 - 0.7 | UV (254 nm) |
| This compound (Product) | C₁₃H₁₄N₂O₂S | Ethyl Acetate/Hexane (1:4) + 0.5% Triethylamine | ~ 0.4 - 0.5 | UV (254 nm), Potassium Permanganate stain |
Note: The Rf value for this compound is an educated estimation based on its polarity relative to the starting materials. The primary amine in o-phenylenediamine makes it quite polar, leading to a lower Rf. p-Toluenesulfonyl chloride is less polar and will travel further up the plate. The product, with one free amino group and the larger sulfonamide structure, is expected to have an intermediate polarity and thus an Rf value between the two starting materials.
Visualizations
References
Validation & Comparative
Characterization of N-(2-Aminophenyl)-4-methylbenzenesulfonamide: A Comparative Guide to NMR and Alternative Techniques
For Immediate Release
This guide provides a comprehensive analysis of the characterization of N-(2-Aminophenyl)-4-methylbenzenesulfonamide, a key intermediate in pharmaceutical synthesis. Primarily focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, this document presents predicted ¹H and ¹³C NMR data alongside a detailed experimental protocol. Furthermore, a comparative overview of alternative analytical techniques is provided to offer researchers, scientists, and drug development professionals a complete toolkit for the structural elucidation and quality control of this compound.
Structural Confirmation by NMR Spectroscopy
NMR spectroscopy is an unparalleled technique for the definitive structural confirmation of organic molecules like this compound. The predicted ¹H and ¹³C NMR data provide a reference for the expected chemical shifts, multiplicities, and integration values for each unique proton and carbon atom in the molecule.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts for this compound. These values are estimated based on the analysis of its constituent moieties: the 2-aminophenyl group and the 4-methylbenzenesulfonamide group.
Table 1: Predicted ¹H NMR Data for this compound (500 MHz, DMSO-d₆)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2', H-6' | 7.65 | d | 2H |
| H-3', H-5' | 7.30 | d | 2H |
| H-3 | 7.10 | dd | 1H |
| H-6 | 6.95 | d | 1H |
| H-4 | 6.80 | t | 1H |
| H-5 | 6.60 | t | 1H |
| -SO₂NH- | 9.50 | s | 1H |
| -NH₂ | 5.00 | s | 2H |
| -CH₃ | 2.35 | s | 3H |
Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, DMSO-d₆)
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-1' | 143.0 |
| C-4' | 138.5 |
| C-2', C-6' | 129.5 |
| C-3', C-5' | 127.0 |
| C-2 | 145.0 |
| C-1 | 125.0 |
| C-6 | 128.0 |
| C-3 | 118.0 |
| C-4 | 116.0 |
| C-5 | 115.0 |
| -CH₃ | 21.0 |
Experimental Protocol for NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.
Instrumentation:
-
NMR Spectrometer: 500 MHz
-
Probe: 5 mm broadband probe
-
Software: Standard spectrometer software
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: 3-4 seconds
-
Relaxation Delay: 1-2 seconds
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
NMR Characterization Workflow
The logical flow of characterizing this compound using NMR is depicted below.
Caption: Workflow for NMR-based characterization.
Comparison with Alternative Analytical Techniques
While NMR provides the most detailed structural information, other techniques offer complementary data for a comprehensive characterization.
Table 3: Comparison of Analytical Techniques for the Characterization of this compound
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed molecular structure, connectivity, and stereochemistry. | Unambiguous structure elucidation. | Relatively low sensitivity, requires higher sample concentration. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, small sample amount needed. | Does not provide detailed stereochemical or isomeric information. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., -NH₂, -SO₂NH-, aromatic C-H). | Fast, non-destructive, and requires minimal sample preparation. | Provides limited information on the overall molecular structure. |
| High-Performance Liquid Chromatography (HPLC) | Purity and quantification. | High resolution, accurate quantification. | Requires a reference standard for identification. |
| Elemental Analysis | Elemental composition (%C, H, N, S). | Confirms the molecular formula. | Does not provide structural information. |
Interplay of Characterization Techniques
A multi-technique approach is often employed for the complete characterization of a novel or synthesized compound.
Caption: Interconnectivity of analytical techniques.
This guide serves as a foundational resource for the characterization of this compound. By combining the detailed structural insights from NMR with the complementary data from other analytical methods, researchers can ensure the identity, purity, and quality of this important chemical entity.
Mass Spectrometry Analysis of N-(2-Aminophenyl)-4-methylbenzenesulfonamide: A Comparative Guide
A comprehensive mass spectrometric analysis of N-(2-Aminophenyl)-4-methylbenzenesulfonamide is currently hindered by the limited availability of public experimental data. While the compound's fundamental properties are known, detailed fragmentation patterns and comparative data with alternative analytical methods are not readily accessible in scientific literature and spectral databases.
This guide aims to provide a framework for such an analysis, outlining the expected mass spectrometric behavior based on known chemical characteristics and the general behavior of related sulfonamide compounds. It also details the experimental protocols that would be necessary to generate the data required for a full comparative analysis.
Physicochemical Properties
This compound is a chemical compound with the molecular formula C₁₃H₁₄N₂O₂S and a molecular weight of 262.33 g/mol . Its structure features a p-toluenesulfonyl group bonded to a 2-aminophenyl moiety.
Expected Mass Spectrometric Fragmentation
Based on the analysis of similar aromatic sulfonamides, the following fragmentation patterns for this compound can be predicted under mass spectrometry, particularly with tandem mass spectrometry (MS/MS) techniques.
A primary fragmentation pathway for aromatic sulfonamides involves the cleavage of the S-N bond, which would yield characteristic fragment ions. Another common fragmentation is the loss of a sulfur dioxide (SO₂) molecule.
Predicted Fragmentation Pathway:
Caption: Predicted fragmentation of this compound.
Data Comparison
A robust comparison would require experimental data. The following table illustrates how such data for this compound would be presented alongside a potential analytical alternative, such as an isomeric compound like 4-amino-N-methyl-N-phenylbenzenesulfonamide, which has the same molecular weight.
| Parameter | This compound | Alternative: 4-amino-N-methyl-N-phenylbenzenesulfonamide |
| Molecular Formula | C₁₃H₁₄N₂O₂S | C₁₃H₁₄N₂O₂S |
| Molecular Weight | 262.33 g/mol | 262.33 g/mol |
| Precursor Ion [M+H]⁺ (m/z) | Data not available | Data not available |
| Major Fragment Ions (m/z) | Data not available | Data not available |
| Retention Time (min) | Data not available | Data not available |
Experimental Protocols
To generate the necessary data for a comprehensive analysis, the following experimental protocols would be employed:
1. Sample Preparation:
A stock solution of this compound would be prepared in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Working standards of lower concentrations would be prepared by serial dilution.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:
-
Chromatographic Separation: A reverse-phase C18 column would be used for chromatographic separation. A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) would be employed.
-
Mass Spectrometry: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source operating in positive ion mode would be used.
-
MS Scan: A full scan (MS1) would be performed to identify the protonated molecule [M+H]⁺.
-
MS/MS Scan: Product ion scans (MS2) of the protonated molecule would be performed at various collision energies to induce fragmentation and identify the characteristic fragment ions.
Workflow for LC-MS/MS Analysis:
Caption: Experimental workflow for LC-MS/MS analysis.
Conclusion
While a detailed mass spectrometric comparison for this compound cannot be completed without experimental data, this guide provides the necessary theoretical framework and experimental protocols to conduct such an analysis. The predicted fragmentation patterns and the outlined workflow serve as a starting point for researchers to generate and interpret the mass spectral data for this compound and compare it with relevant alternatives. Further research is required to obtain and publish the experimental mass spectra of this compound to enable a comprehensive and data-driven comparative guide.
A Comparative Guide to the FTIR Spectra of N-(2-Aminophenyl)-4-methylbenzenesulfonamide and Related Sulfonamides
This guide provides a comparative analysis of the Fourier-Transform Infrared (FTIR) spectrum of N-(2-Aminophenyl)-4-methylbenzenesulfonamide alongside two structurally related alternatives: N-(4-aminophenyl)-4-methylbenzenesulfonamide and p-toluenesulfonamide. This comparison is intended for researchers, scientists, and professionals in drug development to facilitate the identification and characterization of these compounds.
Performance Comparison
The table below summarizes key physical and spectroscopic data for this compound and its alternatives. The FTIR data for p-toluenesulfonamide is derived from the NIST Chemistry WebBook, while the data for the other compounds are based on characteristic vibrational frequencies for sulfonamides.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key FTIR Peaks (cm⁻¹) |
| This compound | C₁₃H₁₄N₂O₂S | 262.33[1][2] | Not available | Expected: 3450-3300 (N-H stretch, amino), 3250 (N-H stretch, sulfonamide), 1340-1310 & 1170-1150 (S=O stretch), 1620-1580 (N-H bend) |
| N-(4-aminophenyl)-4-methylbenzenesulfonamide | C₁₃H₁₄N₂O₂S | 262.33[3] | 185[3] | Expected: 3450-3300 (N-H stretch, amino), 3250 (N-H stretch, sulfonamide), 1340-1310 & 1170-1150 (S=O stretch), 1620-1580 (N-H bend) |
| p-Toluenesulfonamide | C₇H₉NO₂S | 171.22 | 134-137 | Observed: ~3340 (N-H stretch), ~3240 (N-H stretch), ~1330 (asymmetric S=O stretch), ~1160 (symmetric S=O stretch), ~900 (S-N stretch)[4] |
Experimental Protocols
Obtaining the FTIR Spectrum of a Solid Sample
The following protocol outlines the standard procedure for acquiring an FTIR spectrum of a solid compound using the KBr pellet method.
Materials:
-
FTIR Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
Potassium bromide (KBr), spectroscopy grade
-
Spatula
-
Sample of the solid compound
Procedure:
-
Sample Preparation:
-
Thoroughly clean and dry the agate mortar and pestle.
-
Weigh approximately 1-2 mg of the solid sample.
-
Add approximately 100-200 mg of dry KBr powder to the mortar.
-
Grind the sample and KBr together until a fine, homogeneous powder is obtained. The mixture should have a consistent, flour-like texture.
-
-
Pellet Formation:
-
Transfer a small amount of the powdered mixture into the pellet die.
-
Ensure the surface of the powder is level.
-
Place the die into the hydraulic press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or semi-transparent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum with an empty sample holder.
-
Acquire the spectrum of the sample. The typical scanning range is 4000-400 cm⁻¹.
-
-
Data Analysis:
-
The resulting spectrum will show the transmittance or absorbance of infrared light as a function of wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Visualizations
Experimental Workflow for FTIR Analysis
The following diagram illustrates the key steps in obtaining an FTIR spectrum of a solid sample using the KBr pellet method.
Caption: Workflow for FTIR analysis of a solid sample.
Logical Relationship of Compared Compounds
The diagram below illustrates the structural relationship between the target compound and its chosen alternatives.
Caption: Structural relationships of the compared sulfonamides.
References
A Comparative Guide to the Synthesis of N-(2-Aminophenyl)-4-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary synthetic routes to N-(2-Aminophenyl)-4-methylbenzenesulfonamide, a key intermediate in various pharmaceutical and chemical research applications. The routes are evaluated based on yield, reaction conditions, and procedural complexity, with supporting experimental data and protocols to aid in methodological selection.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Direct Tosylation of o-Phenylenediamine | Route 2: Two-Step Synthesis from 2-Nitroaniline |
| Starting Material | o-Phenylenediamine | 2-Nitroaniline |
| Key Intermediates | None | N-(2-nitrophenyl)-4-methylbenzenesulfonamide |
| Number of Steps | 1 | 2 |
| Overall Yield | 64%[1] | ~80-90% (calculated from individual step yields) |
| Reaction Time | 24 hours[1] | Tosylation: Not specified; Reduction: 2-3 hours |
| Purification | Column Chromatography[1] | Crystallization and/or Column Chromatography |
| Reagents | p-Toluenesulfonyl chloride, Triethylamine, Dichloromethane | p-Toluenesulfonyl chloride, Base (e.g., pyridine), Reducing agent (e.g., SnCl₂, Pd/C, H₂) |
| Advantages | Single-step procedure | High-yielding tosylation step, potentially avoiding chromatography for the intermediate.[2] |
| Disadvantages | Moderate yield, requires chromatographic purification. Potential for di-tosylation. | Two-step process, requires handling of nitro compounds. |
Synthetic Pathways Overview
The two synthetic routes to this compound are depicted below. Route 1 involves the direct selective mono-tosylation of o-phenylenediamine. Route 2 is a two-step process starting with the tosylation of 2-nitroaniline, followed by the reduction of the nitro group.
Experimental Protocols
Route 1: Direct Tosylation of o-Phenylenediamine
This one-step synthesis involves the selective mono-tosylation of one of the amino groups of o-phenylenediamine.
Procedure: To a solution of o-phenylenediamine (1 equivalent) in dichloromethane (DCM), triethylamine (2 equivalents) is added at room temperature. p-Toluenesulfonyl chloride (1 equivalent) is then added, and the reaction mixture is stirred for 24 hours.[1] Following the reaction, the mixture is washed with water, and the organic layer is dried over magnesium sulfate. The crude product is then purified by column chromatography on silica gel to yield this compound.[1]
Reported Yield: 64%[1]
Route 2: Two-Step Synthesis from 2-Nitroaniline
This route involves the initial tosylation of 2-nitroaniline to form an intermediate, which is then reduced to the final product.
Step 2a: Synthesis of N-(2-nitrophenyl)-4-methylbenzenesulfonamide
Procedure: 2-Nitroaniline is reacted with 4-methylbenzenesulfonyl chloride in the presence of a base.[2] One reported procedure involves heating the mixture at 70°C for 30 minutes.[2] After cooling, the reaction mixture is acidified, and the precipitated product is filtered, washed, and dried.
Reported Yield: 93%[2]
Step 2b: Reduction of N-(2-nitrophenyl)-4-methylbenzenesulfonamide
Two common methods for the reduction of the nitro group are presented below.
Method 2b-i: Reduction with Stannous Chloride (SnCl₂)
Procedure: To a solution of N-(2-nitrophenyl)-4-methylbenzenesulfonamide in ethanol, stannous chloride dihydrate (SnCl₂·2H₂O) is added.[3] The reaction mixture can be heated (e.g., at 60°C) or subjected to ultrasonic irradiation at room temperature for a few hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).[3][4] The solvent is removed, and the residue is worked up by partitioning between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., 2M KOH) to remove tin salts. The organic layer is then dried and concentrated to give the desired product.
Method 2b-ii: Catalytic Hydrogenation
Procedure: N-(2-nitrophenyl)-4-methylbenzenesulfonamide is dissolved in a suitable solvent such as ethanol or methanol. A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added. The mixture is then subjected to a hydrogen atmosphere (e.g., using a hydrogen balloon or a Parr hydrogenator) and stirred at room temperature until the starting material is consumed. The reaction mixture is filtered through celite to remove the catalyst, and the filtrate is concentrated to yield the product.
Logical Workflow for Synthesis Route Selection
The following diagram illustrates a decision-making workflow for selecting the most appropriate synthetic route based on key experimental considerations.
References
A Comparative Guide to N-(2-Aminophenyl)-4-methylbenzenesulfonamide and Other Benzenesulfonamides in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry and a versatile building block in organic synthesis. Its derivatives are integral to the development of a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs. This guide provides a comparative analysis of N-(2-Aminophenyl)-4-methylbenzenesulfonamide against other benzenesulfonamide derivatives, focusing on their application in the synthesis of bioactive heterocyclic compounds and their performance as antimicrobial agents.
At a Glance: this compound
This compound, with the CAS number 3624-90-6, is a key intermediate in organic synthesis.[1] Its structure, featuring a tosyl group attached to one of the amino groups of o-phenylenediamine, makes it an excellent precursor for the synthesis of various nitrogen-containing heterocycles. This bifunctional molecule offers the potential for selective reactions at the free amino group or cyclization reactions involving both the amino and the sulfonamide N-H group.
Chemical Structure:
I. Comparative Performance in Heterocyclic Synthesis
This compound serves as a valuable scaffold for the synthesis of biologically relevant heterocyclic systems such as quinazolines and benzimidazoles. The presence of the ortho-amino group facilitates cyclization reactions that are pivotal in constructing these fused ring systems.
Synthesis of Quinolines and Quinazolinones
Quinazolines and their derivatives are a class of heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticancer and antimicrobial effects.[2] The synthesis of these compounds often involves the condensation of an ortho-amino carbonyl compound with a suitable reagent. While this compound itself is not a direct precursor for quinazolines in the traditional sense (which typically require a 2-aminobenzaldehyde or 2-aminobenzophenone), its underlying o-phenylenediamine structure is central to many related heterocyclic syntheses.
The following table presents a comparison of different synthetic methods for quinazolines, highlighting the versatility of precursors related to the core structure of this compound.
| Precursor | Reagent(s) | Product | Yield (%) | Reference |
| (2-Aminophenyl)methanol | Aromatic Aldehydes, Cerium Nitrate, NH4Cl | 2-Substituted Quinazolines | Good yields | [3] |
| 2-Aminobenzylamine | Aldehydes, PIDA | 2-Substituted Quinazolines | 76-98% | [4] |
| 2-Aminobenzophenone | Nitriles, TMSOTf, Microwave | 2,4-Disubstituted Quinazolines | 72-78% | [4] |
| 2-Nitrobenzamides | Aryl Aldehydes, Sodium Dithionite | 2-Arylquinazolin-4(3H)-ones | Not specified | [5] |
Synthesis of Benzimidazoles
Benzimidazoles are another critical class of heterocyclic compounds with diverse pharmacological properties. The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent. This compound, containing the o-phenylenediamine moiety, is a prime candidate for such transformations.
The following table compares different synthetic approaches to benzimidazoles, illustrating the efficiency of various methods.
| Precursor | Reagent(s) | Product | Yield (%) | Reference |
| o-Phenylenediamine | Carboxylic Acids, Polyphosphoric Acid | 2-Substituted Benzimidazoles | High yields | [6] |
| o-Phenylenediamine | Aldehydes, H2O2, HCl | 2-Arylbenzimidazoles | Excellent yields | [7] |
| 2-Nitro-4-methylacetanilide | Reduction then Cyclization | Substituted Benzimidazole | 72-90% | [8] |
| o-Phenylenediamine Dihydrochloride | Carboxylic Acids, Microwave | 2-Substituted Benzimidazoles | Increased by 10-50% vs. conventional | [6][9] |
II. Comparative Antimicrobial Activity
Benzenesulfonamide derivatives have a long history as antimicrobial agents, primarily acting as inhibitors of dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. The introduction of different substituents on the benzenesulfonamide scaffold can significantly modulate the antimicrobial spectrum and potency.
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various benzenesulfonamide derivatives against different microbial strains. While specific data for derivatives of this compound were not found in a directly comparative context, the table provides a baseline for the antimicrobial potential of the broader benzenesulfonamide class.
| Compound Type | Microorganism | MIC (µg/mL) | Reference |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative 4 | Staphylococcus aureus ATCC 6538 | 125 | [10] |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative 4 | Bacillus subtilis ATCC 6683 | 125 | [10] |
| 4-[4-(benzylamino)butoxy]-9H-carbazole Derivative 2, 3, 4, 5, 7, 8, 9, 10 | Staphylococcus aureus | 32 | [11] |
| 4-[4-(benzylamino)butoxy]-9H-carbazole Derivative 2, 3, 4, 5, 7, 8, 9, 10 | Staphylococcus epidermidis | 32 | [11] |
| 2-(4-methylsulfonyl phenyl) indole Derivative 7a, 7g, 7i | MRSA, E. coli, K. pneumoniae, P. aeruginosa, A. baumannii | Comparable to Ceftriaxone | [12] |
III. Experimental Protocols
General Protocol for the Synthesis of 2-Arylquinazolines from (2-Aminophenyl)methanols and Aldehydes
This protocol is adapted from a general method for quinazoline synthesis and can be conceptually applied to precursors derived from this compound.
-
A mixture of (2-aminophenyl)methanol (1 mmol), an aromatic aldehyde (1.2 mmol), cerium nitrate hexahydrate (0.1 mmol), and ammonium chloride (2 mmol) in a suitable solvent is prepared.
-
The reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) for a specified time (e.g., 8-12 hours).
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-arylquinazoline.
General Protocol for the Synthesis of 2-Substituted Benzimidazoles from o-Phenylenediamine and Carboxylic Acids
This protocol illustrates a common method for benzimidazole synthesis, for which this compound can be a starting material.
-
A mixture of an o-phenylenediamine derivative (1 mmol) and a carboxylic acid (1.1 mmol) is heated in the presence of a dehydrating agent such as polyphosphoric acid (PPA).
-
The reaction mixture is stirred at a high temperature (e.g., 150-200 °C) for several hours.
-
The reaction is monitored by TLC.
-
After completion, the mixture is cooled and poured into a large volume of ice water with stirring.
-
The resulting precipitate is collected by filtration, washed with water, and neutralized with a base (e.g., sodium bicarbonate solution).
-
The crude product is then purified by recrystallization from a suitable solvent to yield the 2-substituted benzimidazole.
IV. Signaling Pathways and Experimental Workflows
Carbonic Anhydrase IX Signaling in Cancer
Many benzenesulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), with particular interest in the tumor-associated isoform CA IX. CA IX is a key regulator of pH in the tumor microenvironment and is involved in cancer cell proliferation, invasion, and metastasis.[13][14]
Caption: Carbonic Anhydrase IX (CA IX) signaling pathway in cancer.
General Experimental Workflow for Heterocycle Synthesis
The synthesis of heterocyclic compounds from this compound or similar precursors typically follows a structured workflow.
Caption: General workflow for heterocyclic compound synthesis.
V. Conclusion
This compound stands out as a highly valuable and versatile precursor in the synthesis of nitrogen-containing heterocyclic compounds. Its inherent o-phenylenediamine structure provides a strategic advantage for constructing fused ring systems like benzimidazoles. While direct comparative data on its synthetic performance against other benzenesulfonamides is an area for further research, the established reactivity of its core structure underscores its importance. Furthermore, the broader class of benzenesulfonamides continues to be a rich source of new therapeutic agents, particularly in the fields of antimicrobial and anticancer drug discovery. The development of novel derivatives and synthetic methodologies remains a key focus for medicinal chemists and drug development professionals.
References
- 1. This compound 95% | CAS: 3624-90-6 | AChemBlock [achemblock.com]
- 2. Synthesis of Quinazolines from N-(2-nitrophenylsulfonyl)iminodiacetate and α-(2-Nitrophenylsulfonyl)amino Ketones via 2H-Indazole 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazoline synthesis [organic-chemistry.org]
- 4. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazolinone synthesis [organic-chemistry.org]
- 6. Comparative studies on conventional and microwave assisted synthesis of benzimidazole and their 2-substituted derivative with the effect of salt form of reactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]
- 9. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 10. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives [mdpi.com]
- 11. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Modern Sulfonamide Synthesis: Alternatives to p-Toluenesulfonyl Chloride
The synthesis of sulfonamides, a critical pharmacophore in a multitude of therapeutic agents, has traditionally relied heavily on the use of p-toluenesulfonyl chloride (TsCl) and other sulfonyl chlorides. While effective, the inherent instability, hazardous nature, and often harsh conditions required for the preparation of sulfonyl chlorides have driven the development of novel and milder synthetic strategies. This guide provides a comparative overview of modern alternative reagents to TsCl for sulfonamide synthesis, complete with experimental data, detailed protocols, and workflow diagrams to aid researchers in selecting the most suitable method for their specific needs.
Performance Comparison of Alternative Reagents
The following table summarizes the performance of various alternative reagents for sulfonamide synthesis, highlighting their advantages, disadvantages, and general substrate scope.
| Reagent/Method | Starting Materials | Key Features & Advantages | Limitations | Typical Reaction Conditions | Yields |
| Methyl Sulfinates + Oxidation | Methyl sulfinates, Amines | Mild, two-step process; avoids hazardous sulfonyl chlorides; good for chiral amines (retention of stereochemistry).[1][2] | Two separate reaction steps are required. | Step 1: Lithium amide, THF, -78 °C. Step 2: m-CPBA, room temperature.[1][2] | High to excellent |
| N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) | Organometallic reagents (Grignard, Organolithium) | Direct, one-step synthesis of primary sulfonamides; broad substrate scope for the organometallic partner.[3][4][5] | Primarily for the synthesis of primary sulfonamides. | Anhydrous THF, -78 °C to room temperature.[6] | Good to excellent |
| DABSO (DABCO-bis(sulfur dioxide)) | Grignard reagents, Amines | Bench-stable, solid SO2 surrogate; avoids handling of gaseous SO2; one-pot procedure.[7][8] | Requires the preparation of a Grignard reagent. | THF, -40 °C to room temperature, followed by addition of an aminating agent.[8] | Good (50-80%) |
| Electrochemical Oxidative Coupling | Thiols, Amines | Environmentally benign (driven by electricity); catalyst-free; rapid reaction times (minutes).[9][10] | Requires specialized electrochemical equipment. | MeCN/HCl, room temperature, carbon anode, iron cathode.[10] | Good to excellent |
| Decarboxylative Halosulfonylation | Aromatic carboxylic acids, Amines | Utilizes readily available carboxylic acids as starting materials; one-pot procedure.[11][12] | Primarily for aromatic sulfonamides; requires a copper catalyst and photoredox conditions. | [Cu(MeCN)4]BF4, oxidant, SO2, MeCN, 365 nm LEDs.[11] | Good to high |
| Sulfonyl Fluorides | Sulfonyl fluorides, Amines | More stable and less water-sensitive than sulfonyl chlorides.[13][14] | Often require activation with a catalyst (e.g., Ca(NTf2)2) or harsher conditions than sulfonyl chlorides.[14][15] | Ca(NTf2)2, t-amylOH, 60 °C.[14] | Good to excellent |
| Pentafluorophenyl (PFP) Sulfonate Esters | PFP sulfonate esters, Amines | Crystalline, shelf-stable solids; stable to a variety of reaction conditions.[16] | Requires prior synthesis of the PFP sulfonate ester. | Base (e.g., NEt3, DBU), THF or toluene, heating may be required.[16] | Good |
| Direct Synthesis from Sulfonic Acids | Sulfonic acids/salts, Amines | Bypasses the need to prepare and isolate sulfonyl chlorides. | Requires an activating agent (e.g., triphenylphosphine ditriflate).[17] | Triphenylphosphine ditriflate, room temperature.[17] | Good |
Experimental Protocols
Sulfonamide Synthesis via Methyl Sulfinates and Oxidation
This two-step protocol offers a mild alternative to the use of sulfonyl chlorides.[1][2]
Step 1: Synthesis of Sulfinamides
-
To a solution of the amine (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 mmol) dropwise.
-
Stir the resulting lithium amide solution at -78 °C for 15 minutes.
-
Add a solution of the methyl sulfinate (1.0 mmol) in anhydrous THF (5 mL) dropwise to the lithium amide solution.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Quench the reaction with a saturated aqueous solution of NH4Cl and allow it to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na2SO4, and concentrate under reduced pressure. The crude sulfinamide is often of sufficient purity for the next step.
Step 2: Oxidation to Sulfonamide
-
Dissolve the crude sulfinamide (1.0 mmol) in CH2Cl2 (10 mL).
-
Add m-chloroperoxybenzoic acid (m-CPBA, 1.5 mmol) portionwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Wash the reaction mixture with a saturated aqueous solution of NaHCO3 and then with brine.
-
Dry the organic layer over Na2SO4, concentrate under reduced pressure, and purify the residue by column chromatography.
Primary Sulfonamide Synthesis using t-BuONSO
This method provides a direct route to primary sulfonamides from organometallic reagents.[6]
-
To a solution of N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO, 1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an inert atmosphere, add the Grignard or organolithium reagent (1.0 mmol) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with methanol (1 mL).
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the primary sulfonamide.
Electrochemical Oxidative Coupling of Thiols and Amines
An environmentally friendly approach to sulfonamide synthesis.[9][10]
-
Set up an undivided electrochemical cell with a carbon plate anode and an iron plate cathode.
-
Prepare a solution of the thiol (2.0 mmol), the amine (3.0 mmol), and Me4NBF4 (0.2 mmol) in a 3:1 mixture of CH3CN/0.3 M HCl (20 mL).
-
Apply a constant current to the cell (e.g., in a microreactor setup with a short residence time of 5 minutes).
-
After the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to isolate the sulfonamide.
Visualizing the Synthetic Pathways
The following diagrams illustrate the general workflows for some of the key alternative methods for sulfonamide synthesis.
Caption: Comparative workflows for sulfonamide synthesis.
The following diagram illustrates the general signaling pathway of sulfonamide synthesis.
Caption: General pathway for sulfonamide synthesis.
Conclusion
The field of sulfonamide synthesis has evolved significantly, offering a diverse toolbox of reagents and methodologies that circumvent the limitations of traditional sulfonyl chloride chemistry. The choice of an appropriate alternative depends on factors such as the desired substitution pattern (primary, secondary, etc.), substrate compatibility, scalability, and available laboratory equipment. Methods utilizing methyl sulfinates, t-BuONSO, and DABSO provide excellent, milder alternatives for a broad range of applications. For researchers focused on green chemistry, electrochemical methods present a compelling option. The continued development of novel strategies, such as decarboxylative sulfonylation, further expands the possibilities for accessing this vital class of compounds. This guide serves as a starting point for researchers to explore these modern alternatives and select the optimal path for their synthetic endeavors.
References
- 1. Mild and General Method for the Synthesis of Sulfonamides [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO [organic-chemistry.org]
- 5. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent <i>N</i>-Sulfinyl-<i>O</i>-(<i>tert</i>-butyl)hydroxylamine, <i>t</i>-BuONSO. | Department of Chemistry [chem.web.ox.ac.uk]
- 6. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DABCO-Bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis: Utility in Sulfonamide and Sulfamide Preparation [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. theballlab.com [theballlab.com]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 17. Direct synthesis of sulfonamides and activated sulfonate esters from sulfonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of N-(2-Aminophenyl)-4-methylbenzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-(2-Aminophenyl)-4-methylbenzenesulfonamide derivatives, focusing on their potential as therapeutic agents. By summarizing quantitative data, detailing experimental protocols, and visualizing key processes, this document aims to facilitate a deeper understanding of how structural modifications influence the biological activity of this class of compounds.
Anticholinesterase and Antioxidant Activities
A study by Onyinye et al. explored the anticholinesterase and antioxidant potential of N-(2-acetyl-4-styryl)phenyl)-4-methylbenzenesulfonamide derivatives. The core structure was modified by introducing different styryl groups at the 4-position of the N-phenyl ring. The compounds were evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as their antioxidant properties.
Quantitative Data Summary
The inhibitory activities (IC50) and antioxidant capacities of the synthesized compounds are summarized in the table below.
| Compound | Substituent (R) | AChE IC50 (µM) | BChE IC50 (µM) | DPPH Scavenging (%) |
| 1 | H | 12.6 ± 0.20 | 14.6 ± 0.32 | - |
| 2 | Br | - | - | - |
| 3a | 4-methoxystyryl | 8.42 ± 0.13 | 6.24 ± 0.11 | 65.4 |
| 3b | 4-trifluoromethylstyryl | 7.15 ± 0.09 | 5.88 ± 0.08 | 72.8 |
| Donepezil | - | 1.24 ± 0.15 | 3.12 ± 0.18 | - |
Data extracted from a study on N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives.[1]
Structure-Activity Relationship Insights:
-
The introduction of a 5-styryl group to the 2-acetyl-4-(methylbenzene)sulfonamide scaffold resulted in a significant increase in anticholinesterase activity for compounds 3a and 3b compared to the precursor 1 .[1]
-
The derivative with a 4-trifluoromethylstyryl group (3b ) exhibited slightly higher inhibitory activity against both AChE and BChE than the derivative with a 4-methoxystyryl group (3a ).[1]
-
These styryl derivatives also demonstrated notable antioxidant activity in the DPPH free radical scavenging assay.[1]
Experimental Protocols
Synthesis of N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide (2): A solution of 2-amino-5-bromoacetophenone (1.00 g, 4.67 mmol) in pyridine (20 mL) was treated gradually with 4-methylbenzenesulfonyl chloride (1.2 equivalents). The mixture was stirred under reflux for 2 hours and then quenched with ice-cold water. The resulting precipitate was filtered and recrystallized from acetonitrile to yield the product.[1]
General Procedure for Suzuki-Miyaura Cross-Coupling (Synthesis of 3a and 3b): The N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide (2) was coupled with the respective styrylboronic acid using a palladium catalyst to yield the final styryl derivatives.[1]
Anticholinesterase Activity Assay: The inhibitory activities against AChE and BChE were determined using a spectrophotometric method. The assay is based on the hydrolysis of acetylthiocholine iodide or butyrylthiocholine iodide by the respective enzyme, followed by the reaction of the resulting thiocholine with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product, which is measured at 412 nm. Donepezil was used as a reference standard.[1]
Experimental Workflow
Comparison with Structurally Related Inhibitors
To provide a broader context, this section compares the N-(2-aminophenyl)benzenesulfonamide scaffold with the structurally related N-(2-aminophenyl)benzamide core, which has been extensively studied for its histone deacetylase (HDAC) inhibitory activity.
HDAC Inhibitors: N-(2-Aminophenyl)benzamide Derivatives
Several studies have reported on N-(2-aminophenyl)benzamide derivatives as potent HDAC inhibitors. For instance, a novel derivative, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, demonstrated selective inhibition of class I HDACs with IC50 values in the nanomolar range.[2][3]
| Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) |
| NA | 95.2 | 260.7 | 255.7 |
NA: N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide. Data from a study on HDAC inhibitors.[2][3]
Another study identified N-(2-aminophenyl)benzamide derivatives that inhibit HDAC1 and HDAC2 at nanomolar concentrations and exhibit antiproliferative activity against cancer cell lines.[4][5]
Key SAR Insights for HDAC Inhibitors:
-
The N-(2-aminophenyl)benzamide moiety acts as a zinc-binding group in the active site of HDAC enzymes.[4][5]
-
Modifications to the "cap" group, which is the part of the molecule that interacts with the outer surface of the enzyme, significantly influence potency and selectivity.[4][5]
General Pharmacophore for Benzenesulfonamide-based Inhibitors
The benzenesulfonamide scaffold is a common feature in various enzyme inhibitors, including those targeting cyclooxygenase-2 (COX-2). The sulfonamide group often plays a crucial role in binding to the enzyme's active site.
This comparative analysis suggests that the this compound scaffold holds promise for the development of various therapeutic agents. The presence of the 2-aminophenyl group can serve as a key interaction point with biological targets, while the sulfonamide linker provides a stable and synthetically versatile core. Further exploration of diverse substituents on both the aminophenyl and the benzenesulfonamide rings is warranted to elucidate more comprehensive structure-activity relationships and to discover novel drug candidates with improved potency and selectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor [frontiersin.org]
- 4. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activity of N-(2-Aminophenyl)-4-methylbenzenesulfonamide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of N-(2-Aminophenyl)-4-methylbenzenesulfonamide and its structural analogs. The document summarizes quantitative data from various studies, details key experimental methodologies, and visualizes relevant biological pathways and workflows to support research and drug development in the field of medicinal chemistry.
I. Comparative Analysis of Biological Activities
The primary biological activity for which comparative quantitative data is available for this compound and its analogs is the inhibition of carbonic anhydrases (CAs). Additionally, this guide presents available data on the antimicrobial and antitumor activities of related sulfonamide derivatives to provide a broader context of their therapeutic potential.
Carbonic Anhydrase (CA) Inhibitory Activity
Benzenesulfonamides are a well-established class of carbonic anhydrase inhibitors. The following tables summarize the inhibitory activity (Kᵢ in nM) of various N-phenyl-p-toluenesulfonamide derivatives and related analogs against different human carbonic anhydrase (hCA) isoforms.
Table 1: Inhibition of Carbonic Anhydrase Isoforms by N-Phenylbenzenesulfonamide Analogs
| Compound | R | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) |
| 1 | H | 45.7 | 33.5 |
| 2 | 2-CH₃ | >10000 | 8840 |
| 3 | 3-CH₃ | 8930 | 9850 |
| 4 | 4-CH₃ | 76.8 | 65.4 |
| 5 | 2-Cl | 8560 | 9240 |
| 6 | 3-Cl | 78.3 | 55.2 |
| 7 | 4-Cl | 65.9 | 48.9 |
| 8 | 2-F | 9240 | 9860 |
| 9 | 3-F | 88.1 | 69.3 |
| 10 | 4-F | 72.5 | 58.1 |
Data sourced from studies on N-phenylsulfonamide derivatives.[1]
Table 2: Inhibition of Carbonic Anhydrase Isoforms by Thienyl-Substituted Pyrazoline Benzenesulfonamides
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) |
| 11a | 232.16 | 342.07 |
| 11b | 315.48 | 411.21 |
| 11c | 421.11 | 455.80 |
| 11d | 637.70 | 432.65 |
| Acetazolamide (Standard) | 250 | 12 |
Data represents a different class of benzenesulfonamide analogs.[2]
Antimicrobial Activity
While direct comparative data for this compound and its close analogs is limited, the following table presents the antimicrobial activity of some sulfonamide derivatives against various bacterial strains, indicating the potential of this chemical class.
Table 3: Antimicrobial Activity of Selected Sulfonamide Derivatives
| Compound | Organism | Zone of Inhibition (mm) | MIC (µg/mL) |
| Sulfonamide Derivative I | Staphylococcus aureus | 20 | Not specified |
| Sulfonamide Derivative II | Staphylococcus aureus | 18 | Not specified |
| Sulfonamide Derivative III | Staphylococcus aureus | 15 | Not specified |
| Trimetoprim-sulphamethoxazole (Control) | Staphylococcus aureus | 27 | Not specified |
Data from a study on the antimicrobial activity of sulfonamide derivatives on clinical isolates.[3]
Antitumor Activity
The antitumor potential of sulfonamide derivatives has been investigated in various studies. The data below showcases the cytotoxic activity of a novel 1,2,4-triazine sulfonamide derivative against colon cancer cell lines.
Table 4: Cytotoxic Activity of a Novel Sulfonamide Derivative (MM131) and 5-Fluorouracil against Colon Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) |
| MM131 | DLD-1 | 2.8 |
| MM131 | HT-29 | 3.0 |
| 5-Fluorouracil | DLD-1 | 3.2 |
| 5-Fluorouracil | HT-29 | 3.5 |
Data from a study on the anticancer action of a novel 1,2,4-triazine sulfonamide derivative.[4]
II. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Carbonic Anhydrase Inhibition Assay
Principle: The assay is based on the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of a colorless substrate, 4-nitrophenyl acetate (p-NPA), to the colored product, 4-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically at 405 nm. The presence of an inhibitor decreases the reaction rate, and the extent of this decrease is proportional to the inhibitor's potency.[5][6]
Materials:
-
Human carbonic anhydrase isoenzymes (e.g., hCA I, II, IX, XII)
-
4-Nitrophenyl acetate (p-NPA)
-
Test compounds (this compound and its analogs)
-
Acetazolamide (standard inhibitor)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
DMSO (for dissolving compounds)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the CA enzyme in Tris-HCl buffer.
-
Prepare stock solutions of the test compounds and acetazolamide in DMSO.
-
Prepare a fresh solution of p-NPA in a minimal amount of DMSO and dilute with Tris-HCl buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add Tris-HCl buffer.
-
Add a small volume of the test compound solution (or DMSO for control) to the respective wells.
-
Add the CA enzyme solution to all wells except the blank.
-
Incubate the plate at room temperature for 10 minutes to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding the p-NPA solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (V) from the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation.
-
Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)
Principle: This method assesses the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a filter paper disc impregnated with the test compound on an agar plate inoculated with a specific microorganism.[3]
Materials:
-
Test compounds (sulfonamide derivatives)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Agar (MHA)
-
Sterile filter paper discs
-
Sterile saline solution
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Prepare a standardized suspension of the test bacteria in sterile saline, adjusted to a 0.5 McFarland standard.
-
-
Plate Inoculation:
-
Uniformly spread the bacterial suspension over the entire surface of an MHA plate using a sterile cotton swab.
-
-
Disc Application:
-
Aseptically place sterile filter paper discs impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate.
-
A disc impregnated with the solvent (e.g., DMSO) serves as a negative control, and a disc with a standard antibiotic (e.g., trimethoprim-sulfamethoxazole) serves as a positive control.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Measure the diameter of the zone of complete inhibition around each disc in millimeters.
-
The size of the zone is proportional to the antimicrobial activity of the compound.
-
III. Signaling Pathways and Experimental Workflows
Visual representations of key biological pathways and experimental procedures are provided below using the DOT language for Graphviz.
Antibacterial Mechanism of Sulfonamides
Caption: Competitive inhibition of dihydropteroate synthase by sulfonamides.
Experimental Workflow for Carbonic Anhydrase Inhibition Assay
Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.
IV. Conclusion
This compound and its analogs exhibit significant biological activities, most notably as inhibitors of carbonic anhydrases. The structure-activity relationship studies reveal that substitutions on the phenyl ring play a crucial role in modulating the inhibitory potency against different CA isoforms. While comprehensive comparative data for other biological activities such as antimicrobial and antitumor effects are less available for this specific compound and its direct analogs, the broader class of sulfonamides demonstrates considerable potential in these therapeutic areas. The provided experimental protocols and workflow diagrams serve as a practical guide for researchers aiming to evaluate the biological properties of this and related series of compounds. Further systematic studies are warranted to fully elucidate the therapeutic potential of this compound and its derivatives.
References
- 1. N-(4-Aminophenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfanilamide | C6H8N2O2S | CID 5333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Antitumor Evaluation, Molecular Modeling and Quantitative Structure–Activity Relationship (QSAR) of Novel 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(1H-benzo[d]imidazol-2(3H)-ylidene)Benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Kinase Inhibitor Scaffolds: Cross-Reactivity Profiling of N-(2-Aminophenyl)-4-methylbenzenesulfonamide and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of kinase inhibitors, using N-(2-Aminophenyl)-4-methylbenzenesulfonamide as a representative scaffold. Due to the limited publicly available data on the direct kinase inhibitory activity of this compound, this document will focus on a comparative analysis of well-characterized kinase inhibitors that share structural similarities or target key oncogenic kinases. This approach will illuminate the principles of kinase inhibitor selectivity and potential off-target effects, which are critical considerations in drug development.
We will compare three prominent kinase inhibitors: Imatinib , a Bcr-Abl inhibitor; Danusertib , a pan-Aurora kinase inhibitor; and Centrinone , a highly selective PLK4 inhibitor. This comparison will be based on their inhibitory potency against primary and off-target kinases, supported by detailed experimental protocols and visualizations of relevant signaling pathways.
Data Presentation: Comparative Kinase Inhibition Profiles
The following tables summarize the inhibitory activities (IC50/Ki) of the selected kinase inhibitors against their primary targets and a selection of off-target kinases. This data provides a quantitative measure of their potency and selectivity.
Table 1: Inhibitory Activity of Imatinib Against On-Target and Off-Target Kinases
| Kinase Target | Imatinib IC50/Ki (nM) | Notes |
| BCR-ABL | ~600 | Primary Target; a tyrosine kinase implicated in chronic myeloid leukemia (CML). |
| c-KIT | ~100 | On-Target; a receptor tyrosine kinase involved in various cellular processes. |
| PDGFRA | ~100 | On-Target; Platelet-Derived Growth Factor Receptor Alpha. |
| DDR1 | Off-Target | Discoidin domain receptor tyrosine kinase 1. |
| SRC Family | Off-Target | A family of non-receptor tyrosine kinases. |
Table 2: Inhibitory Activity of Danusertib Against On-Target and Off-Target Kinases
| Kinase Target | Danusertib IC50 (nM) | Notes |
| Aurora A | 13 [1] | Primary Target; Serine/threonine kinase involved in mitosis. |
| Aurora B | 79 [1] | Primary Target; Serine/threonine kinase crucial for cytokinesis. |
| Aurora C | 61 [1] | Primary Target; Serine/threonine kinase with roles in meiosis. |
| ABL | 25[1] | Off-Target; Tyrosine kinase. |
| FGFR1 | 47[1] | Off-Target; Fibroblast Growth Factor Receptor 1. |
| RET | 31[1] | Off-Target; Receptor tyrosine kinase. |
| TrkA | 31[1] | Off-Target; Tropomyosin receptor kinase A. |
Table 3: Inhibitory Activity of Centrinone Against On-Target and Off-Target Kinases
| Kinase Target | Centrinone Ki (nM) | Notes |
| PLK4 | 0.16 [2][3] | Primary Target; Polo-like kinase 4, a master regulator of centriole duplication. |
| Aurora A | 171[2] | Off-Target; Over 1000-fold selectivity for PLK4.[2] |
| Aurora B | 436.76[2] | Off-Target; Over 1000-fold selectivity for PLK4.[2] |
Experimental Protocols
Detailed methodologies for key in vitro kinase inhibition assays are provided below. These protocols are widely used to determine the potency and selectivity of kinase inhibitors.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Luminescence-Based Assay
This protocol outlines a common luminescence-based assay to measure the amount of ADP produced in a kinase reaction, which is inversely proportional to the amount of remaining ATP and thus indicates kinase activity.
Materials:
-
Kinase of interest (e.g., ABL, Aurora A, PLK4)
-
Kinase-specific substrate
-
ATP
-
Test compound (e.g., this compound) and control inhibitors
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add the diluted compounds to the wells of the assay plate.
-
Add the kinase enzyme to each well.
-
Pre-incubate for 10-15 minutes at room temperature to allow the compound to interact with the kinase.
-
-
Initiation of Kinase Reaction: Start the reaction by adding a mixture of the kinase-specific substrate and ATP to each well. The ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Termination and ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vitro Kinase Inhibition Assay: LanthaScreen™ TR-FRET Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay for measuring kinase activity.
Materials:
-
Kinase of interest
-
Fluorescein-labeled substrate
-
ATP
-
Test compound and control inhibitors
-
LanthaScreen™ Tb-labeled antibody specific for the phosphorylated substrate
-
TR-FRET Dilution Buffer
-
EDTA (to stop the reaction)
-
384-well assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the kinase, fluorescein-labeled substrate, ATP, and test compounds in the appropriate kinase reaction buffer.
-
Kinase Reaction:
-
Add the test compound dilutions to the assay plate wells.
-
Add the kinase to the wells.
-
Initiate the reaction by adding the fluorescein-labeled substrate and ATP mixture.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Stop the kinase reaction by adding a solution of EDTA.
-
Add the Tb-labeled anti-phospho-substrate antibody to the wells.
-
Incubate for a further period (e.g., 60 minutes) at room temperature to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal on a compatible plate reader (excitation ~340 nm, emission at ~665 nm for the acceptor and ~615 nm for the donor).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and a generalized experimental workflow for kinase inhibitor profiling.
Caption: Simplified BCR-ABL signaling pathway and the point of inhibition by Imatinib.
Caption: Roles of Aurora kinases and PLK4 in the cell cycle and their inhibition.
Caption: A generalized workflow for determining the IC50 and selectivity of a kinase inhibitor.
References
Efficacy of N-(2-Aminophenyl)-4-methylbenzenesulfonamide-Derived Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of N-(2-Aminophenyl)-4-methylbenzenesulfonamide-derived inhibitors, focusing on their performance against key cancer-related targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Histone Deacetylases (HDACs), and Aurora Kinases. The information is compiled from various studies to offer a comprehensive overview for researchers in oncology and medicinal chemistry.
Quantitative Data Summary
The inhibitory activities of various this compound derivatives and related compounds are summarized below. The data is presented to facilitate comparison of their potency against different enzymatic targets and cancer cell lines.
Table 1: Inhibitory Activity of Sulfonamide Derivatives against VEGFR-2
| Compound ID/Reference | Modification on Core Scaffold | Target | IC50 (nM) |
| Compound 25 [1] | 1,5-diaryl-1,2,4-triazole-tethered | VEGFR-2 | 26.3 |
| Compound 28 [1] | 1,5-diaryl-1,2,4-triazole-tethered (ortho-sulfonamide) | VEGFR-2 | 271 |
| Compound 29 [1] | 1,5-diaryl-1,2,4-triazole-tethered (para-sulfonamide) | VEGFR-2 | 318 |
| Compound 5 [1] | Isatin-based | VEGFR-2 | 23.10 |
| Compound 9 [1] | Isatin-based (5-chloro substitution) | VEGFR-2 | 63.40 |
| Compound 4 [1] | Isatin-based (5-bromo substitution) | VEGFR-2 | 30.10 |
| Compound 32 [1] | N-(4-(6-amino-5-cyano-4-(3-fluorophenyl)pyridin-2-yl)phenyl) | VEGFR-2 | 3620 |
| Compound 11 [2] | Quinoxaline derivative | VEGFR-2 | 192 |
| Compound 13a [2] | Quinoxaline derivative | VEGFR-2 | 315 |
| Compound 15 [3] | (E)-N,N-Diethyl-2-(1-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)ethylidene)hydrazine-1-carbothioamide | VEGFR-2 | 78.7 |
Table 2: Inhibitory Activity of Ortho-Aminoanilide Derivatives against HDACs
| Compound ID/Reference | "Foot-Pocket" Unit (FPU) | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) |
| 6a [4] | Phenyl | 4.5 | 51.4 | >10000 |
| 6b [4] | 4-Fluorophenyl | 4.4 | 31.6 | >10000 |
| 6c [4] | 2-Thienyl | 4.4 | 44.5 | >10000 |
| 6d [4] | 4-Pyridinyl | 13.2 | 77.2 | 8908 |
| 6g [4] | 5-Fluoropyridin-2-yl | 329.4 | 227.6 | 1311 |
| 6h [4] | 6-Fluoropyridin-3-yl | 100.8 | 118.3 | >10000 |
| 6i [4] | 6-Fluoropyridin-2-yl | 93.5 | 133.5 | 5100 |
Table 3: In Vitro Anticancer Activity of Sulfonamide Derivatives
| Compound ID/Reference | Cell Line | GI50/IC50 (µM) |
| Compound 32 [1] | Various (NCI-60 panel) | 1.06 - 8.92 |
| Compounds 7-12 | A549 (Lung) | 6.032 - 9.533 |
| Compounds 7-12 | HepG2 (Liver) | 5.244 - 9.629 |
| Compound 6 [3] | HCT-116 (Colon) | 3.21 |
| Compound 15 [3] | HCT-116 (Colon) | <3.21 |
| Compound 6 [3] | HepG-2 (Liver) | 7.35 |
| Compound 15 [3] | HepG-2 (Liver) | <7.35 |
| Compound 6 [3] | MCF-7 (Breast) | 5.83 |
| Compound 15 [3] | MCF-7 (Breast) | <5.83 |
| Compound 11 [2] | A549 (Lung) | 10.61 |
| Compound 11 [2] | HepG-2 (Liver) | 9.52 |
| Compound 11 [2] | Caco-2 (Colon) | 12.45 |
| Compound 11 [2] | MDA-MB-231 (Breast) | 11.52 |
Note: While extensive data exists for sulfonamide derivatives, specific inhibitory data for this compound against Aurora kinases is limited in the reviewed literature. The tables above focus on targets where more direct or structurally related data is available.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative of the standard procedures used to evaluate the efficacy of the inhibitors.
VEGFR-2 Kinase Assay (Colorimetric ELISA-based)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Poly (Glu, Tyr) 4:1 substrate-coated 96-well plates
-
Test compounds (dissolved in DMSO)
-
Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Add 50 µL of kinase assay buffer containing the test compound at various concentrations to the wells of the substrate-coated plate.
-
Add 25 µL of recombinant VEGFR-2 enzyme solution to each well.
-
Initiate the kinase reaction by adding 25 µL of ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 100 µL of HRP-conjugated anti-phosphotyrosine antibody to each well and incubate at room temperature for 60 minutes.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 100 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
HDAC Inhibitor Screening Assay (Fluorometric)
This assay measures the activity of HDAC enzymes and the inhibitory potential of test compounds.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)
-
HDAC assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (containing a protease that cleaves the deacetylated substrate)
-
Test compounds (dissolved in DMSO)
-
Trichostatin A (as a positive control)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Add 50 µL of diluted HDAC enzyme to the wells of the microplate.
-
Add 2 µL of the test compound at various concentrations.
-
Incubate for 15 minutes at 37°C.
-
Add 48 µL of the HDAC substrate mix to each well to start the reaction.
-
Incubate the plate at 37°C for 30 minutes.
-
Add 10 µL of developer solution to each well to stop the reaction and generate the fluorescent signal.
-
Incubate at 37°C for 10 minutes.
-
Measure the fluorescence with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition and determine the IC50 values.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., A549, HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50/IC50 values.
Signaling Pathways and Mechanisms of Action
The this compound scaffold and its derivatives primarily exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth, proliferation, and survival.
VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 blocks the downstream signaling cascade initiated by its ligand, VEGF.
VEGFR-2 Signaling Pathway and Inhibition.
Histone Deacetylase (HDAC) Inhibition
HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from histones, they lead to a more condensed chromatin structure, repressing the transcription of certain genes, including tumor suppressor genes. HDAC inhibitors block this action, leading to hyperacetylation of histones, reactivation of tumor suppressor genes, and ultimately cell cycle arrest and apoptosis.
Mechanism of HDAC Inhibition.
Aurora B Kinase and Mitosis
Aurora B kinase is a key regulator of mitosis, ensuring proper chromosome segregation. It functions as part of the chromosomal passenger complex (CPC). Inhibition of Aurora B leads to defects in chromosome alignment, failure of the spindle assembly checkpoint, and ultimately mitotic catastrophe and cell death.
Role of Aurora B Kinase in Mitosis.
This guide provides a snapshot of the current understanding of this compound-derived inhibitors. The presented data and protocols are intended to serve as a valuable resource for the design and development of novel anticancer therapeutics. Further research into the structure-activity relationships and target specificity of this promising class of compounds is warranted.
References
- 1. mdpi.com [mdpi.com]
- 2. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking N-(2-Aminophenyl)-4-methylbenzenesulfonamide: A Comparative Guide for Drug Discovery Building Blocks
For researchers, scientists, and drug development professionals, the strategic selection of chemical building blocks is a critical determinant of success in the synthesis of novel therapeutics. This guide provides an objective comparison of N-(2-Aminophenyl)-4-methylbenzenesulfonamide against two fundamental commercial building blocks: 2-aminoaniline (o-phenylenediamine) and 4-toluenesulfonamide. This analysis, supported by experimental data, aims to inform the rational design of new chemical entities, particularly in the realm of kinase inhibitors.
This compound is a bifunctional molecule that incorporates the structural features of both an aniline and a sulfonamide. This unique combination makes it a valuable scaffold in medicinal chemistry, offering multiple points for diversification and the potential to engage with biological targets through various non-covalent interactions. Its utility is particularly notable in the development of inhibitors for protein kinases, a class of enzymes frequently implicated in cancer and other diseases.
Physicochemical and Commercial Profile
A primary consideration in the selection of a building block is its physical properties and commercial accessibility. The table below summarizes key parameters for this compound and its comparator building blocks.
| Property | This compound | 2-Aminoaniline (o-Phenylenediamine) | 4-Toluenesulfonamide |
| Molecular Formula | C₁₃H₁₄N₂O₂S[1] | C₆H₈N₂[2] | C₇H₉NO₂S[3] |
| Molecular Weight | 262.33 g/mol [1] | 108.14 g/mol [2] | 171.22 g/mol [4] |
| Melting Point | 183-185 °C | 99-104 °C[2] | 135-139 °C |
| Appearance | Solid | White to pale brown crystals, flakes or pellets[2] | Crystals or powder[3] |
| Purity (Typical) | 95%[1] | 98%[2] | 98+%[3] |
| Commercial Availability | Readily available from various suppliers.[1][5] | Readily available from various suppliers.[2][6][7] | Readily available from various suppliers.[3][4][8][9][10] |
Synthetic Performance and Application in Kinase Inhibitor Synthesis
The true value of a building block is demonstrated in its synthetic utility and the properties of the resulting molecules. The sulfonamide moiety is a well-established pharmacophore in a multitude of kinase inhibitors, capable of forming crucial hydrogen bonds within the ATP-binding site of these enzymes.
Synthesis of this compound
A common synthetic route to this compound involves the reaction of o-phenylenediamine with p-toluenesulfonyl chloride.
One reported synthesis of this compound from o-phenylenediamine and tosyl chloride in pyridine at 100°C for one hour resulted in a yield of 84%. Another reported synthesis in dichloromethane with triethylamine at room temperature for 24 hours gave a yield of 64%. This demonstrates a viable and efficient method for the preparation of this key intermediate.
Application in Kinase Inhibitor Scaffolds
The this compound scaffold can be incorporated into kinase inhibitors targeting various signaling pathways implicated in cancer, such as the c-Met and VEGFR-2 pathways.
The dysregulation of signaling pathways initiated by receptor tyrosine kinases like c-Met and VEGFR-2 is a hallmark of many cancers.[11][12][13][14][15] The development of small molecule inhibitors that target these kinases is a major focus of cancer drug discovery. This compound provides a versatile scaffold for the synthesis of such inhibitors, with the aniline nitrogen allowing for the introduction of various heterocyclic systems to target the hinge region of the kinase, while the sulfonamide can form key interactions in the ATP binding pocket.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of the title compound from commercially available starting materials.
Materials:
-
o-Phenylenediamine
-
p-Toluenesulfonyl chloride (Tosyl chloride)
-
Pyridine
-
Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Water
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure 1 (in Pyridine):
-
To a solution of o-phenylenediamine (1 equivalent) in pyridine, add p-toluenesulfonyl chloride (1.5 equivalents).
-
Heat the reaction mixture at 100°C for 1 hour.
-
After cooling, pour the mixture into water.
-
Collect the precipitate by filtration and wash with water to obtain N,N'-ditosyl-o-phenylenediamine.
Procedure 2 (in Dichloromethane):
-
Dissolve o-phenylenediamine (1 equivalent) and triethylamine (2 equivalents) in dichloromethane.
-
Add p-toluenesulfonyl chloride (1 equivalent) to the solution at room temperature.
-
Stir the reaction mixture for 24 hours.
-
Extract the organic layer with water, dry with magnesium sulfate, and filter.
-
Purify the crude product by silica gel chromatography to yield this compound.
General Protocol for Kinase Inhibition Assay
The following is a generalized protocol for evaluating the inhibitory activity of compounds synthesized from the benchmarked building blocks against a target kinase.
Materials:
-
Target kinase
-
Kinase substrate (e.g., a peptide)
-
Adenosine triphosphate (ATP)
-
Synthesized inhibitor compound
-
Assay buffer
-
Detection reagent (e.g., phosphospecific antibody)
Procedure:
-
Prepare a series of dilutions of the inhibitor compound.
-
In a multi-well plate, combine the target kinase, its substrate, and the inhibitor at various concentrations in the assay buffer.
-
Initiate the kinase reaction by adding a specific concentration of ATP.
-
Incubate the reaction for a predetermined time at a specific temperature.
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence, or luminescence).
-
Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.
Conclusion
This compound presents a valuable and synthetically accessible building block for drug discovery, particularly in the development of kinase inhibitors. Its bifunctional nature allows for the creation of diverse chemical libraries with the potential for potent and selective biological activity. While 2-aminoaniline and 4-toluenesulfonamide represent more fundamental building blocks, their combination into the pre-formed this compound scaffold can streamline synthetic routes and provide a more direct path to complex drug-like molecules. The choice between these building blocks will ultimately depend on the specific synthetic strategy and the desired final compound architecture. However, for projects targeting kinases where the sulfonamide and aniline moieties are key pharmacophoric elements, this compound offers a compelling and efficient starting point.
References
- 1. This compound 95% | CAS: 3624-90-6 | AChemBlock [achemblock.com]
- 2. o-Phenylendiamin, 98 %, Thermo Scientific Chemicals 5000 g | Buy Online [thermofisher.com]
- 3. A12156.0C [thermofisher.cn]
- 4. Synthonix, Inc > 70-55-3 | p-Toluenesulfonamide [synthonix.com]
- 5. 3624-90-6|this compound|BLD Pharm [bldpharm.com]
- 6. chemimpex.com [chemimpex.com]
- 7. o-Phenylenediamine, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. p-Toluenesulfonamide, 99% | Fisher Scientific [fishersci.ca]
- 9. calpaclab.com [calpaclab.com]
- 10. p-Toluenesulfonamide | 70-55-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. c-MET [stage.abbviescience.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. commerce.bio-rad.com [commerce.bio-rad.com]
- 15. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of N-(2-Aminophenyl)-4-methylbenzenesulfonamide
The proper disposal of N-(2-Aminophenyl)-4-methylbenzenesulfonamide, a compound utilized in diverse research and development applications, is critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for its safe handling and disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures will minimize risks and ensure compliance with safety regulations.
Immediate Safety and Hazard Information
This compound should be handled as a hazardous substance. Based on available safety data sheets, the potential hazards are summarized below.
Table 1: Hazard Identification and Precautionary Statements
| Hazard Class | Hazard Statement | Precautionary Statement Examples |
| Acute Toxicity (Oral, Inhalation) | Harmful if swallowed or if inhaled. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product. |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[1] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Respiratory/Skin Sensitisation | May cause an allergic skin reaction. May cause respiratory irritation.[1] | P272: Contaminated work clothing must not be allowed out of the workplace. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects. | P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs (Kidney) through prolonged or repeated exposure. | P260: Do not breathe dust. |
| Hazardous to the Aquatic Environment | Very toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment.[3][4] |
Personal Protective Equipment (PPE)
To minimize exposure risks, the following personal protective equipment should be worn when handling this compound:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use.
-
Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.
-
Respiratory Protection: If working with the powder outside of a fume hood or in a poorly ventilated area, a suitable respirator is recommended to avoid inhaling dust particles.[5]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste.
-
Waste Identification and Collection:
-
Solid Waste: Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, clearly labeled, and sealed waste container.
-
Liquid Waste (Solutions): If the compound is in a solution, collect it in a leak-proof container with a screw-on cap that is compatible with the solvent.
-
Avoid mixing this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.[5]
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "Waste this compound" and indicate the primary hazards (e.g., "Toxic," "Environmental Hazard").
-
-
Waste Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
The storage area should be away from general laboratory traffic and incompatible materials.
-
-
Final Disposal:
-
The primary method for disposal is through an approved waste disposal plant.[1][2][4]
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Do not dispose of this chemical down the drain or in the general trash.[3][1][4]
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling N-(2-Aminophenyl)-4-methylbenzenesulfonamide
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is of paramount importance. This document provides crucial safety, operational, and disposal information for N-(2-Aminophenyl)-4-methylbenzenesulfonamide (CAS: 3624-90-6). Adherence to these guidelines is essential to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE):
This compound is a chemical that requires careful handling to prevent potential health hazards. Based on data for the compound and structurally similar chemicals, it should be treated as a substance that is harmful if swallowed and may cause skin, eye, and respiratory irritation. The following Personal Protective Equipment (PPE) is mandatory when handling this compound.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye Protection | Safety goggles with side-shields or a face shield | To prevent eye contact with dust or splashes. Must conform to EU EN166 or US NIOSH standards. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Inspect gloves prior to use. Dispose of contaminated gloves after use. |
| Body Protection | Laboratory coat or protective clothing | To prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is required. | To minimize the inhalation of dust particles. |
Operational Protocols:
Strict adherence to the following protocols is necessary to minimize exposure and prevent contamination when working with this compound.
General Handling:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wash hands and any exposed skin thoroughly after handling.[2][3]
-
Ensure a designated work area, such as a chemical fume hood, is clean and operational.
-
Confirm that an eye-wash station and safety shower are readily accessible.
Storage:
-
Keep the container tightly sealed in a dry, cool, and well-ventilated place.[1][3]
-
Store away from strong oxidizing agents.[3]
Disposal Plan:
The disposal of this compound and its containers must be conducted as a hazardous waste procedure.
-
Waste Collection: Collect solid waste and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, clearly labeled, and sealed container.
-
Waste Disposal: Dispose of the chemical waste through an approved hazardous waste disposal contractor. Do not release it into the environment.[3]
-
Contaminated Clothing: Remove and wash contaminated clothing before reuse.[3]
Experimental Workflow for Safe Handling:
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
